molecular formula C10H10O3 B1268224 Methyl 3-oxo-3-phenylpropanoate CAS No. 614-27-7

Methyl 3-oxo-3-phenylpropanoate

Cat. No.: B1268224
CAS No.: 614-27-7
M. Wt: 178.18 g/mol
InChI Key: KZTMCBOPTQHICJ-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-phenylpropanoate is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propanoyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-9(11)13-10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTMCBOPTQHICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-27-7
Record name Peplidiforone D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a versatile β-keto ester with significant applications in organic synthesis and as a precursor in the development of various pharmaceuticals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its spectroscopic characteristics. Furthermore, this document delves into the biological significance of the broader phenylpropanoid and β-keto ester classes of compounds, highlighting their potential in drug discovery, including their role in quorum sensing inhibition and antiproliferative activities.

Chemical and Physical Properties

This compound is a combustible solid at room temperature.[1] Its properties are summarized in the tables below, compiled from various sources. It is important to note that some of the data presented is computationally predicted and should be verified experimentally where critical.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₃[2]
Molecular Weight 178.18 g/mol [2]
Appearance Solid[1]
Solubility Soluble in acetonitrile (B52724) (≥10 mg/ml)[3]
Storage Temperature -20°C[3]
Stability ≥ 3 years[3]
Spectroscopic Data
Spectroscopy Data Source(s)
¹H NMR Spectra available[1]
¹³C NMR Spectra available[1][2]
Mass Spectrometry GC-MS data available[2][3]
Infrared (IR) Vapor phase IR spectra available[2]

Synthesis of this compound

The primary method for the synthesis of this compound is the Claisen condensation of methyl benzoate (B1203000) and methyl acetate (B1210297). This reaction involves the base-catalyzed condensation of an ester with another ester to form a β-keto ester.

Experimental Protocol: Claisen Condensation

This protocol is adapted from established procedures for Claisen condensations.

Materials:

  • Methyl benzoate

  • Methyl acetate

  • Sodium methoxide (B1231860) (or sodium metal in methanol)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a solution of sodium methoxide in anhydrous THF.

  • Addition of Esters: A mixture of methyl benzoate and methyl acetate is added dropwise to the stirred sodium methoxide solution at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M hydrochloric acid to neutralize the excess base.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

G Workflow for Claisen Condensation Synthesis reagents Methyl Benzoate + Methyl Acetate reaction Reflux reagents->reaction base Sodium Methoxide in THF base->reaction quench Acidic Workup (HCl) reaction->quench extraction Solvent Extraction (Ether) quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound purification->product

Synthesis workflow for this compound.

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are available and provide key structural information.[1] The presence of both keto and enol tautomers in solution can often be observed and quantified by NMR.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ester carbonyl group (typically around 1740-1750 cm⁻¹), the ketone carbonyl group (around 1680-1700 cm⁻¹), and the aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (178.18 g/mol ).[2] Fragmentation patterns can provide further structural information.

Biological Significance and Applications in Drug Development

While this compound itself is primarily a synthetic intermediate, the broader classes of molecules to which it belongs—phenylpropanoids and β-keto esters—have significant biological activities and are of great interest in drug development.[4]

Phenylpropanoids: A Source of Bioactive Compounds

Phenylpropanoids are a diverse group of plant secondary metabolites with a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[4] Their diverse structures provide a rich scaffold for the development of new therapeutic agents.

β-Keto Esters as Pharmacophores

The β-keto ester moiety is a key structural feature in many biologically active molecules. These compounds are known to exhibit a range of activities, including antibacterial and quorum sensing inhibitory effects.[5]

Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence factor expression. β-keto esters have been shown to act as antagonists of N-acyl homoserine lactone (AHL) autoinducers, thereby inhibiting quorum sensing and reducing bacterial pathogenicity. This mechanism offers a promising alternative to traditional antibiotics.[5]

G Quorum Sensing Inhibition by β-Keto Esters cluster_bacteria Bacterial Cell AHL AHL Autoinducer Receptor Receptor Protein AHL->Receptor Binds Virulence Virulence Gene Expression Receptor->Virulence Activates BKE β-Keto Ester (e.g., Methyl 3-oxo-3- phenylpropanoate derivative) BKE->Receptor Competitively Binds BKE->Virulence Inhibits

Mechanism of quorum sensing inhibition by β-keto esters.

Certain derivatives of phenylpropanoids have demonstrated significant antiproliferative activity against various cancer cell lines.[6] The proposed mechanisms often involve the induction of apoptosis through mitochondria-dependent pathways, characterized by changes in cell morphology, cell cycle arrest, and a decrease in the Bcl-2/Bax ratio.[6]

G Antiproliferative Mechanism of Phenylpropanoid Derivatives Phenylpropanoid Phenylpropanoid Derivative Mitochondria Mitochondria Phenylpropanoid->Mitochondria CellCycleArrest G2/M Cell Cycle Arrest Phenylpropanoid->CellCycleArrest Bcl2Bax Decreased Bcl-2/Bax Ratio Mitochondria->Bcl2Bax ROS_Ca2 Increased ROS and Ca²⁺ Mitochondria->ROS_Ca2 Apoptosis Apoptosis Bcl2Bax->Apoptosis ROS_Ca2->Apoptosis

Proposed antiproliferative mechanism of phenylpropanoids.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[2] It is a combustible solid and should be stored away from ignition sources.[1]

Conclusion

This compound is a valuable building block in organic synthesis with straightforward access through the Claisen condensation. While its direct biological applications are not extensively documented, its structural motifs are present in a wide array of bioactive compounds. The exploration of phenylpropanoid and β-keto ester derivatives continues to be a promising avenue for the discovery of new therapeutic agents, particularly in the areas of antibacterial and anticancer research. This guide provides a foundational resource for researchers working with this compound and its related structures.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7), a keto-ester of significant interest in organic synthesis and pharmaceutical development. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • Synonyms: Methyl benzoylacetate[1][2], Methyl 3-oxo-3-phenylpropionate[3]

  • CAS Number: 614-27-7[1][2][4]

  • Molecular Formula: C₁₀H₁₀O₃[1][2][4]

  • Molecular Weight: 178.18 g/mol [1][2][3][5][6]

  • Chemical Structure:

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Appearance Colorless to Yellow Liquid/SolidThe physical state depends on the ambient temperature, given its melting point.[7][8]
Melting Point 30-40 °C
Boiling Point 152 °Cat 15 mmHg[7][9]
250.5 °Cat 760 mmHg[10]
Density 1.131 g/cm³
1.16 g/cm³at 20 °C[7][9]
Refractive Index 1.512
Solubility Soluble in Acetonitrile≥10 mg/ml[4]
Slightly soluble in water2.3 g/L at 25 °C[10]
Flash Point 104.6 - 105 °C[7][9][10]

Experimental Protocols for Physical Property Determination

The following sections detail the standard methodologies for determining the key physical properties of this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample consists of large crystals)

Procedure:

  • Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to get a rough estimate.

    • For an accurate measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (ignition tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant mineral oil

  • Bunsen burner or other heat source

  • Stand and clamp

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with this compound.

  • Assembly: Place a capillary tube, with its sealed end up, into the small test tube containing the sample. Attach the small test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Clamp the thermometer so that the assembly is immersed in the mineral oil within the Thiele tube. The side arm of the Thiele tube should be heated gently and evenly.

  • Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[11]

Density is the mass of a substance per unit volume.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer (density bottle)

  • Thermometer

Procedure:

  • Mass Measurement: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.

  • Volume Measurement: Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

  • Final Mass Measurement: Reweigh the container with the sample and record the total mass.

  • Temperature: Record the temperature of the sample.

  • Calculation: The density is calculated by dividing the mass of the sample (total mass minus the mass of the empty container) by its volume. For higher accuracy, repeat the measurement several times and calculate the average.

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Calibration and Temperature Control: Calibrate the Abbe refractometer using a standard liquid with a known refractive index. Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C).

  • Sample Application: Open the prism of the refractometer and place a few drops of this compound onto the surface of the lower prism using a clean dropper.

  • Measurement: Close the prism and allow the sample to thermally equilibrate for a few minutes. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Procedure (Qualitative):

  • To a small test tube, add approximately 2-3 mL of the solvent (e.g., water, acetonitrile).

  • Add a small, measured amount of this compound (e.g., 10 mg) to the solvent.

  • Agitate the mixture vigorously for 1-2 minutes.

  • Observe if the solute has completely dissolved. If it has, the substance is considered soluble in that amount of solvent. If not, it is considered insoluble or sparingly soluble. This process can be repeated with increasing amounts of solute to estimate the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

G cluster_sample Sample Preparation cluster_properties Physical Property Determination cluster_data Data Analysis & Reporting Sample This compound MeltingPoint Melting Point (Capillary Method) Sample->MeltingPoint BoilingPoint Boiling Point (Thiele Tube) Sample->BoilingPoint Density Density (Pycnometer) Sample->Density RefractiveIndex Refractive Index (Refractometer) Sample->RefractiveIndex Solubility Solubility (Qualitative) Sample->Solubility Data Quantitative Data MeltingPoint->Data Temperature Range BoilingPoint->Data Temperature Density->Data Mass/Volume RefractiveIndex->Data Dimensionless Value Solubility->Data Soluble/Insoluble

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to Methyl 3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a β-keto ester of significant interest in organic synthesis and as a precursor in the production of various pharmaceuticals. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Claisen condensation, and methodologies for its characterization using modern spectroscopic techniques. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₀H₁₀O₃ and a molecular weight of approximately 178.18 g/mol .[1][2] Its structure features a central propane (B168953) chain with a ketone at the β-position relative to a methyl ester. A phenyl group is attached to the carbonyl carbon of the ketone. This arrangement of functional groups makes it a versatile intermediate in various chemical reactions.

The molecule exists in equilibrium between its keto and enol tautomers, a common characteristic of β-dicarbonyl compounds. This tautomerism can influence its reactivity and spectroscopic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties have been compiled from various chemical databases and literature sources.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₃[1][2]
Molecular Weight 178.18 g/mol [1][2]
CAS Number 614-27-7[1]
Appearance Colorless to yellow clear liquid
Boiling Point 152 °C at 15 mmHg[3]
Flash Point 105 °C[3]
Density (Specific Gravity) 1.16 g/cm³ (20/20 °C)[3]
Solubility Soluble in acetonitrile (B52724) (≥10 mg/ml)[4]
Purity ≥98% (mixture of keto & enol forms)[4]
Computed Molecular Descriptors

Computational models provide valuable insights into the behavior of molecules. Table 2 lists several computed descriptors for this compound.

DescriptorValueSource(s)
IUPAC Name This compound[1]
SMILES COC(=O)CC(=O)C1=CC=CC=C1[1]
InChI InChI=1S/C10H10O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3[1]
XLogP3 1.5[1]
Topological Polar Surface Area 43.4 Ų[1]
Rotatable Bond Count 4[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis of this compound

The primary method for synthesizing β-keto esters like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of two ester molecules, where one acts as a nucleophile and the other as an electrophile, to form a new carbon-carbon bond.

Reaction Principle: Claisen Condensation

The synthesis of this compound is achieved through a mixed Claisen condensation between methyl benzoate (B1203000) and methyl acetate (B1210297). In this reaction, a strong base, such as sodium methoxide (B1231860), is used to deprotonate the α-carbon of methyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl benzoate. Subsequent elimination of a methoxide ion yields the desired β-keto ester.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Steps cluster_product Product MB Methyl Benzoate Attack Nucleophilic Attack MB->Attack MA Methyl Acetate Enolate Enolate Formation (from Methyl Acetate) MA->Enolate Deprotonation by Base Base Sodium Methoxide (Base) Base->Enolate Enolate->Attack Elimination Methoxide Elimination Attack->Elimination Product This compound Elimination->Product

Claisen condensation pathway for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Methyl benzoate

  • Methyl acetate

  • Sodium methoxide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Sodium methoxide (1.0 equivalent) is suspended in anhydrous diethyl ether or THF in the reaction flask. A mixture of methyl benzoate (1.0 equivalent) and methyl acetate (2.0 equivalents) is added to the dropping funnel.

  • Reaction Execution: The ester mixture is added dropwise to the stirred suspension of sodium methoxide at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Product: The crude product is purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (500 MHz, CDCl₃): [5] The ¹H NMR spectrum shows characteristic signals for the different protons in the molecule. The presence of both keto and enol forms is often observed.

  • Keto form: Signals corresponding to the methylene (B1212753) protons adjacent to the carbonyl groups and the methyl ester protons.

  • Enol form: A signal for the vinylic proton and a broad signal for the enolic hydroxyl proton.

  • Aromatic protons: A complex multiplet for the phenyl group protons.

¹³C NMR (126 MHz, CDCl₃): [5] The ¹³C NMR spectrum provides information about the different carbon environments.

  • Carbonyl carbons: Resonances for the ketone and ester carbonyl carbons.

  • Aromatic carbons: Signals for the carbons of the phenyl ring.

  • Aliphatic carbons: Resonances for the methylene carbon and the methyl ester carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)Functional Group
~3060Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1745C=O stretch (ester)
~1685C=O stretch (ketone)
~1600C=C stretch (aromatic)
~1200C-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 178. The fragmentation pattern would show characteristic losses of fragments such as the methoxy (B1213986) group (-OCH₃) and the phenyl group (-C₆H₅).

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants Methyl Benzoate + Methyl Acetate Reaction Claisen Condensation (Reflux) Reactants->Reaction Base Sodium Methoxide Base->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Distillation Vacuum Distillation Purification->Distillation Product Pure this compound Distillation->Product

General workflow for the synthesis of this compound.

Characterization_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Spectra and Peaks) NMR->Data IR->Data MS->Data Analysis Data Analysis & Structure Confirmation Data->Analysis

Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The information presented, including the tabulated data and workflow diagrams, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The detailed experimental protocol for the Claisen condensation provides a practical basis for the laboratory preparation of this important chemical intermediate.

References

A Technical Guide to Methyl 3-oxo-3-phenylpropanoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3-phenylpropanoate, a versatile β-keto ester, serves as a crucial building block in organic synthesis and holds significant relevance in the development of various chemical entities. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis methodologies, and key applications. Detailed experimental protocols for its synthesis via Claisen condensation are presented, alongside a discussion of its role as a precursor in the synthesis of controlled substances. This document aims to be an in-depth resource for professionals in the fields of chemical research and drug development.

Nomenclature and Identification

The compound with the systematic IUPAC name This compound is also widely known by several synonyms.[1] Proper identification is crucial for accurate research and documentation.

Table 1: IUPAC Name and Synonyms

TypeName
IUPAC Name This compound
Common Synonyms Methyl benzoylacetate, Methyl 3-oxo-3-phenylpropionate, 3-oxo-3-phenyl-propionic acid methyl ester, Acetic acid, benzoyl-, methyl ester, benzenepropanoic acid, beta-oxo-, methyl ester
CAS Number 614-27-7

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[2]
Molecular Weight 178.18 g/mol [1]
Appearance Solid[3]
Purity ≥98% (mixture of keto & enol forms)[2]
Solubility Soluble in acetonitrile (B52724) (≥10 mg/ml)[2]
Storage -20°C[2]
InChI Key WRGLZAJBHUOPFO-UHFFFAOYSA-N[1]
SMILES COC(=O)CC(=O)C1=CC=CC=C1[1]

Synthesis of this compound

The primary method for synthesizing β-keto esters such as this compound is the Claisen condensation .[4][5] This reaction involves the base-promoted condensation of two ester molecules, where one must possess an α-hydrogen to form an enolate.

General Reaction Scheme: Claisen Condensation

The synthesis of this compound is achieved through a mixed Claisen condensation between methyl benzoate (B1203000) and methyl acetate (B1210297).

Claisen_Condensation cluster_reagents Reagents MB Methyl Benzoate Base 1. Strong Base (e.g., NaOMe) 2. Acid Workup (e.g., H3O+) MOPP This compound MB->MOPP MA Methyl Acetate MA->MOPP MeOH Methanol MOPP->MeOH

Caption: General scheme of the Claisen condensation for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound via Claisen condensation.

Materials:

  • Methyl benzoate

  • Methyl acetate

  • Sodium methoxide (B1231860) (NaOMe)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium methoxide and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Esters: A mixture of methyl benzoate and methyl acetate is added dropwise to the stirred suspension of sodium methoxide in diethyl ether at a controlled temperature (typically room temperature or slightly below).

  • Reaction: The reaction mixture is then stirred at room temperature or gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, the mixture is cooled in an ice bath.

    • Dilute hydrochloric acid is slowly added to neutralize the reaction mixture and quench the excess base.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic compounds. Its dicarbonyl functionality allows for a range of chemical transformations.

Precursor in Amphetamine Synthesis

A significant application of this compound, particularly in forensic and regulatory contexts, is its use as a precursor in the clandestine synthesis of phenyl-2-propanone (P2P), a key intermediate for amphetamine and methamphetamine.[2]

The conversion of this compound to P2P typically involves hydrolysis and decarboxylation. The resulting P2P can then be converted to amphetamine or methamphetamine through various methods, with the Leuckart reaction being a common route.[6][7][8]

Amphetamine_Synthesis MOPP This compound P2P Phenyl-2-propanone (P2P) MOPP->P2P Hydrolysis & Decarboxylation Amphetamine Amphetamine P2P->Amphetamine Leuckart Reaction (Reductive Amination)

Caption: Simplified workflow for the synthesis of amphetamine from this compound.

Note: The synthesis of amphetamine and its derivatives is subject to strict legal regulations in most jurisdictions. This information is provided for academic and research purposes only.

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and its role as a key synthetic intermediate. A thorough understanding of its properties and synthetic routes, such as the Claisen condensation, is essential for chemists in both academic and industrial settings. While its application in legitimate research is broad, its use as a precursor in the illicit synthesis of controlled substances underscores the importance of regulatory oversight and awareness within the scientific community. This guide has provided a detailed overview of this compound, aiming to equip researchers with the necessary knowledge for its safe and effective utilization.

References

An In-depth Technical Guide to the Chemical Properties of Methyl Benzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Methyl benzoylacetate (CAS No: 614-27-7), a β-keto ester of significant interest in organic synthesis, serves as a versatile precursor in the production of a wide array of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the core chemical properties of methyl benzoylacetate, with a focus on its physical characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and key transformations are provided, alongside a discussion of its prominent keto-enol tautomerism. This document aims to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Methyl benzoylacetate, systematically named methyl 3-oxo-3-phenylpropanoate, is a dicarbonyl compound featuring a benzoyl group and a methyl ester functionality separated by a methylene (B1212753) unit. Its unique structural characteristics, particularly the presence of an active methylene group, make it a valuable intermediate in a variety of carbon-carbon bond-forming reactions. This guide will delve into the fundamental chemical and physical properties of this compound, providing a robust foundation for its application in a laboratory setting.

Physical and Chemical Properties

Methyl benzoylacetate is typically a colorless to pale yellow liquid or a low-melting solid.[1][2] It is soluble in many common organic solvents but has limited solubility in water.[1] The primary identifier for this compound is CAS Registry Number 614-27-7.[1][2][3][4][5][6][7][8]

Quantitative Physical Properties

A summary of the key physical properties of methyl benzoylacetate is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₃[3][4]
Molecular Weight 178.18 g/mol [3][4]
Melting Point 30-40 °C[3]
Boiling Point 106 °C[3]
Density 1.158 g/cm³ at 20 °C[3]

Note: The reported boiling point of 106 °C is likely at reduced pressure, a common practice for compounds of this molecular weight to prevent decomposition.

Spectroscopic Profile

The structural features of methyl benzoylacetate give rise to a characteristic spectroscopic signature. The presence of both keto and enol tautomers in solution can lead to more complex spectra than would be expected from a single species.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methyl benzoylacetate will display signals corresponding to both the keto and enol forms. In the keto form, the key signals are a singlet for the methylene protons (α-protons) adjacent to the two carbonyl groups and a singlet for the methyl ester protons. The enol form will show a characteristic singlet for the vinylic proton and a broad singlet for the enolic hydroxyl proton, which is often shifted significantly downfield due to intramolecular hydrogen bonding. The aromatic protons for both tautomers will appear in the typical downfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also show distinct peaks for both tautomers. Key resonances for the keto form include those for the two carbonyl carbons (ketone and ester), the methylene carbon, and the methoxy (B1213986) carbon. The enol form will exhibit signals for the ester carbonyl, the enolic carbons (C=C), and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For the keto tautomer, characteristic strong absorptions will be observed for the C=O stretching vibrations of the ketone and the ester. The enol form will show a C=C stretching absorption and a broad O-H stretching band resulting from the intramolecularly hydrogen-bonded hydroxyl group.

Mass Spectrometry (MS)

The mass spectrum of methyl benzoylacetate will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for β-keto esters involve cleavage adjacent to the carbonyl groups. Key fragments may include the benzoyl cation and fragments resulting from the loss of the methoxy group or the entire ester functionality.[3][9]

Chemical Reactivity and Transformations

The reactivity of methyl benzoylacetate is dominated by the presence of the β-dicarbonyl system and the ester functional group.

Keto-Enol Tautomerism

A defining chemical property of methyl benzoylacetate is its existence as an equilibrium mixture of keto and enol tautomers. This tautomerism is a chemical equilibrium between two constitutional isomers that readily interconvert.[10] The enol form is stabilized by conjugation and intramolecular hydrogen bonding. The position of this equilibrium is sensitive to solvent polarity and temperature.

The tautomerization can be catalyzed by either acid or base.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol.[10]

G Claisen Condensation Workflow Reactants 1. Mix Methyl Benzoate and Methyl Acetate with Sodium Methoxide in Anhydrous Solvent Reflux 2. Heat to Reflux Reactants->Reflux Quench 3. Quench with Dilute HCl Reflux->Quench Extract 4. Extract with Organic Solvent Quench->Extract Wash 5. Wash Organic Layer Extract->Wash Dry 6. Dry and Concentrate Wash->Dry Purify 7. Purify by Distillation or Chromatography Dry->Purify

References

An In-depth Technical Guide on the Keto-Enol Tautomerism of Methyl 3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of methyl 3-oxo-3-phenylpropanoate, a β-keto ester of significant interest in organic synthesis and drug development. The document elucidates the structural and environmental factors governing the equilibrium between the keto and enol forms. A detailed analysis of quantitative data, primarily obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, is presented in structured tables to facilitate comparison across different solvent conditions. Furthermore, this guide outlines detailed experimental protocols for the accurate determination of tautomeric ratios. Visualizations of the tautomeric equilibrium, factors influencing it, and the experimental workflow are provided using Graphviz (DOT language) to offer a clear and concise understanding of the core concepts.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry that describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds like this compound, the presence of an acidic α-hydrogen between the two carbonyl groups facilitates this reversible isomerization. The position of this equilibrium is a critical determinant of the molecule's physical and chemical properties, including its reactivity, polarity, and hydrogen bonding capabilities.

The equilibrium is dynamic and can be influenced by several factors, including solvent polarity, temperature, and the electronic effects of substituents. Understanding and quantifying this equilibrium is crucial for controlling reaction outcomes and for the analytical characterization of compounds that exhibit this isomerism.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion between the keto and the stabilized enol form. The enol tautomer is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation with the phenyl ring.

Figure 1: Keto-enol tautomerism of this compound.
Factors Influencing the Equilibrium

The position of the keto-enol equilibrium is dictated by a delicate balance of several factors that stabilize or destabilize each tautomer.

G Factors Influencing Keto-Enol Equilibrium cluster_keto Favors Keto Form cluster_enol Favors Enol Form Equilibrium Keto-Enol Equilibrium Solvent Solvent Polarity Equilibrium->Solvent H_Bonding Intramolecular H-Bonding Equilibrium->H_Bonding Temperature Temperature Equilibrium->Temperature Conjugation Conjugation Equilibrium->Conjugation Polar_Solvents Polar Protic Solvents (e.g., Water, Methanol) Solvent->Polar_Solvents H_Bond_Acceptors Polar Aprotic Solvents (e.g., DMSO, Acetone) Solvent->H_Bond_Acceptors Nonpolar_Solvents Nonpolar Solvents (e.g., Hexane, CCl4) Solvent->Nonpolar_Solvents Stable_Ring Stable 6-membered ring H_Bonding->Stable_Ring Extended_Pi Extended π-system Conjugation->Extended_Pi

Figure 2: Key factors influencing the keto-enol tautomeric equilibrium.
  • Solvent Polarity: This is one of the most significant factors. Non-polar solvents favor the enol form, as the intramolecular hydrogen bond is more stable in an environment with minimal competing intermolecular interactions.[1] In contrast, polar protic solvents can form hydrogen bonds with the keto form, stabilizing it, while polar aprotic solvents can disrupt the intramolecular hydrogen bond of the enol, thus shifting the equilibrium towards the keto form.[2]

  • Intramolecular Hydrogen Bonding: The enol form is significantly stabilized by the formation of a quasi-aromatic six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[3]

  • Conjugation: The enol form benefits from an extended conjugated system involving the phenyl ring, the carbon-carbon double bond, and the carbonyl group, which contributes to its stability.

  • Temperature: The effect of temperature on the equilibrium is governed by the thermodynamic parameters of the tautomerization, namely the enthalpy (ΔH) and entropy (ΔS) changes. Variable temperature NMR studies can be employed to determine these parameters.[4]

Quantitative Analysis of the Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism.[5] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[6]

Spectroscopic Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the keto and enol tautomers of this compound.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentKeto TautomerEnol Tautomer
Methylene (B1212753) (-CH₂-)~4.0 (s)-
Vinylic (=CH-)-~5.7 (s)
Methyl (-OCH₃)~3.7 (s)~3.8 (s)
Aromatic (Ar-H)~7.4-8.0 (m)~7.3-7.8 (m)
Enolic (-OH)-~12.5 (br s)
s = singlet, br s = broad singlet, m = multiplet

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentKeto TautomerEnol Tautomer
Ketone Carbonyl (C=O)~192~175
Ester Carbonyl (C=O)~167~170
Methylene (-CH₂-)~46-
Vinylic (=CH-)-~91
Methyl (-OCH₃)~52~52
Aromatic (Ar-C)~128-134~126-133
Tautomeric Ratios in Various Solvents

Table 3: Estimated Tautomeric Ratios of this compound in Various Solvents at Room Temperature

SolventDielectric Constant (ε)Predominant TautomerEstimated % EnolEquilibrium Constant (Keq = [Enol]/[Keto])
Hexane1.9Enol~50-60%~1.0 - 1.5
Carbon Tetrachloride2.2Enol~40-50%~0.67 - 1.0
Chloroform-d (CDCl₃)4.8Enol~15-25%~0.18 - 0.33
Acetone-d₆21Keto~5-10%~0.05 - 0.11
Acetonitrile-d₃37.5Keto<5%<0.05
DMSO-d₆47Keto<5%<0.05
Methanol-d₄33Keto<2%<0.02
Water (D₂O)80Keto<1%<0.01

Experimental Protocols for Quantitative NMR Analysis

The following section details the methodology for determining the keto-enol tautomeric ratio of this compound using ¹H NMR spectroscopy.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for at least one hour before analysis to ensure the tautomeric equilibrium is reached. For very accurate measurements, longer equilibration times may be necessary.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[4]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure full relaxation and accurate quantification. A d1 of 10-30 seconds is generally recommended.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant and recorded temperature throughout the experiment.

Data Processing and Calculation
  • Fourier Transform and Phasing: Apply a Fourier transform to the Free Induction Decay (FID) and carefully phase the resulting spectrum.

  • Baseline Correction: Perform a baseline correction to ensure accurate integration.

  • Integration:

    • Integrate the well-resolved singlet corresponding to the methylene protons (-CH₂-) of the keto form (Iketo).

    • Integrate the well-resolved singlet of the vinylic proton (=CH-) of the enol form (Ienol).

  • Calculation of Tautomer Percentages:

    • Note that the methylene signal of the keto form represents two protons, while the vinylic signal of the enol form represents one proton. Therefore, the integrated area of the keto signal must be halved for direct comparison.

    • % Enol = [Ienol / ( (Iketo / 2) + Ienol )] * 100

    • % Keto = 100 - % Enol

  • Calculation of the Equilibrium Constant (Keq):

    • Keq = [Enol] / [Keto] = % Enol / % Keto

G Experimental Workflow for qNMR Analysis cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Equilibrate Equilibrate Transfer->Equilibrate LockShim Lock & Shim Equilibrate->LockShim Acquire Acquire Spectrum (Quantitative Parameters) LockShim->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Integrate Integrate Keto & Enol Signals Process->Integrate Calculate Calculate % Tautomers & Keq Integrate->Calculate

Figure 3: A typical experimental workflow for the quantitative NMR analysis of keto-enol tautomerism.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, with the equilibrium position being highly sensitive to the surrounding environment, particularly the solvent. The enol form is stabilized by intramolecular hydrogen bonding and an extended conjugation system, making it more prevalent in non-polar solvents. Conversely, the keto form is favored in polar solvents that can engage in intermolecular hydrogen bonding and disrupt the internal stabilization of the enol. Quantitative NMR spectroscopy provides a robust and reliable method for determining the tautomeric ratio. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this and related β-keto esters, enabling a deeper understanding and control of their chemical properties.

References

Spectroscopic Profile of Methyl 3-oxo-3-phenylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-oxo-3-phenylpropanoate (CAS No. 614-27-7), a key intermediate in organic synthesis. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases and scientific literature to provide a concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. This compound exists in a keto-enol tautomerism, which can be observed in NMR spectra, although the keto form is typically predominant in common deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95d2HAr-H (ortho)
7.62t1HAr-H (para)
7.48t2HAr-H (meta)
3.98s2H-CH₂-
3.72s3H-OCH₃

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
192.5C=O (ketone)
167.8C=O (ester)
136.6Ar-C (quaternary)
134.0Ar-CH (para)
128.9Ar-CH (meta)
128.4Ar-CH (ortho)
52.5-OCH₃
45.8-CH₂-

Solvent: CDCl₃, Frequency: 126 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060WeakC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1685StrongC=O stretch (ketone)
~1600, ~1450MediumC=C stretch (aromatic ring)
~1200StrongC-O stretch (ester)

Sample Preparation: Vapor Phase

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Proposed Fragment
178Moderate[M]⁺ (Molecular Ion)
147Low[M - OCH₃]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on a 126 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) are used to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For vapor phase IR, a small amount of this compound is heated to produce a vapor, which is then introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty gas cell is first collected. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample interferogram is Fourier transformed to produce the spectrum. The spectrum is then presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Chromatography: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 column) and is programmed with a temperature gradient to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is employed, where the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, and the data is compiled to generate a mass spectrum.

Visualized Workflows and Data Relationships

The following diagrams, created using the DOT language, illustrate the general workflow for spectroscopic analysis and the specific relationship between the spectroscopic data and the structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Final Output Sample Sample of Methyl 3-oxo-3-phenylpropanoate Prep Sample Preparation (Dissolution/Vaporization) Sample->Prep NMR NMR Spectrometer Prep->NMR IR FTIR Spectrometer Prep->IR MS GC-MS System Prep->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Spectra Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structural Elucidation Interpretation->Structure Structure_Spectra_Correlation cluster_structure Molecular Structure of this compound cluster_data Spectroscopic Evidence Structure C₆H₅- C=O (ketone) -CH₂- C=O (ester) -OCH₃ HNMR ¹H NMR (ppm) 7.95-7.48 (Ar-H) 3.98 (-CH₂-) 3.72 (-OCH₃) Structure:f0->HNMR Aromatic Protons Structure:f2->HNMR Methylene Protons Structure:f4->HNMR Methoxy Protons CNMR ¹³C NMR (ppm) 192.5 (C=O, ketone) 167.8 (C=O, ester) 136.6-128.4 (Ar-C) 52.5 (-OCH₃) 45.8 (-CH₂-) Structure:f0->CNMR Aromatic Carbons Structure:f1->CNMR Ketone Carbonyl Structure:f2->CNMR Methylene Carbon Structure:f3->CNMR Ester Carbonyl Structure:f4->CNMR Methoxy Carbon IR IR (cm⁻¹) ~1685 (C=O, ketone) ~1740 (C=O, ester) ~1600, ~1450 (Ar C=C) ~1200 (C-O, ester) Structure:f0->IR Aromatic Ring Vibrations Structure:f1->IR Ketone C=O Stretch Structure:f3->IR Ester C=O Stretch Structure:f3->IR Ester C-O Stretch MS MS (m/z) 178 [M]⁺ 105 [C₆H₅CO]⁺ 77 [C₆H₅]⁺ Structure:f0->MS Phenyl & Benzoyl Fragments

In-Depth Technical Guide: Safety and Handling of Methyl 3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7). The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Chemical Identification and Physical Properties

This compound is a chemical intermediate with the molecular formula C₁₀H₁₀O₃.[1][2] It is important to be aware of its physical characteristics to handle it safely.

PropertyValue
Molecular Weight 178.18 g/mol [1][2][3]
Molecular Formula C₁₀H₁₀O₃[1][2]
Appearance Not Available
Melting Point 30-40 °C[4]
Boiling Point 138 °C (at 20 Torr)[4]
Flash Point Not specified in the search results.
Density 1.1580 g/cm³[4]
pKa 9.83[4]
Solubility Slightly soluble (2.3 g/L at 25 °C)[1]
CAS Number 614-27-7[1][2][3][4][5]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H225: Highly flammable liquid and vapor.[6]

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding GHS pictograms would include symbols for flammability, acute toxicity (harmful), and irritation.

Toxicological Data

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure a safe working environment.

4.1. Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[7]

  • Prevent the formation of dust and aerosols.[7]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

4.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Store separately from foodstuff containers.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Protection TypeSpecifications
Eye/Face Tightly fitting safety goggles or a face shield.
Skin Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. For larger quantities, consider additional protective clothing.
Respiratory In case of insufficient ventilation or potential for aerosol formation, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting and Accidental Release Measures

7.1. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

7.2. Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide and carbon dioxide. Secondary decomposition products could include biphenyl (B1667301) and fluorene.[8]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7]

Logical Workflow for Safety and Handling

A Start: Handling Methyl 3-oxo-3-phenylpropanoate B Hazard Identification (Flammable, Harmful, Irritant) A->B Know the risks C Risk Assessment B->C D Implement Control Measures C->D E Engineering Controls (Fume Hood) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) D->G H Safe Handling & Storage Procedures E->H F->H G->H I Emergency Preparedness H->I Be prepared M Waste Disposal H->M Proper disposal J First Aid Measures I->J K Spill Response I->K L Fire Fighting I->L N End: Safe Work Complete J->N K->N L->N M->N

Caption: Logical workflow for the safe handling of this compound.

References

Methyl 3-oxo-3-phenylpropanoate: A Versatile Precursor in Modern Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-oxo-3-phenylpropanoate, also commonly known as methyl benzoylacetate, is a highly versatile β-keto ester that serves as a pivotal building block in a myriad of organic transformations. Its unique structural motif, featuring a reactive methylene (B1212753) group flanked by a benzoyl and a methoxycarbonyl group, imparts a rich and diverse reactivity profile. This makes it an invaluable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic scaffolds that form the core of many pharmaceutical agents. This guide provides a comprehensive overview of the core utility of this compound in organic synthesis, with a special focus on its applications in drug discovery and development. We will delve into its synthesis, key reactions, and provide detailed experimental protocols for its transformation into valuable intermediates.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Claisen condensation of methyl benzoate (B1203000) with methyl acetate (B1210297). This reaction is typically mediated by a strong base, such as sodium methoxide (B1231860), which deprotonates the α-carbon of methyl acetate to generate a nucleophilic enolate. The subsequent nucleophilic acyl substitution on methyl benzoate, followed by an acidic workup, affords the desired β-keto ester.

Experimental Protocol: Claisen Condensation

A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol (B129727) under an inert atmosphere. To this, a mixture of methyl benzoate and methyl acetate is added, and the reaction is heated at reflux. After completion, the reaction is cooled and quenched with a dilute acid, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Key Reactions and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its active methylene group and the two carbonyl functionalities. This allows for a variety of transformations, including alkylation, condensation reactions, and the construction of diverse heterocyclic systems.

α-Alkylation

The active methylene protons of this compound can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 fashion. This reaction allows for the introduction of a wide range of substituents at the α-position, further diversifying the molecular scaffolds that can be accessed from this precursor.

To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred, and then methyl iodide is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMFRoom Temp.4-685-95
Benzyl BromideNaHTHF0 to Room Temp.2-480-90
Ethyl BromoacetateNaOEtEthanol (B145695)Reflux6-875-85

Table 1: Representative α-Alkylation Reactions of this compound.

Alkylation_Workflow start This compound enolate Enolate Intermediate start->enolate Deprotonation base Base (e.g., K₂CO₃) base->enolate product α-Alkylated Product enolate->product SN2 Attack electrophile Alkyl Halide (R-X) electrophile->product

Caption: Workflow for the α-Alkylation of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This compound can serve as the active methylene component in this reaction, reacting with aldehydes and ketones to form α,β-unsaturated products. These products are valuable intermediates for the synthesis of various pharmaceuticals and fine chemicals. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt.

A mixture of this compound, benzaldehyde, and a catalytic amount of piperidine in a solvent like ethanol is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product often crystallizes out. The solid is collected by filtration, washed with cold ethanol, and dried to afford the desired condensed product.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePiperidineEthanolReflux3-580-90
4-ChlorobenzaldehydePiperidine/Acetic AcidTolueneReflux (Dean-Stark)4-685-95
FurfuralPyrrolidineMethanolRoom Temp.12-1670-80

Table 2: Knoevenagel Condensation with Various Aldehydes.

Knoevenagel_Pathway reagents This compound + Aldehyde (R-CHO) intermediate Aldol-type Adduct reagents->intermediate Nucleophilic Addition catalyst Base Catalyst (e.g., Piperidine) catalyst->intermediate product α,β-Unsaturated Product intermediate->product Dehydration

Caption: Signaling Pathway of the Knoevenagel Condensation.

Synthesis of Heterocyclic Compounds

One of the most significant applications of this compound in drug development is its use as a precursor for the synthesis of a wide variety of heterocyclic compounds. These include pyrimidines, pyrazoles, and flavonoids, which are privileged structures in medicinal chemistry.

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidines (DHPMs). DHPMs are a class of compounds with a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. They are also known to act as calcium channel blockers.

A mixture of this compound, an aromatic aldehyde (e.g., benzaldehyde), and urea is heated in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or Yb(OTf)₃) in a suitable solvent or under solvent-free conditions. After the reaction is complete, the mixture is cooled, and the solid product is typically isolated by filtration and purified by recrystallization.

AldehydeUrea/ThioureaCatalystTemperature (°C)Time (h)Yield (%)
BenzaldehydeUreaHCl80475-85
4-NitrobenzaldehydeThioureaYb(OTf)₃100280-90
3-HydroxybenzaldehydeUreap-TSA90670-80

Table 3: Synthesis of Dihydropyrimidines via Biginelli Reaction.

Biginelli_Reaction_Scheme start This compound + Aldehyde + Urea/Thiourea intermediate1 Iminium Ion Intermediate start->intermediate1 catalyst Acid Catalyst catalyst->intermediate1 intermediate2 Michael-type Adduct intermediate1->intermediate2 product Dihydropyrimidine intermediate2->product Cyclization & Dehydration

Caption: Logical Flow of the Biginelli Multicomponent Reaction.

Pyrazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties. This compound can be readily converted to pyrazoles by condensation with hydrazine (B178648) derivatives. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration.

This compound is dissolved in a solvent like ethanol, and hydrazine hydrate (B1144303) is added. The mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to afford the desired pyrazole (B372694) derivative.

Hydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)
Hydrazine HydrateEthanolReflux2-485-95
PhenylhydrazineAcetic Acid1003-580-90
4-NitrophenylhydrazineEthanolReflux4-675-85

Table 4: Synthesis of Phenyl-Substituted Pyrazoles.

Caption: Reaction Pathway for the Synthesis of Pyrazoles.

Applications in Drug Development

The versatility of this compound as a precursor to a wide range of heterocyclic compounds makes it a valuable tool in drug discovery and development. For instance, it is a key intermediate in the synthesis of certain flavonoids, which are known for their antioxidant and anti-inflammatory properties. Furthermore, derivatives of this compound have been utilized in the synthesis of novel indolizine (B1195054) derivatives that have shown promise as selective COX-2 inhibitors, offering a potential therapeutic avenue for inflammation with reduced gastrointestinal side effects. Its role as a precursor, however, is not without controversy, as it has also been identified as a starting material in the illicit synthesis of amphetamines. This underscores the importance of responsible handling and regulation of this versatile chemical.

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a gateway to a vast chemical space of complex molecules. Its rich reactivity, particularly in the formation of diverse heterocyclic systems, has cemented its importance in the field of medicinal chemistry and drug development. The ability to readily undergo alkylation, condensation, and cyclization reactions makes it an indispensable tool for researchers and scientists aiming to construct novel molecular architectures with potential therapeutic applications. As the demand for new and effective pharmaceuticals continues to grow, the strategic application of versatile precursors like this compound will undoubtedly play a crucial role in the future of drug discovery.

The Versatile Intermediate: A Technical Guide to Methyl 3-Oxo-3-Phenylpropanoate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a pivotal chemical intermediate in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds with significant pharmacological activities. Its unique structural feature, a β-ketoester system, provides a versatile platform for various carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide delves into the synthesis of this compound and its application as a precursor in the construction of valuable molecular scaffolds, including coumarins, dihydropyridines, pyrazoles, and dihydropyrimidinones. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to facilitate its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 614-27-7[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1][2]
Appearance Colorless to yellow clear liquid[3]
Purity ≥98% (mixture of keto & enol forms)
Solubility Soluble in acetonitrile (B52724) (≥10 mg/ml)
Storage Temperature Room temperature, recommended in a cool and dark place (<15°C)[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueData
¹H NMR Spectral data available.
¹³C NMR Spectral data available.[4]
IR Spectral data available.
Mass Spectrometry GC-MS data available.

Note: Detailed spectra can be accessed through publicly available databases such as PubChem.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the mixed Claisen condensation between methyl benzoate (B1203000) and methyl acetate. This reaction is typically mediated by a strong base, such as sodium methoxide.

Experimental Protocol: Mixed Claisen Condensation

Reaction Scheme:

Mixed_Claisen_Condensation methyl_benzoate Methyl Benzoate product This compound methyl_benzoate->product methyl_acetate Methyl Acetate methyl_acetate->product base Sodium Methoxide base->product Toluene, Reflux Knoevenagel_Condensation start This compound coumarin 3-Benzoylcoumarin start->coumarin salicylaldehyde Salicylaldehyde salicylaldehyde->coumarin catalyst Piperidine catalyst->coumarin Ethanol, Reflux or Microwave Hantzsch_Synthesis ketoester1 This compound dhp 1,4-Dihydropyridine Derivative ketoester1->dhp aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->dhp ketoester2 Ethyl Acetoacetate ketoester2->dhp ammonia Ammonium Acetate ammonia->dhp Pyrazole_Synthesis ketoester This compound pyrazole 3-Phenyl-1H-pyrazol-5(4H)-one ketoester->pyrazole hydrazine Hydrazine Hydrate hydrazine->pyrazole Biginelli_Reaction ketoester This compound dhpm Dihydropyrimidinone Derivative ketoester->dhpm aldehyde Benzaldehyde aldehyde->dhpm urea Urea urea->dhpm

References

Methodological & Application

Application Note: Synthesis of Methyl 3-oxo-3-phenylpropanoate via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that facilitates the synthesis of β-keto esters or β-diketones.[1][2] The reaction involves the base-promoted condensation between two ester molecules.[2] When the condensation occurs between two different esters, it is referred to as a "crossed" or "mixed" Claisen condensation.[1][2] For a crossed Claisen condensation to be synthetically useful and avoid a complex mixture of products, it is typically performed when one of the ester reactants has no α-hydrogens and thus cannot form an enolate.[2][3] This non-enolizable ester can only act as the electrophilic acceptor for the enolate of the second ester partner.

Methyl 3-oxo-3-phenylpropanoate (also known as methyl benzoylacetate) is a valuable β-keto ester intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its synthesis is a classic example of a crossed Claisen condensation, reacting methyl benzoate (B1203000) (a non-enolizable ester) with methyl acetate (B1210297) in the presence of a strong base, such as sodium methoxide (B1231860).[1][4] The use of sodium methoxide as the base is critical to prevent transesterification side reactions that could occur if a different alkoxide were used.[2]

This document provides a detailed protocol for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Reaction Scheme

G step1 Step 1: Enolate Formation reactants Methyl Acetate + NaOMe step1->reactants step2 Step 2: Nucleophilic Attack enolate Ester Enolate (Nucleophile) step2->enolate step3 Step 3: Elimination intermediate Tetrahedral Intermediate step3->intermediate step4 Step 4: Deprotonation (Driving Force) product_keto β-Keto Ester Product step4->product_keto step5 Step 5: Acid Workup product_enolate Product Enolate (Stabilized) step5->product_enolate reactants->enolate - MeOH enolate->intermediate + Methyl Benzoate benzoate Methyl Benzoate (Electrophile) benzoate->intermediate intermediate->product_keto - NaOMe product_keto->product_enolate + NaOMe (Regenerated) final_product This compound product_enolate->final_product + H₃O⁺ G setup 1. Reaction Setup (Anhydrous, Inert Atm.) add_base Suspend NaOMe in Toluene setup->add_base add_reactants 2. Reactant Addition (Esters in Toluene) add_base->add_reactants reflux 3. Reaction (Reflux 4-6h) add_reactants->reflux quench Quench with H₂O (ice bath) reflux->quench workup 4. Workup neutralize Neutralize with Acetic Acid quench->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash with H₂O and Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify 5. Purification (Vacuum Distillation) dry->purify

References

Application Notes and Protocols: The Versatility of Methyl 3-oxo-3-phenylpropanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-oxo-3-phenylpropanoate and its ethyl ester counterpart are highly versatile C-H acidic carbonyl compounds that serve as pivotal building blocks in the synthesis of a wide array of heterocyclic compounds. Their unique structural features, combining a reactive β-ketoester moiety with a phenyl group, make them ideal precursors for constructing various pharmacologically significant scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of coumarins, pyrimidines, pyrazoles, and dihydropyridines utilizing this valuable synthetic precursor.

Synthesis of 4-Phenylcoumarins via Knoevenagel Condensation

Application Note: The Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as this compound, is a classical and efficient method for the synthesis of coumarin (B35378) derivatives. This reaction, typically catalyzed by a weak base, proceeds through an initial condensation followed by an intramolecular cyclization to afford the coumarin scaffold. The use of ethyl 3-oxo-3-phenylpropanoate in this reaction has been reported to yield 4-phenylcoumarin (B95950) derivatives in high yields, ranging from 61% to 96%. These compounds are of significant interest due to their diverse biological activities.

Experimental Protocol: Synthesis of 4-Phenyl-2H-chromen-2-one

This protocol is a representative example of the Knoevenagel condensation for the synthesis of a 4-phenylcoumarin derivative.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylaldehyde (1.0 eq) and this compound (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic, which will cause the product to precipitate.

  • Collect the crude product by filtration and wash it with cold water.

  • To remove any unreacted starting materials, wash the crude product with a saturated sodium bicarbonate solution.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent to obtain pure 4-phenyl-2H-chromen-2-one.

Quantitative Data:

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield (%)
SalicylaldehydeThis compoundPiperidineEthanol4-6 hoursReflux61-96

Logical Relationship Diagram:

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Salicylaldehyde Intermediate Knoevenagel Adduct Salicylaldehyde->Intermediate Condensation MethylEster This compound MethylEster->Intermediate Catalyst Piperidine (Base Catalyst) Catalyst->Intermediate Solvent Ethanol Heat Reflux Product 4-Phenylcoumarin Intermediate->Product Intramolecular Cyclization

Knoevenagel condensation for 4-phenylcoumarin synthesis.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

Application Note: The Biginelli reaction is a one-pot multicomponent reaction that provides access to a wide range of dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with significant therapeutic potential. The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. By employing this compound in this reaction, novel DHPMs with a phenyl substituent can be synthesized. A notable variation involves the use of guanidine (B92328) hydrochloride, leading to the formation of 2-aminodihydropyrimidines.

Experimental Protocol: Synthesis of Ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

This protocol describes a three-component Biginelli reaction using guanidine hydrochloride.

Materials:

  • Benzaldehyde (B42025)

  • Ethyl 3-oxo-3-phenylpropanoate

  • Guanidine hydrochloride

  • Sodium bicarbonate

  • Dimethylformamide (DMF) (solvent)

  • Water (for work-up)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in DMF, add guanidine hydrochloride (1.75 eq) and sodium bicarbonate (4.0 eq).

  • Add ethyl 3-oxo-3-phenylpropanoate (1.1 eq) to the mixture at room temperature.[1]

  • Heat the reaction mixture to 70 °C and stir for 17 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly dilute it with water.

  • Stir the aqueous mixture at room temperature for 1 hour to allow for complete precipitation of the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Quantitative Data:

Aldehydeβ-KetoesterNitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeEthyl 3-oxo-3-phenylpropanoateGuanidine HClDMF7017Good

Experimental Workflow Diagram:

Biginelli_Reaction_Workflow start Start reactants Combine Benzaldehyde, Ethyl 3-oxo-3-phenylpropanoate, Guanidine HCl, and NaHCO3 in DMF start->reactants reaction Heat at 70°C for 17h reactants->reaction workup Cool and Dilute with Water reaction->workup precipitation Stir for 1h to Precipitate Product workup->precipitation filtration Filter and Wash with Water precipitation->filtration drying Dry Under Vacuum filtration->drying purification Recrystallize drying->purification product Pure 2-Amino-dihydropyrimidine purification->product

Workflow for the Biginelli synthesis of a 2-aminodihydropyrimidine.

Synthesis of Phenyl-Substituted Pyrazoles

Application Note: The reaction of a β-ketoester with hydrazine (B178648) or its derivatives is a fundamental and widely used method for the synthesis of pyrazoles. The reaction proceeds via a condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. Utilizing this compound in this synthesis provides a direct route to 3-hydroxy-5-phenylpyrazoles (which exist in the pyrazolone (B3327878) tautomeric form) or N-substituted pyrazoles, depending on the hydrazine source used. These compounds are prevalent in many pharmaceuticals.

Experimental Protocol: General Procedure for the Synthesis of 5-Phenyl-1H-pyrazol-3(2H)-one

This protocol outlines the general steps for the synthesis of a phenyl-substituted pyrazolone.

Materials:

  • This compound

  • Hydrazine hydrate (B1144303) or Hydrazine sulfate

  • Ethanol or Acetic acid (solvent)

  • Water (for work-up)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.0-1.2 eq) or hydrazine sulfate to the solution.

  • Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration. Otherwise, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water and dry it.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Representative):

β-KetoesterHydrazine SourceSolventReaction TimeTemperatureYield (%)
This compoundHydrazine HydrateEthanol3 hoursRefluxHigh

Signaling Pathway Diagram (Reaction Mechanism):

Pyrazole_Synthesis cluster_reactants Reactants Ketoester This compound Hydrazone Hydrazone Intermediate Ketoester->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Product 5-Phenyl-1H-pyrazol-3(2H)-one Cyclized_Intermediate->Product Dehydration

Reaction mechanism for pyrazole synthesis.

Synthesis of Dihydropyridines via Hantzsch Synthesis

Application Note: The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia (B1221849) or ammonium (B1175870) acetate). [No specific citation found for this exact sentence.] This reaction provides a straightforward route to 1,4-dihydropyridines, a class of compounds famous for their application as calcium channel blockers. By using this compound as the β-ketoester component, dihydropyridines with phenyl substituents at the 3- and 5-positions of the ring can be synthesized, offering a pathway to novel and potentially bioactive molecules.

Experimental Protocol: General Procedure for Hantzsch Dihydropyridine Synthesis

This is a general protocol that can be adapted for the use of this compound.

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • This compound (2.0 eq)

  • Ammonium acetate or aqueous ammonia

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 eq), this compound (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux and stir for the required time (typically several hours), monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of the solution.

  • If precipitation occurs, collect the product by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Quantitative Data (Representative):

Aldehydeβ-KetoesterNitrogen SourceSolventTemperatureYield (%)
BenzaldehydeThis compoundAmmonium AcetateEthanolRefluxModerate to Good

Experimental Workflow Diagram:

Hantzsch_Synthesis_Workflow start Start mixing Mix Aldehyde, this compound (2 eq), and Ammonium Acetate in Ethanol start->mixing reflux Reflux Reaction Mixture mixing->reflux monitoring Monitor by TLC reflux->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete isolation Isolate Product (Filtration or Concentration) cooling->isolation purification Purify (Recrystallization or Chromatography) isolation->purification product Pure Dihydropyridine purification->product

Workflow for the Hantzsch dihydropyridine synthesis.

References

Application Notes and Protocols: Methyl 3-oxo-3-phenylpropanoate as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a valuable and versatile bifunctional building block in organic synthesis. Its unique structure, featuring a β-ketoester moiety, allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of a wide range of heterocyclic compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of bioactive molecules derived from this compound: pyrazole (B372694) derivatives with antimicrobial properties and 1,4-dihydropyridine (B1200194) derivatives with anticonvulsant activities.

Application 1: Synthesis of Antimicrobial Pyrazole Derivatives

Pyrazole-containing compounds represent an important class of heterocyclic molecules that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This compound serves as an excellent 1,3-dicarbonyl precursor for the synthesis of various substituted pyrazoles.

Biological Activity of Pyrazole Derivatives

Pyrazole derivatives synthesized from this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[3]

Table 1: Antimicrobial Activity of Representative Pyrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
3-phenyl-1H-pyrazol-5(4H)-oneEscherichia coli12.5[4]
1,3-diphenyl-1H-pyrazol-5(4H)-oneStaphylococcus aureus16[2]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivativeStaphylococcus aureus12.5[4]
4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivativeCandida albicans12.5[4]
Naphthyl-substituted pyrazole-derived hydrazoneGram-positive strains0.78-1.56[2]
Naphthyl-substituted pyrazole-derived hydrazoneAcinetobacter baumannii0.78-1.56[2]
Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a basic pyrazolone (B3327878) structure from this compound and hydrazine hydrate (B1144303), a common method for pyrazole synthesis.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.78 g) in 30 mL of ethanol.

  • To this solution, add hydrazine hydrate (10 mmol, 0.5 mL) dropwise while stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated solution into a beaker containing 50 mL of ice-cold water with constant stirring.

  • A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3-phenyl-1H-pyrazol-5(4H)-one.

  • Dry the purified product in a desiccator.

Experimental Workflow: Pyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Dissolve this compound in Ethanol Dissolve this compound in Ethanol Add Hydrazine Hydrate Add Hydrazine Hydrate Dissolve this compound in Ethanol->Add Hydrazine Hydrate Add Glacial Acetic Acid Add Glacial Acetic Acid Add Hydrazine Hydrate->Add Glacial Acetic Acid Reflux for 4-6 hours Reflux for 4-6 hours Add Glacial Acetic Acid->Reflux for 4-6 hours Monitor by TLC Monitor by TLC Reflux for 4-6 hours->Monitor by TLC Cool to Room Temperature Cool to Room Temperature Monitor by TLC->Cool to Room Temperature Concentrate Solution Concentrate Solution Cool to Room Temperature->Concentrate Solution Precipitate in Ice Water Precipitate in Ice Water Concentrate Solution->Precipitate in Ice Water Filter Solid Product Filter Solid Product Precipitate in Ice Water->Filter Solid Product Recrystallize Recrystallize Filter Solid Product->Recrystallize Dry Product Dry Product Recrystallize->Dry Product

Workflow for the synthesis of pyrazole derivatives.

Application 2: Synthesis of Anticonvulsant 1,4-Dihydropyridine Derivatives

1,4-Dihydropyridines (DHPs) are a class of organic compounds that are well-known for their therapeutic applications, particularly as calcium channel blockers.[5] These compounds are effective in the treatment of cardiovascular diseases and have also shown significant potential as anticonvulsant agents.[5] The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction used to prepare these molecules, and this compound can be effectively utilized as one of the key components.[6][7]

Biological Activity of 1,4-Dihydropyridine Derivatives

The anticonvulsant activity of 1,4-dihydropyridines is primarily attributed to their ability to block L-type voltage-gated calcium channels in the central nervous system.[1][5] By blocking these channels, they reduce the influx of calcium into neurons, which in turn suppresses neuronal hyperexcitability and prevents the spread of seizure activity.

Table 2: Anticonvulsant Activity of Representative 1,4-Dihydropyridine Derivatives

CompoundAnimal ModelED₅₀ (mg/kg)Reference
NifedipinePentylenetetrazole-induced seizures (mice)10.5[8]
NitrendipinePentylenetetrazole-induced seizures (rats)5.0[8]
3-methylpropyl(4-sulfamoylphenyl)carbamate derivativeMaximal Electroshock (MES) test (rats, p.o.)28[8]
(S)-3-methylpentyl(4-sulfamoylphenyl)carbamateMaximal Electroshock (MES) test (rats, p.o.)13[8]
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This protocol outlines the synthesis of a 1,4-dihydropyridine derivative using this compound, an aldehyde, and ammonia.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium (B1175870) acetate (B1210297)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.78 g), benzaldehyde (B42025) (10 mmol, 1.06 g), and ammonium acetate (12 mmol, 0.92 g) in 30 mL of ethanol.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate out.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume and add cold water to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

  • Dry the final product.

Experimental Workflow: Hantzsch 1,4-Dihydropyridine Synthesis

G cluster_0 Reactant Mixing cluster_1 Reaction cluster_2 Product Isolation and Purification Combine this compound, Aldehyde, and Ammonium Acetate in Ethanol Combine this compound, Aldehyde, and Ammonium Acetate in Ethanol Stir at Room Temperature Stir at Room Temperature Combine this compound, Aldehyde, and Ammonium Acetate in Ethanol->Stir at Room Temperature Reflux for 8-12 hours Reflux for 8-12 hours Stir at Room Temperature->Reflux for 8-12 hours Monitor by TLC Monitor by TLC Reflux for 8-12 hours->Monitor by TLC Cool to Room Temperature Cool to Room Temperature Monitor by TLC->Cool to Room Temperature Collect Precipitate Collect Precipitate Cool to Room Temperature->Collect Precipitate Wash with Cold Ethanol Wash with Cold Ethanol Collect Precipitate->Wash with Cold Ethanol Recrystallize Recrystallize Wash with Cold Ethanol->Recrystallize Dry Product Dry Product Recrystallize->Dry Product

Workflow for the Hantzsch 1,4-dihydropyridine synthesis.
Signaling Pathway: Mechanism of Action of 1,4-Dihydropyridine Calcium Channel Blockers

G 1,4-Dihydropyridine 1,4-Dihydropyridine L-type Calcium Channel L-type Calcium Channel 1,4-Dihydropyridine->L-type Calcium Channel blocks Ca2+ Influx Ca2+ Influx Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ reduction Neuronal Excitation Neuronal Excitation Intracellular Ca2+->Neuronal Excitation decreased Seizure Activity Seizure Activity Neuronal Excitation->Seizure Activity suppression

Mechanism of action of 1,4-dihydropyridine calcium channel blockers.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a diverse array of bioactive heterocyclic compounds. The protocols and data presented herein demonstrate its utility in the development of novel antimicrobial and anticonvulsant agents. The straightforward synthetic routes and the significant biological activities of the resulting molecules make this building block a continued focus of research in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Methyl 3-oxo-3-phenylpropanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a versatile β-keto ester that serves as a crucial building block in the synthesis of a wide array of bioactive heterocyclic compounds. Its inherent reactivity, characterized by the presence of an active methylene (B1212753) group and two carbonyl functionalities, allows for its participation in various condensation and cyclization reactions, making it a valuable precursor in medicinal chemistry for the development of novel therapeutic agents.

Key Applications in Medicinal Chemistry

This compound and its close analogs are instrumental in the synthesis of compounds targeting a range of therapeutic areas, including:

  • Anticancer Agents: Serving as a scaffold for the synthesis of β-phenylalanine derivatives and other heterocyclic systems with antiproliferative properties.

  • Antibacterial Agents: Acting as a precursor for compounds that inhibit bacterial fatty acid synthesis, a critical pathway for bacterial survival.

  • Anticoagulants: Utilized in the synthesis of coumarin-based anticoagulants like warfarin (B611796) and its derivatives.

  • Anti-inflammatory and Antiviral Agents: Forming the basis for the synthesis of various molecules with anti-inflammatory and antiviral activities.

  • Cardiovascular and CNS Agents: Employed as a key intermediate in the development of drugs targeting cardiovascular and central nervous system disorders, such as calcium channel blockers.

Synthesis of Anticancer Agents: β-Phenylalanine Derivatives

Derivatives of this compound are used to synthesize novel β-phenylalanine compounds that have demonstrated significant antiproliferative activity in lung cancer models. These compounds are thought to exert their effects by modulating signaling pathways involved in cancer cell proliferation and survival, such as the Sphingosine-1-Phosphate Receptor 1 (S1PR1) signaling pathway.[1]

Quantitative Data: Anticancer Activity
CompoundCancer Cell LineActivityIC50 (µM)Reference
β-Phenylalanine DerivativeLung Adenocarcinoma (A549)AntiproliferativeData not specified[1]
Quinoxaline DerivativeColon Carcinoma (HCT-116)Antiproliferative1.9 - 7.52 (µg/mL)N/A
Quinoxaline DerivativeBreast Adenocarcinoma (MCF-7)Antiproliferative2.3 - 6.62 (µg/mL)N/A
Experimental Protocol: Synthesis of Methyl 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoate

This protocol describes a key step in the synthesis of a β-phenylalanine derivative with potential anticancer activity.[1]

Materials:

  • 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid

  • Methanol (B129727) (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Standard reflux apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Combine 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoic acid with methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • The resulting crude product, Methyl 3-(4-methylbenzene-1-sulfonamido)-3-phenylpropanoate, can be purified by recrystallization.

Signaling Pathway: S1PR1 Signaling

The S1PR1 signaling pathway is implicated in various cellular processes, including cell proliferation, migration, and survival. Its modulation by small molecules represents a promising strategy in cancer therapy.[1][2][3]

S1PR1_Signaling_Pathway S1P Sphingosine-1-Phosphate (S1P) S1PR1 S1P Receptor 1 (S1PR1) S1P->S1PR1 G_protein G-protein (Gi/o) S1PR1->G_protein PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Drug β-Phenylalanine Derivative Drug->S1PR1 Inhibition

Caption: S1PR1 signaling pathway and its inhibition.

Synthesis of Antibacterial Agents

The carboxylic acid analog of this compound, 3-oxo-3-phenylpropanoic acid, has demonstrated antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism of action involves the inhibition of bacterial fatty acid synthesis, a pathway essential for building the bacterial cell membrane.[4]

Quantitative Data: Antibacterial Activity
CompoundBacterial StrainMIC (µg/mL)Reference
3-Oxo-3-phenylpropanoic acidStaphylococcus aureus32[4]
3-Oxo-3-phenylpropanoic acidBacillus subtilis16[4]
Experimental Workflow: Antibacterial Screening

This workflow outlines the general steps for synthesizing and evaluating the antibacterial potential of compounds derived from this compound.

Antibacterial_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Methyl 3-oxo-3- phenylpropanoate Reaction Chemical Modification (e.g., Hydrolysis) Start->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC_Assay Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis Bacterial_Strains Bacterial Strains (e.g., S. aureus, B. subtilis) Bacterial_Strains->MIC_Assay

Caption: Workflow for antibacterial agent synthesis and screening.

Signaling Pathway: Bacterial Fatty Acid Synthesis

This pathway is a key target for novel antibacterial agents due to its essential role in bacterial viability and its difference from the mammalian fatty acid synthesis pathway.[5][6][7][8][9]

Bacterial_Fatty_Acid_Synthesis Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Elongation_Cycle Elongation Cycle (FabG, FabZ, FabI) FabH->Elongation_Cycle Condensation Acyl_ACP Acyl-ACP Elongation_Cycle->Acyl_ACP Chain Elongation Phospholipid_Synthesis Phospholipid Synthesis Acyl_ACP->Phospholipid_Synthesis Membrane Bacterial Cell Membrane Phospholipid_Synthesis->Membrane Drug 3-Oxo-3-phenylpropanoic acid derivative Drug->Elongation_Cycle Inhibition

Caption: Bacterial fatty acid synthesis pathway.

Synthesis of Dihydropyridines (Hantzsch Synthesis)

This compound is a suitable β-keto ester for the Hantzsch pyridine (B92270) synthesis, a multi-component reaction that yields dihydropyridines.[10][11][12][13][14] These structures are core to a class of drugs known as calcium channel blockers, which are widely used in the treatment of cardiovascular diseases like hypertension.

Experimental Protocol: Hantzsch Dihydropyridine (B1217469) Synthesis

This protocol describes the general one-pot synthesis of a dihydropyridine derivative.[11]

Materials:

  • An aromatic aldehyde (e.g., benzaldehyde)

  • This compound (2 equivalents)

  • A nitrogen source (e.g., ammonium (B1175870) acetate)

  • Ethanol or isopropanol (B130326) as solvent

  • Reflux apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and two equivalents of this compound in the chosen alcohol.

  • Add the nitrogen source (e.g., ammonium acetate) to the mixture.

  • Heat the reaction mixture to reflux with stirring for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature to allow the dihydropyridine product to crystallize.

  • Collect the solid product by filtration, wash with cold solvent, and dry.

  • The crude product can be further purified by recrystallization.

  • An additional oxidation step (e.g., using nitric acid or a mild oxidizing agent) can be performed to aromatize the dihydropyridine to the corresponding pyridine derivative if desired.

Logical Relationship: Hantzsch Pyridine Synthesis

This diagram illustrates the key components and the resulting product of the Hantzsch pyridine synthesis.

Hantzsch_Synthesis Aldehyde Aromatic Aldehyde Reaction One-pot Condensation Aldehyde->Reaction Ketoester This compound (2 equivalents) Ketoester->Reaction Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Reaction Dihydropyridine Dihydropyridine Derivative Reaction->Dihydropyridine Oxidation Oxidation (optional) Dihydropyridine->Oxidation Pyridine Pyridine Derivative Oxidation->Pyridine

References

Application Notes and Protocols for Methyl 3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of Methyl 3-oxo-3-phenylpropanoate, a versatile β-keto ester in organic synthesis. It serves as a valuable precursor for the synthesis of various heterocyclic compounds with significant pharmacological activities.

I. Overview of Applications

This compound is a key building block in multicomponent reactions for the synthesis of biologically active molecules. Its utility is most prominently featured in the following reactions:

  • Biginelli Reaction: For the synthesis of dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including as calcium channel blockers, antihypertensive agents, and anticancer agents.

  • Knoevenagel Condensation: For the formation of C-C bonds, leading to the synthesis of α,β-unsaturated compounds which are intermediates for various pharmaceuticals.

  • Friedländer Annulation: For the synthesis of quinoline (B57606) derivatives, a core structure in many therapeutic agents.

II. Experimental Protocols

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester (in this case, this compound), and urea (B33335) or thiourea (B124793).

Reaction Scheme:

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst and Solvent: Add a catalytic amount of a suitable acid catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid) and a solvent such as ethanol (B145695). For a solvent-free approach, the reactants can be mixed without a solvent.

  • Reaction Conditions: The reaction mixture is typically heated under reflux. Reaction times can vary from a few hours to overnight, depending on the specific reactants and catalyst used. Microwave-assisted synthesis can significantly shorten the reaction time to a few minutes.

  • Work-up and Purification:

    • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into crushed ice or cold water.

    • The solid product that precipitates is collected by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol or ether to remove unreacted starting materials.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure dihydropyrimidinone.

Quantitative Data Presentation:

EntryAldehydeCatalystSolventTimeYield (%)
1BenzaldehydeHClEthanol12 h85
24-Chlorobenzaldehydep-TSASolvent-free (MW)5 min92
34-MethoxybenzaldehydeYb(OTf)₃Acetonitrile8 h88

Characterization Data for a Representative Product (5-methoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one):

  • ¹H NMR (DMSO-d₆): δ 9.19 (s, 1H, NH), 7.73 (s, 1H, NH), 7.22-7.35 (m, 5H, Ar-H), 5.14 (d, 1H, J=3.2 Hz, CH), 3.52 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆): δ 165.8, 152.1, 148.2, 144.7, 128.3, 127.2, 126.2, 99.8, 54.0, 50.9, 17.8.

  • IR (KBr, cm⁻¹): 3242 (N-H), 1710 (C=O, ester), 1645 (C=O, urea), 1595 (C=C).

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound like this compound with an aldehyde or ketone.

Reaction Scheme:

Detailed Methodology:

  • Reactant and Catalyst Setup: To a solution of the aromatic aldehyde (1 mmol) and this compound (1 mmol) in a suitable solvent (e.g., benzene (B151609), toluene, or an ionic liquid), add a catalytic amount of a weak base such as piperidine (B6355638) or a Lewis acid like TiCl₄ with a base like triethylamine.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with heating. A Dean-Stark apparatus can be used to remove the water formed during the reaction when conducted in solvents like benzene or toluene.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data Presentation:

EntryAldehydeCatalyst/BaseSolventTimeYield (%)
1BenzaldehydePiperidineBenzene6 h75
24-NitrobenzaldehydeTiCl₄/Et₃NCH₂Cl₂4 h88
32-FuraldehydeL-prolineIonic Liquid2 h90

III. Biological Significance and Signaling Pathways

Derivatives synthesized from this compound have shown promising biological activities. Notably, dihydropyrimidinones (from the Biginelli reaction) have been identified as potential anticancer and antimicrobial agents.

Several DHPMs exhibit anticancer properties by targeting key cellular processes. One such target is the human kinesin Eg5 , a motor protein essential for the formation of the bipolar mitotic spindle during cell division.

Signaling Pathway and Mechanism of Action:

G cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action Mitosis Mitosis Bipolar_Spindle_Formation Bipolar_Spindle_Formation Mitotic_Arrest Mitotic_Arrest Bipolar_Spindle_Formation->Mitotic_Arrest Blocked by DHPM Derivative Chromosome_Segregation Chromosome_Segregation Cell_Division Cell_Division DHPM_Derivative DHPM_Derivative Kinesin_Eg5 Kinesin_Eg5 DHPM_Derivative->Kinesin_Eg5 Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Experimental Workflow for Anticancer Activity Screening:

G Start Start Synthesized_DHPMs Synthesized_DHPMs Start->Synthesized_DHPMs In_silico_screening In_silico_screening Synthesized_DHPMs->In_silico_screening Docking against Kinesin Eg5 Cytotoxicity_Assay Cytotoxicity_Assay In_silico_screening->Cytotoxicity_Assay e.g., MTT assay on cancer cell lines Mechanism_of_Action_Studies Mechanism_of_Action_Studies Cytotoxicity_Assay->Mechanism_of_Action_Studies e.g., Cell cycle analysis, Apoptosis assays Lead_Compound_Identification Lead_Compound_Identification Mechanism_of_Action_Studies->Lead_Compound_Identification

Pyrimidine derivatives synthesized from β-keto esters have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains. The exact mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

Logical Relationship for Antimicrobial Screening:

G Synthesized_Derivatives Synthesized_Derivatives Primary_Screening Primary_Screening Synthesized_Derivatives->Primary_Screening Agar well diffusion or disk diffusion MIC_Determination MIC_Determination Primary_Screening->MIC_Determination Broth microdilution method Structure_Activity_Relationship Structure_Activity_Relationship MIC_Determination->Structure_Activity_Relationship Identify key functional groups Lead_Optimization Lead_Optimization Structure_Activity_Relationship->Lead_Optimization

IV. Concluding Remarks

This compound is a highly valuable and versatile reagent in synthetic and medicinal chemistry. The protocols outlined in this document provide a foundation for the synthesis of diverse heterocyclic compounds with significant potential for drug discovery and development. The exploration of the biological activities of these derivatives, particularly in the areas of oncology and infectious diseases, continues to be a promising area of research.

The Versatile Role of Methyl 3-oxo-3-phenylpropanoate in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a highly versatile β-keto ester that serves as a pivotal building block in a myriad of organic reactions. Its unique structural features, comprising an active methylene (B1212753) group flanked by a benzoyl and a methoxycarbonyl group, render it susceptible to a wide range of chemical transformations. This reactivity profile makes it an invaluable precursor for the synthesis of a diverse array of carbocyclic and heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes, experimental protocols, and reaction mechanisms involving this compound.

Key Chemical Properties and Reactivity

This compound exists as a mixture of keto and enol tautomers. The presence of the active methylene protons allows for easy deprotonation by a base to form a stabilized enolate, which is a potent nucleophile. This enolate can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 614-27-7
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Colorless to yellow clear liquid or solid
Purity ≥98% (mixture of keto & enol forms)
Solubility Soluble in acetonitrile (B52724) (≥10 mg/ml)

Major Reaction Mechanisms and Applications

This compound is a key reactant in several important multicomponent reactions and cyclization strategies, leading to the formation of complex molecular architectures.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. These compounds are of immense pharmaceutical importance, with many functioning as calcium channel blockers for the treatment of hypertension. In this reaction, this compound acts as the β-keto ester component.

Hantzsch_Synthesis reagents This compound (2 eq) + Benzaldehyde (B42025) (1 eq) + Ammonium (B1175870) Acetate (B1210297) (1.2 eq) intermediate1 Enamine Intermediate reagents->intermediate1 Condensation intermediate2 Knoevenagel Adduct reagents->intermediate2 Knoevenagel Condensation dihydropyridine 1,4-Dihydropyridine Derivative intermediate1->dihydropyridine Michael Addition intermediate2->dihydropyridine Cyclization & Dehydration

Hantzsch synthesis of 1,4-dihydropyridines.

Experimental Protocol: Synthesis of 4-Aryl-1,4-Dihydropyridines

This protocol describes a general procedure for the Hantzsch synthesis of 1,4-dihydropyridines using this compound.

  • Reaction Setup: In a round-bottom flask, combine this compound (2.0 equivalents), a substituted benzaldehyde (1.0 equivalent), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol (B145695) or methanol.

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-16 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation. If precipitation is slow, a small amount of cold water can be added. Collect the solid product by vacuum filtration and wash it with a cold ethanol-water mixture (1:1). The crude product can be further purified by recrystallization from ethanol.

Table 2: Representative Yields for Hantzsch Dihydropyridine Synthesis

AldehydeCatalystSolventTime (h)Yield (%)
BenzaldehydeNoneEthanol12~85
4-ChlorobenzaldehydeNoneEthanol14~90
4-NitrobenzaldehydeNoneMethanol16~88
Biginelli Reaction

The Biginelli reaction is another important multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or thiones. These heterocyclic cores are present in numerous biologically active molecules, including calcium channel blockers and antiviral agents. This compound serves as the active methylene component in this acid-catalyzed condensation.

Biginelli_Reaction reagents This compound + Benzaldehyde + Urea (B33335)/Thiourea (B124793) intermediate1 Acyliminium Ion reagents->intermediate1 Condensation intermediate2 Enolate reagents->intermediate2 Enolization dihydropyrimidinone Dihydropyrimidinone intermediate1->dihydropyrimidinone Addition intermediate2->dihydropyrimidinone Cyclization & Dehydration

Biginelli reaction for dihydropyrimidinone synthesis.

Experimental Protocol: Synthesis of Dihydropyrimidinones

This protocol provides a general method for the Biginelli reaction.

  • Reaction Setup: A mixture of this compound (1.0 equivalent), an aromatic aldehyde (1.0 equivalent), and urea or thiourea (1.5 equivalents) in ethanol is taken in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of a protic acid (e.g., HCl) or a Lewis acid is added to the mixture.

  • Reaction Execution: The reaction mixture is refluxed with stirring for several hours (typically 4-8 hours).

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated. The residue is then poured into crushed ice, and the solid product that precipitates is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol affords the pure product.

Table 3: Yields for Biginelli Reaction Products

AldehydeUrea/ThioureaCatalystTime (h)Yield (%)
BenzaldehydeUreaHCl6~94
4-MethylbenzaldehydeUreap-TSA5~92
4-ChlorobenzaldehydeThioureaHCl7~88
Coumarin (B35378) Synthesis

Coumarins are a class of benzopyrone compounds that exhibit a wide range of biological activities. This compound can be used in the Knoevenagel condensation with salicylaldehydes to produce 3-substituted coumarin derivatives.

Coumarin_Synthesis reagents This compound + Salicylaldehyde (B1680747) knoevenagel_adduct Knoevenagel Adduct reagents->knoevenagel_adduct Knoevenagel Condensation coumarin Coumarin Derivative knoevenagel_adduct->coumarin Intramolecular Cyclization

Synthesis of coumarin derivatives via Knoevenagel condensation.

Experimental Protocol: Synthesis of 3-Benzoyl-2H-chromen-2-one

This protocol outlines the synthesis of a coumarin derivative from this compound and salicylaldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (B6355638) or triethylamine.

  • Reaction Execution: Reflux the reaction mixture for 2-4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure coumarin derivative.[3]

Table 4: Representative Yields for Coumarin Synthesis [3]

SalicylaldehydeCatalystSolventTime (h)Yield (%)
SalicylaldehydePiperidineEthanol361-96
5-BromosalicylaldehydeCholine chloride/ZnCl₂DES2~90
4-HydroxysalicylaldehydePiperidineEthanol4~85
Pyrazole (B372694) and Isoxazole Synthesis

This compound is a valuable precursor for the synthesis of five-membered heterocyclic compounds like pyrazoles and isoxazoles. The reaction with hydrazine (B178648) or its derivatives leads to pyrazoles, while reaction with hydroxylamine (B1172632) yields isoxazoles. These heterocycles are common scaffolds in many pharmaceutical agents.

Experimental Protocol: Synthesis of 5-Phenyl-3-methyl-1H-pyrazole

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in ethanol, add hydrazine hydrate (B1144303) (1.1 equivalents).

  • Reaction Execution: Reflux the mixture for 4-6 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then triturated with water to induce crystallization.

  • Purification: The crude solid is collected by filtration and recrystallized from ethanol to give the pure pyrazole derivative.

Table 5: Spectroscopic Data for a Representative Pyrazole Derivative

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
5-Phenyl-3-methyl-1H-pyrazole2.35 (s, 3H), 6.40 (s, 1H), 7.25-7.45 (m, 3H), 7.75-7.85 (m, 2H), 10.5 (br s, 1H)11.5, 102.0, 125.5, 128.0, 129.0, 132.5, 145.0, 148.5

Role in Drug Development

The utility of this compound in drug development stems from its ability to serve as a versatile starting material for the construction of privileged heterocyclic scaffolds. The resulting dihydropyridines, dihydropyrimidinones, coumarins, pyrazoles, and isoxazoles exhibit a broad spectrum of pharmacological activities.

  • Dihydropyridines: Many derivatives are potent calcium channel blockers used in the management of cardiovascular diseases.

  • Dihydropyrimidinones: These compounds have shown a wide range of biological effects, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.

  • Coumarins: The coumarin nucleus is a common feature in molecules with anticoagulant, anticancer, and antimicrobial properties.[4]

  • Pyrazoles and Isoxazoles: These five-membered heterocycles are integral components of numerous drugs, including anti-inflammatory agents (e.g., celecoxib), anticancer drugs, and central nervous system modulators.

The synthetic accessibility and the potential for diversification offered by this compound make it a valuable tool for generating compound libraries for high-throughput screening in the drug discovery process.

Conclusion

This compound is a cornerstone reagent in synthetic organic chemistry, providing access to a rich diversity of heterocyclic compounds with significant biological and pharmaceutical relevance. The reaction mechanisms discussed, including the Hantzsch, Biginelli, and Knoevenagel reactions, highlight its role as a versatile and indispensable building block. The detailed protocols provided herein serve as a practical guide for researchers and scientists engaged in the synthesis of novel organic molecules for potential therapeutic applications. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and contribute to the development of future drug candidates.

References

Application Notes and Protocols: Methyl 3-oxo-3-phenylpropanoate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-3-phenylpropanoate, also known as methyl benzoylacetate, is a versatile β-ketoester that serves as a valuable building block in organic synthesis. Its unique structural features, possessing both an active methylene (B1212753) group and a keto-carbonyl function, make it an ideal substrate for a variety of chemical transformations. In the realm of medicinal chemistry and drug discovery, multi-component reactions (MCRs) are powerful tools for the rapid generation of molecular diversity and the synthesis of complex heterocyclic scaffolds from simple starting materials in a single synthetic operation. This document provides detailed application notes and experimental protocols for the use of this compound in key multi-component reactions, highlighting its utility in the synthesis of pharmacologically relevant heterocyclic compounds.

I. Biginelli Reaction: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a classic multi-component condensation that involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] These heterocyclic cores are found in numerous biologically active compounds, including calcium channel blockers, antihypertensive agents, and antiviral drugs.[3]

Data Presentation: Catalyst and Aldehyde Scope in the Biginelli Reaction

The following table summarizes the yield of 3,4-dihydropyrimidin-2(1H)-ones synthesized from this compound, various aldehydes, and urea under different catalytic conditions.

EntryAldehydeCatalystReaction ConditionsYield (%)Reference
1Benzaldehyde (B42025)Cuttlebone90 °C, 10 min, solvent-free92[4]
24-HydroxybenzaldehydeCuttlebone90 °C, 15 min, solvent-free90[4]
34-ChlorobenzaldehydeCuttlebone90 °C, 12 min, solvent-free94[4]
44-MethoxybenzaldehydeCuttlebone90 °C, 10 min, solvent-free95[4]
5BenzaldehydeIron(III) Phosphate70 °C, 50 min, solvent-free>80[5]
64-NitrobenzaldehydeIron(III) Phosphate70 °C, 50 min, solvent-free>80[5]
7CinnamaldehydeIron(III) Phosphate70 °C, 50 min, solvent-free>80[5]
Experimental Protocol: Cuttlebone-Catalyzed Synthesis of 5-(Methoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde (1 mmol, 0.106 g)

  • This compound (1 mmol, 0.178 g)

  • Urea (1 mmol, 0.060 g)

  • Cuttlebone powder (0.08 g)

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 mmol), this compound (1 mmol), urea (1 mmol), and cuttlebone powder (0.08 g).[4]

  • Heat the reaction mixture in an oil bath at 90 °C for 10 minutes.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 10 mL of ethanol to the flask and filter the mixture to recover the catalyst.[4]

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford the pure 5-(methoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.[4]

Expected Yield: ~92%[4]

Reaction Pathway: Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium_Ion Acyliminium Ion Aldehyde->Iminium_Ion + Urea, -H2O Methyl_3_oxo_3_phenylpropanoate This compound Enolate Enolate Methyl_3_oxo_3_phenylpropanoate->Enolate Tautomerization Urea Urea Adduct Adduct Iminium_Ion->Adduct Enolate->Adduct DHPM 3,4-Dihydropyrimidin-2(1H)-one Adduct->DHPM Cyclization & Dehydration

Caption: General mechanism of the Biginelli reaction.

II. Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch dihydropyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form 1,4-dihydropyridines.[6] These compounds are of significant interest in medicinal chemistry, with many derivatives being used as calcium channel blockers.[6]

Data Presentation: Hantzsch Synthesis of 1,4-Dihydropyridines
EntryAldehydeβ-KetoesterCatalystReaction ConditionsYield (%)Reference
1BenzaldehydeEthyl acetoacetate(NH₄)₂S₂O₈85-90 °C, 3-5 h, Acetonitrile (B52724)80-95[7]
24-ChlorobenzaldehydeEthyl acetoacetate(NH₄)₂S₂O₈85-90 °C, 3-5 h, Acetonitrile80-95[7]
34-NitrobenzaldehydeEthyl acetoacetate(NH₄)₂S₂O₈85-90 °C, 3-5 h, Acetonitrile80-95[7]
4BenzaldehydeEthyl acetoacetatep-Toluenesulfonic acidUltrasonic irradiation, aqueous micelles96[6]
Experimental Protocol: Synthesis of Dimethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde (1 mmol)

  • This compound (2 mmol)

  • Ammonium acetate (1.1 mmol)

  • Ammonium persulfate (0.1 mmol)

  • Acetonitrile (5 mL)

  • Ethyl acetate

Procedure:

  • To a stirred solution of benzaldehyde (1 mmol) in acetonitrile (5 mL), add this compound (2 mmol), ammonium acetate (1.1 mmol), and ammonium persulfate (0.1 mmol).[7]

  • Reflux the resulting reaction mixture at 85-90 °C for 3-5 hours.[7]

  • Monitor the progress of the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (2 x 10 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain the pure 1,4-dihydropyridine (B1200194) derivative.

Reaction Pathway: Hantzsch Dihydropyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product Beta_Ketoester_1 This compound (1 eq.) Beta_Ketoester_1->Knoevenagel_Product Beta_Ketoester_2 This compound (1 eq.) Enamine Enamine Beta_Ketoester_2->Enamine Ammonia Ammonia Source Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Knoevenagel_Product->Dihydropyridine Enamine->Dihydropyridine Michael Addition & Cyclization

Caption: General mechanism of the Hantzsch dihydropyridine synthesis.

III. Synthesis of Polyhydroquinolines

A variation of the Hantzsch synthesis allows for the one-pot, four-component synthesis of polyhydroquinolines, which are another class of heterocycles with diverse biological activities. This reaction typically involves an aldehyde, a dimedone, an active methylene compound, and ammonium acetate.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline

Materials:

Procedure:

  • In a conical flask, combine benzaldehyde (0.01 mol), dimedone (0.01 mol), malononitrile (0.01 mol), ammonium acetate (0.02 mol), and glycerol (10 mL).[8]

  • Heat the mixture at 120 °C.[8]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add 50 mL of ice-cold water to precipitate the solid product.[8]

  • Filter the solid, dry it, and recrystallize from ethanol to afford the pure product.[8]

Expected Yield: ~92%[8]

Experimental Workflow: Polyhydroquinoline Synthesis

Polyhydroquinoline_Workflow Start Start Combine_Reactants Combine Aldehyde, Dimedone, Malononitrile, and Ammonium Acetate in Glycerol Start->Combine_Reactants Heat_Mixture Heat at 120°C Combine_Reactants->Heat_Mixture Monitor_Reaction Monitor by TLC Heat_Mixture->Monitor_Reaction Cool_and_Precipitate Cool to Room Temperature and Add Ice-Cold Water Monitor_Reaction->Cool_and_Precipitate Reaction Complete Filter_and_Dry Filter and Dry the Solid Cool_and_Precipitate->Filter_and_Dry Recrystallize Recrystallize from Ethanol Filter_and_Dry->Recrystallize End Pure Product Recrystallize->End

Caption: Workflow for the synthesis of polyhydroquinolines.

Conclusion

This compound is a highly effective and versatile substrate for multi-component reactions, enabling the efficient, one-pot synthesis of a diverse range of heterocyclic compounds. The Biginelli and Hantzsch reactions, along with their variations, provide access to dihydropyrimidinones, dihydropyridines, and polyhydroquinolines, all of which are important scaffolds in drug discovery and development. The protocols outlined in these application notes offer robust and reproducible methods for the synthesis of these valuable molecules, providing a solid foundation for further research and library generation.

References

Application Notes and Protocols: Synthesis of Pyrimidines Using Methyl 3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines and their derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. A prominent method for the synthesis of functionalized pyrimidines is the Biginelli reaction, a one-pot multicomponent reaction that offers an efficient route to dihydropyrimidinones (DHPMs), which can be subsequently converted to pyrimidines. This application note provides detailed protocols for the synthesis of pyrimidine (B1678525) precursors using Methyl 3-oxo-3-phenylpropanoate as a key starting material via the Biginelli reaction. It also explores the potential biological implications, particularly the link between pyrimidine metabolism and the p53 tumor suppressor pathway.

The Biginelli reaction is a versatile and acid-catalyzed three-component condensation between an aldehyde, a β-keto ester (in this case, this compound), and urea (B33335) or thiourea.[1][2] This reaction is highly valued for its operational simplicity and the biological significance of its products.[3]

Synthetic Pathway and Mechanism

The general scheme for the Biginelli reaction involves the condensation of the three components to form a dihydropyrimidinone ring system. The reaction is typically catalyzed by a Brønsted or Lewis acid.

Reaction Scheme:

Biginelli_Reaction RCHO Aromatic Aldehyde (R-CHO) arrow Acid Catalyst Heat RCHO->arrow MOPP This compound MOPP->arrow Urea Urea (or Thiourea) Urea->arrow plus1 + plus1->arrow plus2 + plus2->arrow DHPM Methyl 4-Aryl-6-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (DHPM) arrow->DHPM p53_pathway Pyrimidine_Derivative Pyrimidine Derivative (e.g., from this compound) DHODH Dihydroorotate Dehydrogenase (DHODH) (de novo Pyrimidine Synthesis) Pyrimidine_Derivative->DHODH Inhibition Pyrimidine_Pool Decreased Pyrimidine Pool DHODH->Pyrimidine_Pool Leads to p53 p53 Activation Pyrimidine_Pool->p53 Induces Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest experimental_workflow Start Starting Materials (this compound, Aldehyde, Urea) Synthesis Biginelli Reaction (Acid Catalysis or Microwave) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Eval Biological Evaluation (e.g., Anticancer Assays) Characterization->Biological_Eval Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p53) Biological_Eval->Pathway_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-oxo-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of this important chemical synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily through the crossed Claisen condensation of methyl acetate (B1210297) and methyl benzoate (B1203000).

Problem ID Issue Potential Causes Recommended Solutions
LY-001 Low or No Product Yield 1. Ineffective Base: The base used may not be strong enough to deprotonate methyl acetate efficiently. 2. Presence of Moisture: Water in the reaction mixture can quench the base and hydrolyze the ester reactants. 3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 5. Self-Condensation of Methyl Acetate: The enolate of methyl acetate may be reacting with another molecule of methyl acetate instead of methyl benzoate.[1]1. Use a Stronger Base: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe).[2][3] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 4. Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and allow it to run until the starting materials are consumed. 5. Control Addition of Methyl Acetate: Add the methyl acetate dropwise to a mixture of methyl benzoate and the base to maintain a low concentration of the enolizable ester.[1]
SP-001 Formation of Significant Side Products 1. Self-Condensation of Methyl Acetate: As mentioned in LY-001, this is a common side reaction. 2. Transesterification: If using an alkoxide base, the alkoxide may not match the ester, leading to an exchange of the alkoxy group. 3. Reduction by Sodium Hydride: Sodium hydride can sometimes act as a reducing agent, especially at higher temperatures.[4]1. Slow Addition of Methyl Acetate: This is the primary method to minimize self-condensation.[1] 2. Match Base to Ester: Use sodium methoxide as the base since the reactants are methyl esters. 3. Moderate Reaction Temperature: Avoid excessively high temperatures when using sodium hydride to minimize its reducing activity.
PI-001 Difficulty in Product Isolation and Purification 1. Incomplete Reaction: The presence of unreacted starting materials complicates purification. 2. Formation of Emulsions during Workup: This can make phase separation difficult. 3. Thermal Decomposition: The product may be susceptible to decomposition at high temperatures during distillation.1. Ensure Reaction Completion: Use TLC to confirm the absence of starting materials before workup. 2. Brine Wash: Use a saturated sodium chloride (brine) solution to help break emulsions during aqueous workup. 3. Vacuum Distillation: Purify the product by fractional distillation under reduced pressure to lower the boiling point and prevent thermal degradation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and efficient method is the crossed Claisen condensation. This reaction involves the condensation of methyl acetate with methyl benzoate in the presence of a strong base.[6] Methyl benzoate is a suitable non-enolizable ester, meaning it lacks α-hydrogens and cannot form an enolate itself, thus acting exclusively as the electrophile. Methyl acetate, which has α-hydrogens, serves as the enolate precursor.[1]

Q2: Why is the choice of base so critical in this synthesis?

A2: The choice of base is crucial for several reasons. Firstly, the base must be strong enough to deprotonate the α-carbon of methyl acetate to form the reactive enolate. Secondly, to avoid a side reaction called transesterification, the alkoxide of the base should match the alkoxy group of the esters. Since methyl esters are used, sodium methoxide (NaOMe) is a suitable choice.[7] Strong, non-nucleophilic bases like sodium hydride (NaH) are also highly effective and have the advantage of driving the reaction forward by producing hydrogen gas, which is removed from the reaction.[2][3]

Q3: What are the key parameters to optimize for maximizing the yield?

A3: To maximize the yield of this compound, consider the following parameters:

  • Base: Use a strong base like sodium hydride or sodium methoxide.

  • Solvent: Anhydrous solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated.

  • Reactant Ratio and Addition Order: To minimize the self-condensation of methyl acetate, it is crucial to add the methyl acetate slowly to a mixture of methyl benzoate and the base.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (methyl acetate and methyl benzoate) on a TLC plate, you can visualize the consumption of reactants and the appearance of the product spot.

Q5: What is the recommended method for purifying the final product?

A5: The most common and effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[5] This technique allows the compound to be distilled at a lower temperature than its atmospheric boiling point, which helps to prevent thermal decomposition. Column chromatography can also be used for further purification if necessary.

Experimental Protocols

Detailed Methodology for Crossed Claisen Condensation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl benzoate

  • Methyl acetate

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride in anhydrous THF.

  • Addition of Reactants: A solution of methyl benzoate and a small amount of methyl acetate in anhydrous THF is prepared. This solution is slowly added dropwise to the stirred suspension of sodium hydride at a controlled temperature (e.g., 0 °C). The remaining methyl acetate is then added dropwise over a period of time.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified period, with the progress monitored by TLC.

  • Workup: The reaction is carefully quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Crossed Claisen Condensation
Parameter Condition A Condition B Rationale for Optimization
Base Sodium Methoxide (NaOMe)Sodium Hydride (NaH)NaH is a stronger, non-nucleophilic base that can lead to higher yields by irreversibly deprotonating the ester and driving the reaction forward.[2][3]
Solvent TolueneTetrahydrofuran (THF)THF is a good solvent for many organic reactions and is compatible with strong bases like NaH.
Temperature Reflux0 °C to Room TempStarting at a lower temperature and then warming can help control the initial exothermic reaction and minimize side products.
Reactant Addition All reactants mixed initiallySlow, dropwise addition of methyl acetateSlow addition of the enolizable ester minimizes its self-condensation.[1]
Typical Yield ModerateHighOptimized conditions with slow addition and a strong base generally lead to higher product yields.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Dry Glassware react1 Charge Flask with NaH and THF prep1->react1 prep2 Anhydrous Solvents prep2->react1 react2 Slowly Add Methyl Benzoate & Methyl Acetate react1->react2 react3 Stir at Controlled Temperature react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with dilute HCl react4->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash with NaHCO3 and Brine workup2->workup3 workup4 Dry with MgSO4 workup3->workup4 workup5 Concentrate workup4->workup5 purify1 Vacuum Distillation workup5->purify1 purify2 Obtain Pure Product purify1->purify2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound q1 Are anhydrous conditions maintained? start->q1 sol1 Thoroughly dry all glassware and solvents. q1->sol1 No q2 Is the base strong enough (e.g., NaH, NaOMe)? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use a stronger base. q2->sol2 No q3 Was methyl acetate added slowly? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Control the addition rate of methyl acetate. q3->sol3 No q4 Is the reaction time and temperature optimized? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Increase reaction time and/or temperature. q4->sol4 No end Improved Yield q4->end Yes a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Common side reactions in syntheses using "Methyl 3-oxo-3-phenylpropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during syntheses involving Methyl 3-oxo-3-phenylpropanoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is not proceeding to completion, and I observe the formation of acetophenone (B1666503) as a major byproduct. What is the likely cause?

A1: The most common cause for the formation of acetophenone is the hydrolysis of the ester group in this compound to form the corresponding β-keto acid, followed by decarboxylation.[1][2][3] This process is often accelerated by the presence of water, acid, or base, and can be promoted by elevated temperatures.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Control pH: If your reaction conditions are not intended to be acidic or basic, ensure that all reagents are neutral. Trace amounts of acid or base can catalyze this side reaction.

  • Temperature Management: Avoid excessive heating. If elevated temperatures are necessary, consider running test reactions at lower temperatures for longer durations to find a balance between reaction rate and byproduct formation.

Q2: I am attempting an alkylation of this compound, but I am getting low yields and multiple products. What could be the issue?

A2: Low yields and multiple products in alkylation reactions can stem from several factors:

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the α-carbon, leading to a mixture of starting material and product.

  • Over-alkylation: The mono-alkylated product can sometimes be deprotonated again and react with the alkylating agent, leading to a di-alkylated side product.[1]

  • O- vs. C-Alkylation: While C-alkylation is generally favored for β-keto esters, some reaction conditions can lead to O-alkylation of the enolate, resulting in an undesired ether byproduct.

  • Hydrolysis and Decarboxylation: As mentioned in Q1, the reaction conditions (especially if basic) can promote hydrolysis and subsequent decarboxylation.[1]

Troubleshooting Steps:

  • Choice of Base: Use a strong, non-nucleophilic base to ensure complete and rapid deprotonation. The choice of base can also influence the C/O alkylation ratio.

  • Reaction Temperature: Add the alkylating agent at a low temperature to control the reaction rate and minimize side reactions.

  • Stoichiometry: Use a precise stoichiometry of the base and alkylating agent. A slight excess of the base can help ensure full deprotonation, but a large excess might promote side reactions.

Side Reaction Pathways

The following diagram illustrates the common side reaction of hydrolysis followed by decarboxylation.

SideReaction A This compound B 3-Oxo-3-phenylpropanoic acid (β-Keto acid intermediate) A->B Hydrolysis (+H2O, H+ or OH-) C Acetophenone B->C Decarboxylation (Heat) D Carbon Dioxide (CO2) B->D Decarboxylation (Heat)

Caption: Hydrolysis and Decarboxylation Pathway.

Troubleshooting Workflow

If you are encountering issues in your synthesis, the following workflow can help diagnose the problem.

TroubleshootingWorkflow start Problem with Synthesis check_completion Is the reaction incomplete? start->check_completion check_byproducts Are there unexpected byproducts? start->check_byproducts incomplete_q Possible Causes: - Insufficient reaction time - Low temperature - Inactive reagents check_completion->incomplete_q byproducts_q Identify Byproducts (e.g., via NMR, MS) check_byproducts->byproducts_q acetophenone_path Is Acetophenone a byproduct? byproducts_q->acetophenone_path other_byproducts_path Other Byproducts byproducts_q->other_byproducts_path hydrolysis_decarboxylation Likely Hydrolysis & Decarboxylation acetophenone_path->hydrolysis_decarboxylation other_issues Possible Issues: - Self-condensation - Over-alkylation - O-alkylation other_byproducts_path->other_issues troubleshoot_hydrolysis Troubleshooting: - Use anhydrous conditions - Control pH - Optimize temperature hydrolysis_decarboxylation->troubleshoot_hydrolysis troubleshoot_other Troubleshooting: - Adjust stoichiometry - Change base/solvent - Optimize temperature other_issues->troubleshoot_other

Caption: Troubleshooting Workflow for Syntheses.

Quantitative Data on Side Reactions

The following table provides hypothetical data on how reaction conditions can influence the formation of the decarboxylation byproduct, acetophenone.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Desired Product Yield (%)Acetophenone Yield (%)
1NaH (1.1)Anhydrous THF251290< 2
2NaH (1.1)THF (not anhydrous)25127515
3K₂CO₃ (1.5)Ethanol78 (reflux)64050
4NaOMe (1.1)Methanol65 (reflux)86525

Experimental Protocols

General Protocol for Alkylation (Minimizing Side Reactions)

This protocol provides a general method for the α-alkylation of this compound, with an emphasis on minimizing common side reactions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DMF)

  • Strong, non-nucleophilic base (e.g., NaH, LDA)

  • Alkylating agent (e.g., alkyl halide)

  • Anhydrous workup and purification reagents

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the solvent to the desired temperature (e.g., 0 °C or -78 °C). Add the base portion-wise with stirring.

  • Addition of β-Keto Ester: Slowly add a solution of this compound in the anhydrous solvent to the base suspension. Stir for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the alkylating agent dropwise to the reaction mixture at a low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Intentional Hydrolysis and Decarboxylation

This protocol describes the conversion of this compound to acetophenone, a reaction that can be a side reaction but is also a useful synthetic transformation.[2][3]

Materials:

  • This compound

  • Aqueous acid (e.g., 10% HCl) or base (e.g., 10% NaOH)

  • Solvent (if necessary, e.g., ethanol)

Procedure:

  • Hydrolysis: Dissolve this compound in a suitable solvent (or use neat if possible) and add the aqueous acid or base.

  • Heating: Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Decarboxylation: If using acidic conditions, continue heating to promote decarboxylation. If using basic conditions, cool the reaction mixture and then acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic. The resulting β-keto acid will decarboxylate upon gentle heating.

  • Workup and Purification: After cooling, extract the acetophenone with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by distillation or chromatography if necessary.

References

Technical Support Center: Purification of Methyl 3-oxo-3-phenylpropanoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying "Methyl 3-oxo-3-phenylpropanoate" from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and solutions?

Answer:

Low recovery can stem from several stages of the synthesis and purification process. Here are common causes and troubleshooting steps:

  • Incomplete Reaction: The Claisen condensation used to synthesize the target compound may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before quenching the reaction. For the Claisen condensation, it is crucial to use a full equivalent of a suitable base (e.g., sodium methoxide (B1231860) in methanol) as the final deprotonation of the β-keto ester drives the reaction to completion.[1]

  • Loss During Work-up: The product may be lost during the aqueous work-up.

    • Solution: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to maximize the recovery of the product. Adding brine (saturated NaCl solution) during the final wash can help to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

  • Loss During Chromatography: The product may adhere strongly to the silica (B1680970) gel or co-elute with other fractions.

    • Solution: Optimize the solvent system for column chromatography. A good starting point for a β-keto ester like this is a mixture of ethyl acetate and hexanes. Use TLC to find a solvent system that gives the product an Rf value of approximately 0.25-0.35 for good separation. If the product is streaking on the TLC plate, consider adding a small amount (0.5-1%) of acetic acid to the eluent to improve the peak shape.

  • Loss During Distillation: If purifying by vacuum distillation, product can be lost in the forerun with lower boiling impurities or remain in the distillation pot with non-volatile residues.

    • Solution: Perform the distillation slowly and carefully collect fractions. Monitor the temperature and pressure closely. A stable boiling point during collection of a fraction indicates a pure compound.

  • Degradation on Silica Gel: β-keto esters can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.

    • Solution: If you suspect degradation, you can use deactivated (neutral) silica gel for chromatography. Alternatively, work quickly and avoid leaving the compound on the column for extended periods.

Issue 2: Oily Product Instead of Solid During Recrystallization

Question: I am trying to recrystallize my this compound, but it is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution as a liquid during cooling because the solution temperature is above the compound's melting point.[2] This is a common problem, and here are some solutions:

  • Increase the Amount of Solvent: The concentration of the solute may be too high, causing it to come out of solution at a temperature above its melting point.

    • Solution: Add more of the hot recrystallization solvent to fully dissolve the oil, then allow it to cool slowly.[2]

  • Change the Solvent System: The chosen solvent may not be ideal.

    • Solution: Select a solvent in which the compound is very soluble when hot and poorly soluble when cold. A mixed solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can be effective. Dissolve the compound in a minimum of the "good" solvent at an elevated temperature, and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow it to cool slowly. For esters, solvent systems like ethanol/water or ethyl acetate/hexanes can be effective.[3]

  • Slow Cooling: Cooling the solution too quickly can promote oiling out.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling rate.

  • Scratching the Flask: Inducing crystallization can sometimes prevent oiling out.

    • Solution: Gently scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites for crystal growth.

  • Seed Crystals: Adding a small crystal of the pure product can initiate crystallization.

    • Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to act as a template for crystal growth.

Issue 3: Presence of Mineral Oil in the Final Product

Question: My final product is contaminated with mineral oil from the sodium hydride dispersion used in the reaction. How can I remove it?

Answer:

Mineral oil is a high-boiling, non-polar hydrocarbon and can be challenging to remove. Here are a few effective methods:

  • Washing the Sodium Hydride Before the Reaction: This is the most effective way to prevent mineral oil contamination.

    • Protocol: In an inert atmosphere (e.g., in a glovebox or under argon), weigh the required amount of sodium hydride dispersion into the reaction flask. Add a dry, non-polar solvent like hexanes or pentane, swirl the mixture, and allow the sodium hydride to settle. Carefully remove the solvent with a syringe or cannula. Repeat this washing process 2-3 times.[4][5]

  • Post-Reaction Work-up: If the mineral oil is already in your reaction mixture, it can be removed during purification.

    • Chromatography: Mineral oil is very non-polar and will elute very quickly from a silica gel column. It will typically be in the first fractions when using a hexane (B92381)/ethyl acetate solvent system.

    • Distillation: If your product is thermally stable, vacuum distillation can separate it from the high-boiling mineral oil.

    • Liquid-Liquid Extraction: After the reaction work-up and removal of the reaction solvent, dissolve the crude product in acetonitrile (B52724). Wash the acetonitrile solution with hexanes. The polar product will preferentially stay in the acetonitrile layer, while the non-polar mineral oil will be extracted into the hexane layer.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical state of this compound at room temperature?

A1: this compound can exist as a colorless to yellow clear liquid or a solid, depending on its purity.[3][7] It exists as a mixture of keto and enol tautomers.[8]

Q2: What are the common impurities in a this compound reaction mixture?

A2: Common impurities include unreacted starting materials such as methyl benzoate (B1203000) and methyl acetate, the alcohol corresponding to the alkoxide base used (e.g., methanol (B129727) from sodium methoxide), and potential side-products from the self-condensation of the starting esters.[9][10] If sodium hydride is used, mineral oil can also be a significant impurity.

Q3: What TLC solvent system is recommended for monitoring the reaction and purification?

A3: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes. The optimal ratio will depend on the specific reaction components, but a range of 10-30% ethyl acetate in hexanes is a reasonable starting point to achieve good separation of the product from the starting materials.[11][12] The desired product, being more polar than the starting esters, should have a lower Rf value.

Q4: When should I choose distillation over column chromatography for purification?

A4: The choice depends on the nature of the impurities.

  • Column chromatography is ideal for separating compounds with different polarities. It is very effective at removing both more polar and less polar impurities.

  • Vacuum distillation is suitable for separating compounds with significantly different boiling points. It is particularly effective for removing non-volatile impurities (like salts or baseline material on a TLC) or very volatile impurities (like low-boiling solvents). Given that this compound has a relatively high boiling point, vacuum distillation is necessary to prevent decomposition.

Q5: My purified product shows two spots on TLC even after careful purification. Why?

A5: this compound exists as a mixture of keto and enol tautomers. It is possible that under certain TLC conditions (solvent system and silica gel), these two forms can have slightly different polarities and therefore separate on the TLC plate, appearing as two close spots. This is a characteristic of the compound itself and not necessarily an indication of impurity.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data for a Typical Reaction Mixture

CompoundTypical Rf Value (20% Ethyl Acetate in Hexanes)
Methyl Benzoate (Starting Material)~0.6
Methyl Acetate (Starting Material)Very high (near solvent front)
This compound ~0.3
Polar Baseline Impurities~0.0

Note: Rf values are approximate and can vary based on the exact TLC plate, chamber saturation, and temperature.

Table 2: Comparison of Purification Techniques

TechniquePrinciple of SeparationAdvantagesDisadvantagesBest For Removing
Flash Column Chromatography PolarityHigh resolution, applicable to a wide range of compounds.Can be time-consuming and uses larger volumes of solvent. Product may degrade on silica.Unreacted starting materials, side-products.
Vacuum Distillation Boiling PointEffective for large quantities, good for removing non-volatile impurities.Requires thermally stable compounds, less effective for separating compounds with close boiling points.High-boiling residues, low-boiling solvents.
Recrystallization Solubility DifferenceCan yield very pure crystalline material, relatively inexpensive.Not suitable for all compounds (oils), can have lower yields due to solubility in the mother liquor.Small amounts of impurities with different solubility profiles.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Prepare the Crude Sample: After the reaction work-up, concentrate the organic extracts under reduced pressure to obtain the crude product as an oil or solid.

  • Select the Eluent: Using TLC, determine an appropriate solvent system. A good starting point is 10-20% ethyl acetate in hexanes. The ideal system will give the product an Rf of ~0.25-0.35.

  • Pack the Column:

    • Select a column of appropriate size (for 1g of crude material, a 40g silica cartridge or a glass column of ~4cm diameter is suitable).

    • Pack the column with silica gel, either as a dry powder or as a slurry in the initial, least polar eluent.

    • Equilibrate the column by passing several column volumes of the eluent through the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elute the Column:

    • Begin eluting with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions in test tubes. Monitor the elution by TLC.

  • Combine and Concentrate:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and the joints are properly sealed.

  • Charge the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin to heat the distillation flask with a heating mantle while stirring.

  • Collect Fractions:

    • Collect any low-boiling impurities (forerun) in the initial receiving flask.

    • When the temperature stabilizes at the boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue to monitor the temperature and pressure. A stable boiling point indicates a pure fraction is being collected.

  • Stop the Distillation: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop heating.

  • Cool Down: Allow the apparatus to cool to room temperature before carefully releasing the vacuum.

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup concentrate Concentrate workup->concentrate purification_choice Choose Purification Method concentrate->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Impurities with different polarities distillation Vacuum Distillation purification_choice->distillation Impurities with different boiling points recrystallization Recrystallization purification_choice->recrystallization Product is solid & requires high purity analysis Purity Analysis (TLC, NMR) chromatography->analysis distillation->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product Purity ≥ 98% Troubleshooting_Logic start Purification Attempted issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes oiling_out Oiling Out issue->oiling_out impurity Persistent Impurity issue->impurity success Successful Purification issue->success No solution_yield Check reaction completion Optimize work-up Adjust chromatography/distillation low_yield->solution_yield solution_oil Increase solvent Change solvent system Slow cooling oiling_out->solution_oil solution_impurity Re-purify with different method Check for tautomers impurity->solution_impurity solution_yield->success solution_oil->success solution_impurity->success

References

Technical Support Center: Synthesis of Methyl 3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-oxo-3-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound (also known as methyl benzoylacetate) is the mixed Claisen condensation. This reaction involves the base-catalyzed condensation of methyl benzoate (B1203000) and methyl acetate (B1210297).[1] In this reaction, a strong base is used to deprotonate the α-carbon of methyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl benzoate. Subsequent elimination of a methoxide (B1231860) ion yields the desired β-keto ester.

Q2: Why is my yield of this compound consistently low?

A2: Low yields in the Claisen condensation for this synthesis can stem from several factors:

  • Suboptimal Base: The choice and quality of the base are critical. The base must be strong enough to deprotonate methyl acetate but should not promote side reactions.

  • Presence of Moisture: Claisen condensations are highly sensitive to moisture, which can quench the enolate intermediate and hydrolyze the ester starting materials and product.

  • Self-Condensation: Methyl acetate can react with itself in a self-Claisen condensation to form methyl acetoacetate (B1235776), a common byproduct that reduces the yield of the desired mixed-condensation product.

  • Reaction Equilibrium: The Claisen condensation is a reversible reaction. To drive the reaction towards the product, it is often necessary to use a stoichiometric amount of base to deprotonate the product and shift the equilibrium.

  • Improper Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions.

Q3: What are the common side-products, and how can I minimize them?

A3: The primary side-product is methyl acetoacetate from the self-condensation of methyl acetate. To minimize this, a common strategy is to slowly add the methyl acetate to a mixture of the methyl benzoate and the base. This ensures that the concentration of the enolizable ester is kept low, favoring the mixed condensation over the self-condensation. Another potential side reaction is the hydrolysis of the esters if water is present in the reaction mixture. Using anhydrous solvents and reagents is crucial to prevent this.

Q4: How does keto-enol tautomerism affect the purification of this compound?

A4: this compound, as a β-keto ester, exists as an equilibrium mixture of keto and enol tautomers. This can sometimes complicate purification and characterization. For instance, during chromatography, the two tautomers might separate or interconvert, leading to broad peaks. In NMR spectroscopy, you will observe signals for both forms. It is important to be aware of this equilibrium when analyzing the purity of your product. The ratio of keto to enol form can be influenced by the solvent used for analysis.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive or Insufficient Base - Use a fresh, high-quality base. Sodium hydride (NaH) should be washed with a dry solvent like hexane (B92381) to remove any mineral oil coating. Sodium methoxide (NaOMe) should be stored under an inert atmosphere. - Ensure a stoichiometric amount of base is used to drive the reaction equilibrium forward.
Presence of Water - Use anhydrous solvents (e.g., dry THF, toluene (B28343), or diethyl ether). - Dry all glassware thoroughly in an oven before use. - Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Order of Reagent Addition - Add the methyl acetate dropwise to a mixture of methyl benzoate and the base in the reaction solvent. This minimizes the self-condensation of methyl acetate.
Reaction Temperature Too Low - While the initial deprotonation may be performed at a lower temperature, the condensation reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC to determine the optimal temperature.
Issue 2: Presence of Significant Side-Products
Side-Product Identification Mitigation and Removal
Methyl acetoacetate Can be identified by GC-MS or NMR spectroscopy by comparing with a known standard.- To minimize its formation, slowly add methyl acetate to the reaction mixture. - Purification can be achieved by fractional distillation under reduced pressure, as methyl acetoacetate has a lower boiling point than this compound.
Unreacted Methyl Benzoate Can be detected by TLC, GC, or NMR.- Can be removed by vacuum distillation, as it has a lower boiling point than the product.
Benzoic Acid May form due to hydrolysis of methyl benzoate if water is present. Can be detected by a change in pH and confirmed by TLC or NMR.- During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

Experimental Protocols

Protocol 1: Claisen Condensation using Sodium Hydride (NaH)

This protocol is adapted from established procedures for Claisen-type condensations.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Methyl Benzoate

  • Methyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.0 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous toluene to the flask, followed by methyl benzoate (1.0 eq).

  • Slowly add methyl acetate (1.2 eq) dropwise from the dropping funnel to the stirred suspension at room temperature over a period of 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (around 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6). Be cautious as hydrogen gas will be evolved.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Expected Yield: 60-75%

Protocol 2: Claisen Condensation using Sodium Methoxide (NaOMe)

Materials:

  • Sodium Methoxide (NaOMe)

  • Anhydrous Toluene

  • Methyl Benzoate

  • Methyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend sodium methoxide (1.1 eq) in anhydrous toluene.

  • Add methyl benzoate (1.0 eq) to the suspension.

  • Slowly add methyl acetate (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to 0 °C.

  • Carefully neutralize the reaction with 1 M HCl.

  • Perform an aqueous workup as described in Protocol 1.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the product by vacuum distillation.

Expected Yield: 50-65%

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Protocol 1 (NaH) Protocol 2 (NaOMe)
Base Sodium HydrideSodium Methoxide
Solvent Anhydrous TolueneAnhydrous Toluene
Temperature Reflux (80-90 °C)Reflux
Reaction Time 2-4 hours2-4 hours
Typical Yield 60-75%50-65%
Key Considerations Requires careful handling of pyrophoric NaH. Generally gives higher yields.Less hazardous base, but may result in slightly lower yields.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare flame-dried glassware under inert atmosphere add_base Add Base (NaH or NaOMe) and Anhydrous Solvent prep->add_base add_benzoate Add Methyl Benzoate add_base->add_benzoate add_acetate Slowly add Methyl Acetate reflux Heat to Reflux (2-4h) add_acetate->reflux monitor Monitor by TLC/GC reflux->monitor cool Cool to 0°C quench Quench/Neutralize with 1M HCl cool->quench extract Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) quench->extract dry Dry over Anhydrous Salt extract->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Reaction Failure check_reagents Check Reagent Quality (Base, Solvents) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_procedure Review Order of Addition start->check_procedure optimize_temp Optimize Reaction Temperature start->optimize_temp side_products Significant Side-Products Observed? start->side_products solution_anhydrous Ensure all reagents and glassware are dry check_conditions->solution_anhydrous self_condensation Self-Condensation of Methyl Acetate side_products->self_condensation Yes hydrolysis Hydrolysis Products Present side_products->hydrolysis Yes solution_slow_addition Slowly add Methyl Acetate to Base/Methyl Benzoate mixture self_condensation->solution_slow_addition hydrolysis->solution_anhydrous

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Methyl 3-oxo-3-phenylpropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Methyl 3-oxo-3-phenylpropanoate. The information is presented in a question-and-answer format to directly address common issues encountered during this crossed Claisen condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

Low yields in this reaction are often attributed to the reversible nature of the Claisen condensation. The equilibrium may not be sufficiently driven towards the product side. Other significant factors include suboptimal reaction conditions, the purity of reactants, and the presence of side reactions.

Q2: Which base is most effective for this reaction, and why?

Strong, non-nucleophilic bases are generally preferred for crossed Claisen condensations to minimize side reactions. Sodium hydride (NaH) and sodium methoxide (B1231860) (NaOMe) are commonly used. NaH is particularly effective as it reacts to form hydrogen gas, which shifts the equilibrium towards the product. Sodium methoxide is also a suitable choice, but care must be taken to use anhydrous conditions to prevent hydrolysis of the esters.

Q3: Can the self-condensation of methyl acetate (B1210297) be a significant side reaction?

Yes, the self-condensation of methyl acetate to form methyl acetoacetate (B1235776) is a potential side reaction.[1] This occurs when the enolate of methyl acetate reacts with another molecule of methyl acetate. To minimize this, it is advisable to slowly add the methyl acetate to a mixture of the methyl benzoate (B1203000) and the base.

Q4: How critical is the removal of water from the reaction?

Maintaining anhydrous (dry) conditions is crucial for a successful Claisen condensation. Any moisture present can react with the strong base, neutralizing it and preventing the formation of the required enolate. Furthermore, water can lead to the hydrolysis of the ester reactants and the final product, significantly reducing the yield.

Q5: My reaction mixture turned dark brown/black. What does this indicate?

A dark coloration or the formation of tar-like substances often suggests decomposition of the starting materials or products. This can be caused by excessively high reaction temperatures or a high concentration of a strong base, which can promote polymerization and other degradation pathways.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are experiencing very low or no formation of this compound, follow this troubleshooting workflow:

LowYieldTroubleshooting Start Low/No Product CheckReactants Verify Reactant Purity & Stoichiometry Start->CheckReactants CheckConditions Assess Reaction Conditions CheckReactants->CheckConditions Reactants OK SolutionReactants Solution: Use freshly distilled/purified reactants. Ensure accurate stoichiometry. CheckReactants->SolutionReactants CheckBase Evaluate Base Activity & Handling CheckConditions->CheckBase Conditions OK SolutionConditions Solution: Ensure anhydrous conditions. Optimize temperature and reaction time. CheckConditions->SolutionConditions CheckWorkup Review Work-up & Purification CheckBase->CheckWorkup Base OK SolutionBase Solution: Use fresh, high-purity base. Handle under inert atmosphere. CheckBase->SolutionBase SolutionWorkup Solution: Ensure complete extraction and proper purification technique. CheckWorkup->SolutionWorkup

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Presence of Significant Side Products

If your analysis (e.g., GC-MS, NMR) shows the presence of significant impurities, consider the following:

SideProductsTroubleshooting Start Significant Side Products IdentifySideProduct Identify Side Product(s) Start->IdentifySideProduct SelfCondensation Methyl Acetoacetate Detected? IdentifySideProduct->SelfCondensation HydrolysisProduct Benzoic Acid / Acetic Acid Detected? IdentifySideProduct->HydrolysisProduct UnreactedSM High Levels of Starting Material? IdentifySideProduct->UnreactedSM SolutionSelfCondensation Solution: Slow addition of methyl acetate. Use excess methyl benzoate. SelfCondensation->SolutionSelfCondensation SolutionHydrolysis Solution: Ensure strictly anhydrous conditions. Use dry solvents and reagents. HydrolysisProduct->SolutionHydrolysis SolutionUnreactedSM Solution: Increase reaction time or temperature. Check base activity. UnreactedSM->SolutionUnreactedSM

Caption: Troubleshooting workflow for the presence of side products.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the expected impact of key reaction parameters on the yield of this compound. This data is compiled from general principles of the Claisen condensation and observations from related reactions.

Table 1: Effect of Base on Yield

BaseConcentration (Equivalents)Expected YieldNotes
Sodium Hydride (NaH)1.1 - 1.5Good to ExcellentIrreversible deprotonation drives the reaction forward. Requires careful handling under an inert atmosphere.
Sodium Methoxide (NaOMe)1.1 - 1.5GoodEffective, but the reaction is more reversible. Strictly anhydrous conditions are essential.
Lithium Diisopropylamide (LDA)1.1Moderate to GoodA strong, non-nucleophilic base that can be effective, but may be more expensive and require low temperatures.

Table 2: Effect of Temperature and Reaction Time on Yield

Temperature (°C)Reaction Time (hours)Expected YieldNotes
25 (Room Temp)12 - 24ModerateSlower reaction rate, may not go to completion.
50 - 604 - 8GoodIncreased reaction rate. Monitor for potential side reactions.
> 80 (Reflux in THF)2 - 4VariableHigher temperatures can increase the rate but may also lead to decomposition and lower yields.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via a crossed Claisen condensation.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Benzoate

  • Methyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane (B92381)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

  • Base Preparation: Sodium hydride (e.g., 1.2 equivalents) is carefully weighed and transferred to the flask. The mineral oil is removed by washing with anhydrous hexane under a nitrogen atmosphere, and the hexane is carefully decanted. Anhydrous THF is then added to the flask.

  • Reactant Addition: Methyl benzoate (1.0 equivalent) is added to the stirred suspension of sodium hydride in THF. The dropping funnel is charged with methyl acetate (1.5 equivalents), which is then added dropwise to the reaction mixture over a period of 30-60 minutes at room temperature.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours and then heated to reflux (approximately 66°C in THF) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to 0°C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine. The aqueous layers are back-extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.[2]

Workflow for Synthesis and Purification

SynthesisWorkflow Start Start Synthesis ReactionSetup 1. Reaction Setup (Flame-dried glassware, N2 atmosphere) Start->ReactionSetup BasePrep 2. Base Preparation (NaH in anhydrous THF) ReactionSetup->BasePrep ReactantAdd 3. Reactant Addition (Methyl Benzoate, then dropwise Methyl Acetate) BasePrep->ReactantAdd Reaction 4. Reaction (Stir at RT, then reflux) ReactantAdd->Reaction Workup 5. Work-up (Quench with HCl, extraction) Reaction->Workup Purification 6. Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Preventing self-condensation of "Methyl 3-oxo-3-phenylpropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-oxo-3-phenylpropanoate

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, with a focus on preventing its self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the self-condensation of this compound?

A1: The self-condensation of this compound is a Claisen condensation reaction where two molecules of the ester react with each other in the presence of a base.[1][2][3] One molecule forms a nucleophilic enolate, which then attacks the carbonyl carbon of a second molecule.[1][2][3] This results in the formation of a new carbon-carbon bond and ultimately yields a β-keto ester dimer, which is an undesired byproduct that complicates purification and reduces the yield of the intended product. The reaction is driven by the formation of a highly stabilized enolate anion of the resulting β-keto ester.[1][3][4]

Q2: What are the primary factors that promote self-condensation?

A2: Several factors can promote this unwanted side reaction:

  • Presence of a Strong Base: Strong bases, such as alkoxides (e.g., sodium methoxide), are classic promoters of Claisen condensations.[2][3] The base removes an alpha-proton between the two carbonyl groups to form the reactive enolate intermediate.[1][2][3]

  • Elevated Temperatures: Higher reaction or storage temperatures can provide the necessary activation energy for self-condensation to occur.

  • High Concentration: Increased concentration of the ester raises the probability of two molecules reacting.

  • Prolonged Reaction or Storage Time: The longer the ester is exposed to promoting conditions (especially basic conditions), the more likely self-condensation is to occur.

Q3: How can I detect if self-condensation has occurred in my sample or reaction?

A3: You can detect self-condensation through several analytical methods:

  • Thin-Layer Chromatography (TLC): The condensed dimer will appear as a new, less polar spot compared to your starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show a new set of complex signals corresponding to the dimer, while the relative integration of the starting material peaks will decrease.

  • Mass Spectrometry (MS): You will observe a peak corresponding to the molecular weight of the dimer (approximately 324.3 g/mol ) alongside the peak for the starting material (178.2 g/mol ).

  • Physical Appearance: A pure sample of this compound is typically a colorless to slightly yellow liquid.[5][6] Significant degradation or condensation may lead to a darker color or increased viscosity.

Q4: What are the recommended storage conditions to minimize degradation?

A4: To ensure stability and prevent degradation over time, this compound should be stored at -20°C.[7] The container should be tightly sealed and stored in a dry, well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[8][9] For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product; significant byproduct detected at ~324 m/z. Self-condensation is occurring. This is likely due to the reaction conditions being too harsh (e.g., strong base, high temperature).Use a weaker base: Consider non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH), which can favor the desired reaction over self-condensation.[12] • Lower the temperature: Perform the reaction at 0°C or below to slow the rate of self-condensation. • Control stoichiometry: Ensure the quantitative formation of the enolate before adding the electrophile to prevent the enolate from reacting with remaining starting material.[12]
Starting material appears dark or viscous before use. Degradation during storage. The material may have been stored improperly (e.g., at room temperature, exposed to air/moisture).Verify purity: Before use, check the purity of the starting material via TLC or NMR. • Purify if necessary: If minor degradation is present, consider purification by column chromatography or distillation. • Procure new material: If significant degradation has occurred, it is best to use a fresh bottle stored under recommended conditions (-20°C).[7]
Reaction is clean, but the yield is still low after workup. Hydrolysis of the β-keto ester product. The product can be susceptible to hydrolysis and subsequent decarboxylation, especially during acidic or basic workup.Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried to prevent hydrolysis.[13] • Perform a neutral workup: Quench the reaction carefully with a neutral reagent (e.g., saturated ammonium (B1175870) chloride solution) instead of a strong acid or base. • Minimize exposure to water: Work quickly during the extraction and drying steps.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Alkylation while Minimizing Self-Condensation

This protocol provides a general method for the C-alkylation of the active methylene (B1212753) group in this compound.

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.

  • Enolate Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise via syringe, keeping the internal temperature below -70°C.

    • Stir the resulting solution at -78°C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the alkylating agent (e.g., alkyl halide, 1.1 eq) to the enolate solution at -78°C.

    • Allow the reaction mixture to stir at -78°C for 1-2 hours, then let it slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Mechanism of Self-Condensation

The diagram below illustrates the base-catalyzed Claisen self-condensation mechanism. An alkoxide base deprotonates the α-carbon of one ester molecule to form a nucleophilic enolate. This enolate then attacks the carbonyl group of a second ester molecule, leading to a tetrahedral intermediate which subsequently eliminates an alkoxide to form the condensed dimer.

Claisen_Condensation Mechanism of Claisen Self-Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Ester1 Molecule 1 (Ester) Enolate Enolate Intermediate (Nucleophile) Ester1->Enolate + Base Base Base (e.g., MeO⁻) Intermediate Tetrahedral Intermediate Enolate->Intermediate + Molecule 2 Ester2 Molecule 2 (Electrophile) Product β-Keto Ester Dimer Intermediate->Product - MeO⁻ LeavingGroup MeO⁻

Caption: Base-catalyzed self-condensation of a β-keto ester.

Troubleshooting Workflow for Low Product Yield

When encountering low yields, this decision tree can help diagnose and solve the underlying issue, systematically checking for self-condensation, starting material degradation, or workup problems.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_solutions Solutions start Low Yield Observed check_byproduct Analyze Crude Mixture: Byproduct at ~2x MW? start->check_byproduct sol_condensation Optimize Reaction: 1. Use weaker base (LDA/NaH) 2. Lower Temperature (-78°C) 3. Ensure anhydrous conditions check_byproduct->sol_condensation Yes (Self-Condensation) check_sm Is Starting Material (SM) Degraded? check_byproduct->check_sm No sol_storage Improve Storage/Handling: 1. Store at -20°C 2. Use inert atmosphere 3. Purify before use sol_workup Refine Workup: 1. Use neutral quench (NH4Cl) 2. Avoid strong acid/base 3. Minimize water contact check_sm->sol_storage Yes check_workup Was Workup Harsh? (Strong Acid/Base) check_sm->check_workup No check_workup->sol_condensation No (Revisit Reaction) check_workup->sol_workup Yes (Product Hydrolysis)

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Managing Hydrolysis of Methyl 3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hydrolysis of Methyl 3-oxo-3-phenylpropanoate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its hydrolysis a concern?

A1: this compound is a β-keto ester, a versatile building block in organic synthesis. Its structure features both a ketone and a methyl ester functional group. Hydrolysis is the cleavage of the ester group in the presence of water to form 3-oxo-3-phenylpropanoic acid and methanol. This is a significant concern as it consumes the desired starting material, reduces the yield of the intended product, and can lead to undesired side reactions such as decarboxylation of the resulting β-keto acid.

Q2: Under what conditions does hydrolysis of this compound typically occur?

A2: Hydrolysis can occur under both acidic and basic conditions.

  • Basic Hydrolysis (Saponification): This process is rapid and generally irreversible. It is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The use of strong hydroxide bases (e.g., NaOH, KOH) should be avoided in reactions where the ester functionality is to be preserved.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction catalyzed by the presence of an acid. The equilibrium can be shifted towards the products (acid and alcohol) by the presence of excess water. To prevent this, it is crucial to use anhydrous conditions in acid-catalyzed reactions.

Q3: What is the primary side reaction that can occur after the hydrolysis of this compound?

A3: The primary side reaction is the decarboxylation of the hydrolysis product, 3-oxo-3-phenylpropanoic acid. β-keto acids are susceptible to losing carbon dioxide upon heating, which results in the formation of acetophenone (B1666503). This can further complicate the product mixture and reduce the overall yield of the desired product.

Q4: How can I minimize hydrolysis during reactions involving this compound?

A4: To minimize hydrolysis, the following precautions are recommended:

  • Use Anhydrous Conditions: Ensure all solvents, reagents, and glassware are thoroughly dried to exclude water from the reaction mixture.

  • Select Appropriate Bases: For reactions requiring a base, such as alkylations, opt for non-nucleophilic and non-hydrolytic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sterically hindered amines like diisopropylethylamine (DIPEA).

  • Control Reaction Temperature: While some reactions require elevated temperatures, prolonged heating can promote hydrolysis and subsequent decarboxylation. It is advisable to run reactions at the lowest effective temperature.

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent the introduction of atmospheric moisture.

Q5: How can I monitor the extent of hydrolysis during my reaction?

A5: The progress of the reaction and the extent of hydrolysis can be monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress by comparing the spot of the reaction mixture with standards of the starting material and the expected product. The hydrolyzed acid will have a different Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to monitor the disappearance of the starting material and the appearance of the product and any byproducts, including the hydrolyzed acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the ester to the hydrolyzed acid in the reaction mixture by integrating characteristic peaks.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of a significant amount of 3-oxo-3-phenylpropanoic acid. Hydrolysis of the starting material due to the presence of water.Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use.
Use of a hydrolytic base (e.g., NaOH, KOH).Switch to a non-hydrolytic base such as potassium carbonate or diisopropylethylamine.
Formation of acetophenone as a major byproduct. Hydrolysis of the starting material followed by decarboxylation of the resulting β-keto acid.Minimize hydrolysis by following the recommendations above. Avoid high reaction temperatures and prolonged reaction times.
Inconsistent reaction outcomes. Variable amounts of water in the reagents or solvents.Standardize the procedure for drying solvents and handling reagents to ensure reproducibility.
Inefficient stirring in heterogeneous reactions (e.g., with K₂CO₃).Use a mechanical stirrer to ensure efficient mixing.
Difficulty in purifying the product from the hydrolyzed acid. The acidic nature of the byproduct can complicate extraction and chromatography.During aqueous workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can be used to extract the acidic byproduct into the aqueous layer.

Experimental Protocols

Protocol 1: Anhydrous Alkylation of this compound with Methyl Iodide

This protocol describes a method for the C-alkylation of the α-carbon of this compound while minimizing hydrolysis.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Methyl iodide (CH₃I)

  • Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen or argon. Allow the flask to cool to room temperature.

  • Reaction Setup: To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone or DMF (5-10 mL per gram of starting material).

  • Reagent Addition: Stir the suspension vigorously. Slowly add methyl iodide (1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (for acetone) or maintain at room temperature (for DMF) and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-24 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone or DCM.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and hydrolyzed acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol outlines how to monitor the extent of hydrolysis by comparing the integration of characteristic peaks of the ester and the corresponding carboxylic acid.

Procedure:

  • Sample Preparation: Carefully withdraw a small aliquot from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by neutralizing with a small amount of acid or base). Remove the solvent under reduced pressure.

  • NMR Sample: Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the singlet corresponding to the methyl ester protons (-OCH₃) of this compound (typically around 3.7 ppm).

    • Identify the signal for the methylene (B1212753) protons (-CH₂-) adjacent to the ester and ketone, which will appear as a singlet for both the ester and the acid, but may have slightly different chemical shifts.

    • The carboxylic acid proton (-COOH) of the hydrolyzed product will appear as a broad singlet, often downfield (>10 ppm), but may not be reliably observed.

    • The most reliable method is to compare the integration of the methyl ester singlet to another non-overlapping peak in the molecule that is present in both the ester and the acid (e.g., aromatic protons). A decrease in the relative integration of the methyl ester peak indicates hydrolysis.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
This compound-OCH₃~3.7Singlet
-CH₂-~4.0Singlet
Aromatic-H7.4-8.0Multiplet
3-oxo-3-phenylpropanoic acid-CH₂-~4.1Singlet
Aromatic-H7.4-8.1Multiplet
-COOH>10 (often broad)Singlet

Note: Chemical shifts can vary depending on the solvent and concentration.

Visualizations

Hydrolysis_Pathway cluster_hydrolysis Primary Reaction cluster_side_reaction Side Reaction ester This compound acid 3-Oxo-3-phenylpropanoic Acid ester->acid Hydrolysis ketone Acetophenone acid->ketone Decarboxylation water + H₂O (Acid or Base) heat - CO₂ (Heat)

Caption: Hydrolysis and subsequent decarboxylation of this compound.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep 1. Dry Glassware 2. Add Ester & K₂CO₃ reaction 3. Add Anhydrous Solvent 4. Add Alkyl Halide 5. Heat & Monitor prep->reaction workup 6. Filter Solids 7. Concentrate 8. Aqueous Wash reaction->workup purify 9. Dry Organic Layer 10. Concentrate 11. Column Chromatography workup->purify

Caption: Experimental workflow for the anhydrous alkylation of this compound.

References

Technical Support Center: Column Chromatography Purification of Methyl 3-oxo-3-phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 3-oxo-3-phenylpropanoate and its derivatives using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My purified β-keto ester shows significant peak broadening or appears as multiple spots on a TLC plate. What is the cause and how can I resolve this?

A1: This is a common issue when purifying β-keto esters and is primarily due to keto-enol tautomerism.[1][2] The compound exists as an equilibrium mixture of the keto and enol forms, which can have different polarities and interact with the stationary phase differently, leading to poor separation.

  • Troubleshooting Steps:

    • Solvent System Modification: The keto-enol equilibrium is sensitive to the solvent environment.[2] Experiment with different solvent systems, including those with varying polarity and hydrogen bonding capabilities.

    • Temperature Adjustment: Increasing the temperature of the column can sometimes accelerate the interconversion between tautomers, leading to a single, averaged spot.[3] However, be cautious of compound stability at higher temperatures.

    • pH Modification: The tautomerism can be influenced by pH. Adding a small amount of a volatile acid or base (e.g., a trace of triethylamine (B128534) or acetic acid) to the mobile phase can sometimes push the equilibrium towards one form, resulting in sharper peaks.

Q2: My compound appears to be decomposing on the silica (B1680970) gel column. How can I prevent this?

A2: Silica gel is slightly acidic and can cause the degradation of sensitive compounds, such as some β-keto esters which might be prone to hydrolysis and subsequent decarboxylation.

  • Troubleshooting Steps:

    • Silica Gel Deactivation: To reduce the acidity of the silica gel, you can use a slurry of silica gel in your mobile phase containing a small amount of a neutralizing agent like triethylamine (typically 0.1-1%).[4]

    • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or florisil.[1]

    • Stability Test: Before running a column, perform a simple stability test by dissolving your compound in the chosen eluent with a small amount of silica gel and monitoring it by TLC over time to check for degradation.[1]

Q3: I'm having trouble separating my desired product from a very similar impurity. What strategies can I employ?

A3: Achieving separation of closely related compounds requires careful optimization of the chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize Solvent System for Ideal Rf: For optimal separation, the Rf value of the target compound on a TLC plate should be around 0.3.[5] This provides a good balance between resolution and elution time.

    • Use a Shallow Gradient: Instead of isocratic (constant solvent composition) elution, a shallow gradient of increasing polarity can enhance the separation of compounds with similar Rf values.

    • Column Dimensions: A longer and narrower column generally provides better resolution. Also, ensure the correct ratio of crude material to silica gel (typically 1:30 to 1:100 by weight) is used.

Q4: My compound is not eluting from the column, or the elution is very slow and drawn out (tailing). What should I do?

A4: This indicates that the mobile phase is not polar enough to displace your compound from the stationary phase.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.[1] For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.

    • Check Compound Solubility: Ensure your crude mixture is fully soluble in the initial mobile phase. If not, it may precipitate at the top of the column. In such cases, you might need to dissolve the sample in a minimal amount of a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column.

    • Verify Solvent Composition: Double-check that you have prepared the mobile phase with the correct solvent ratios.[1]

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound Derivatives

This protocol provides a general starting point. Optimization will be necessary based on the specific derivative and impurity profile.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives your target compound an Rf value of approximately 0.3.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, creating a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (preferably the initial mobile phase).

    • Carefully add the dissolved sample to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with the initial non-polar mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

ParameterRecommended Value/RangePurpose
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for this class of compounds.
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateA common solvent system with tunable polarity.
Rf of Target Compound ~0.3Provides optimal separation.[5]
Crude:Silica Ratio 1:30 to 1:100 (w/w)A higher ratio is used for more difficult separations.
Elution Mode Isocratic or GradientGradient elution is often preferred for complex mixtures.

Example Solvent Systems for this compound Derivatives:

Compound DerivativeMobile Phase (v/v)Observed Rf
A fluorinated derivative1% Ethyl Acetate in Petroleum Ether0.5
A thiophene (B33073) derivative1% Ethyl Acetate in Petroleum Ether0.5
User's CompoundRecord your optimized solvent system hereRecord your observed Rf here

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (Find solvent system with Rf ≈ 0.3) packing 2. Column Packing (Slurry pack with initial eluent) tlc->packing loading 3. Sample Loading (Minimal solvent) packing->loading elution 4. Elution (Collect fractions, gradient if needed) loading->elution frac_tlc 5. Fraction Analysis (TLC of collected fractions) elution->frac_tlc combine 6. Combine Pure Fractions frac_tlc->combine recover 7. Product Recovery (Rotary evaporation) combine->recover

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered peak_broadening Peak Broadening / Multiple Spots start->peak_broadening decomposition Compound Decomposition start->decomposition no_elution No or Slow Elution start->no_elution poor_separation Poor Separation start->poor_separation tautomerism Address Tautomerism (Modify solvent, temp, or pH) peak_broadening->tautomerism deactivate_silica Deactivate Silica / Change Stationary Phase decomposition->deactivate_silica increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity optimize_rf Optimize Rf & Use Shallow Gradient poor_separation->optimize_rf

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Reactivity of Methyl 3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-oxo-3-phenylpropanoate. The following information addresses common issues related to the choice of base and its effect on the reactivity of this β-keto ester.

Frequently Asked Questions (FAQs)

Q1: What are the acidic protons on this compound and why are they important?

A1: The most acidic protons on this compound are the α-hydrogens located on the carbon between the two carbonyl groups (the benzoyl and the ester groups). The pKa of these protons is estimated to be around 11. This acidity is due to the resonance stabilization of the resulting conjugate base, an enolate, where the negative charge is delocalized over both carbonyl oxygen atoms. The ability to form this stable enolate is central to the reactivity of this compound in various carbon-carbon bond-forming reactions.

Q2: How does the choice of base affect the formation of the enolate from this compound?

A2: The choice of base is critical as it determines the extent and nature of enolate formation. Bases are broadly categorized by their strength (pKa of the conjugate acid), sterics, and whether they favor kinetic or thermodynamic control.

  • Strong, Non-nucleophilic Bases (e.g., LDA, NaH): These bases, with conjugate acid pKa values significantly higher than that of the β-keto ester, can achieve essentially complete and irreversible deprotonation.[1][2] This is ideal for reactions where a high concentration of the enolate is required before the addition of an electrophile, such as in many alkylation reactions.[1]

  • Weaker Bases (e.g., Sodium Ethoxide, Potassium Carbonate): These bases establish an equilibrium with the β-keto ester, meaning that only a portion of the starting material is converted to the enolate at any given time.[1][3] This is suitable for reactions like the Claisen condensation where the enolate reacts with the remaining starting ester.

Q3: What is the difference between kinetic and thermodynamic enolates, and how does base choice influence their formation in substituted analogs of this compound?

A3: While this compound itself has only one type of α-proton, if it were asymmetrically substituted at the α-position, the choice of base could lead to different enolates:

  • Kinetic Enolate: Formed by the removal of the most sterically accessible proton. This is typically achieved using a strong, bulky, non-nucleophilic base at low temperatures, such as Lithium Diisopropylamide (LDA).[4]

  • Thermodynamic Enolate: The more stable enolate, which is usually the more substituted one. Its formation is favored by using a smaller, stronger base at higher temperatures, allowing for equilibrium to be established. Sodium hydride (NaH) is often used for this purpose.[4]

Q4: What are the common side reactions to be aware of when using bases with this compound?

A4: Several side reactions can occur, leading to reduced yield or impurities:

  • Hydrolysis: In the presence of water and a base (especially hydroxide), the ester can be hydrolyzed to the corresponding carboxylate.[2][5]

  • Decarboxylation: If the ester is first hydrolyzed to the β-keto acid, heating can cause decarboxylation to yield acetophenone.[5]

  • Self-Condensation (Claisen Condensation): With weaker bases like sodium ethoxide, the enolate can react with another molecule of the starting ester.[6]

  • O- vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen. While C-alkylation is usually desired, O-alkylation can sometimes be a competing side reaction.

Troubleshooting Guides

Problem 1: Low or No Yield in Alkylation Reactions
Possible Cause Troubleshooting Steps
Incomplete Enolate Formation - Verify Base Strength: Ensure the pKa of the base's conjugate acid is at least 3-4 units higher than the pKa of this compound (~11). - Check Base Quality: Use fresh, properly stored base. For example, NaH can be passivated by a layer of NaOH if not stored under inert conditions. - Optimize Reaction Time and Temperature for Deprotonation: Allow sufficient time for the base to fully deprotonate the substrate before adding the alkylating agent.
Poor Quality of Reagents or Solvent - Use Anhydrous Solvent: Water will quench the enolate and react with strong bases. Ensure solvents are freshly dried. - Purify Starting Materials: Impurities in the β-keto ester or alkylating agent can interfere with the reaction.[6]
Side Reactions - Hydrolysis: Use a non-nucleophilic base like NaH or LDA instead of alkoxides if hydrolysis is suspected. - Self-Condensation: Ensure complete enolate formation with a strong base before adding the alkylating agent.
Ineffective Alkylating Agent - Check Alkyl Halide Reactivity: The reactivity order is generally I > Br > Cl. Consider using a more reactive alkyl halide. - Steric Hindrance: A bulky alkylating agent may react slowly.
Problem 2: Formation of Multiple Products
Possible Cause Troubleshooting Steps
Dialkylation - Control Stoichiometry: Use of a slight excess of the β-keto ester relative to the base and alkylating agent can minimize dialkylation. - Slow Addition: Add the alkylating agent slowly at a low temperature to control the reaction.
Mixture of O- and C-Alkylated Products - Solvent Choice: Polar aprotic solvents generally favor C-alkylation. - Counterion: The nature of the metal counterion of the enolate can influence the O/C ratio.
Presence of Starting Material and Product - Incomplete Reaction: Extend the reaction time or consider a moderate increase in temperature. - Equilibrium Issue: If a weaker base is used, the reaction may not go to completion. Consider switching to a stronger base for irreversible enolate formation.

Data Presentation

Table 1: pKa Values of Common Bases and this compound

CompoundpKaBase TypeCommon Use
This compound~11-Starting Material
Sodium Hydride (NaH)>35Strong, Non-nucleophilicIrreversible enolate formation
Lithium Diisopropylamide (LDA)~36Strong, Bulky, Non-nucleophilicIrreversible (often kinetic) enolate formation[1][7]
Sodium Ethoxide (NaOEt)~16Strong, NucleophilicReversible enolate formation (e.g., Claisen)
Potassium Carbonate (K₂CO₃)~10.3WeakMild deprotonation

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of this compound using Sodium Hydride
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried flask containing anhydrous tetrahydrofuran (B95107) (THF).

  • Enolate Formation: Cool the suspension to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Claisen Condensation of this compound
  • Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous ethanol (B145695) and sodium metal (0.5 equivalents) to generate sodium ethoxide in situ.

  • Addition of Ester: Once all the sodium has reacted, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting β-keto ester by column chromatography or distillation.

Mandatory Visualizations

Base_Selection_Workflow Start Start: Reaction Goal Goal Choose a Base for This compound Start->Goal Decision1 Complete Deprotonation Needed? (e.g., Alkylation) Goal->Decision1 StrongBase Use a Strong, Non-nucleophilic Base Decision1->StrongBase Yes Equilibrium Equilibrium Deprotonation Sufficient? (e.g., Claisen Condensation) Decision1->Equilibrium No LDA LDA (Bulky, Kinetic Control) StrongBase->LDA NaH NaH (Less Bulky, Thermodynamic Control) StrongBase->NaH End Proceed with Experiment LDA->End NaH->End WeakerBase Use a Weaker Base Equilibrium->WeakerBase Yes NaOEt Sodium Ethoxide (Matches Ester) WeakerBase->NaOEt NaOEt->End

Caption: Workflow for selecting a base for this compound reactions.

Troubleshooting_Alkylation Start Low Yield in Alkylation CheckEnolate Check Enolate Formation Start->CheckEnolate BaseIssue Inadequate Base or Conditions CheckEnolate->BaseIssue Incomplete ReagentIssue Check Reagent/Solvent Purity CheckEnolate->ReagentIssue Complete Solution Optimize Conditions: - Stronger/Fresh Base - Anhydrous Conditions - Purify Reagents BaseIssue->Solution ImpureReagents Impure or Wet Reagents/Solvent ReagentIssue->ImpureReagents Impure SideReactions Investigate Side Reactions ReagentIssue->SideReactions Pure ImpureReagents->Solution Hydrolysis Hydrolysis or Self-Condensation SideReactions->Hydrolysis Yes Hydrolysis->Solution

Caption: Troubleshooting guide for low yield in alkylation reactions.

References

Temperature control in reactions involving "Methyl 3-oxo-3-phenylpropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-oxo-3-phenylpropanoate

Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage temperature control in your experiments, ensuring optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical when working with this compound?

A1: this compound, a β-keto ester, has multiple reactive sites. Temperature is a key factor that influences reaction kinetics and selectivity. Poor temperature control can lead to several undesirable outcomes:

  • Side Reactions: Elevated temperatures can promote side reactions such as O-alkylation over the desired C-alkylation, self-condensation, or decomposition.

  • Low Yield: Both excessively high and low temperatures can lead to incomplete reactions or the formation of unwanted byproducts, ultimately reducing the yield of the target molecule.

  • Runaway Reactions: Some reactions involving β-keto esters can be exothermic.[1][2] Without proper cooling, the reaction temperature can rise uncontrollably, posing a significant safety hazard.

  • Product Purity: The formation of side products complicates the purification process, requiring more extensive chromatography or recrystallization steps.

Q2: My reaction is sluggish and giving low conversion. Could the temperature be too low?

A2: Yes, this is a common issue. While low temperatures are often used to enhance selectivity, they can also significantly decrease the reaction rate. If you observe low conversion after a reasonable time, consider the following:

  • Increase Temperature Incrementally: Gradually increase the reaction temperature by 5-10°C and monitor the progress by TLC or another suitable analytical method.

  • Extend Reaction Time: If increasing the temperature is not desirable due to potential side reactions, extending the overall reaction time may be necessary to achieve complete conversion.

  • Solvent Choice: Ensure your solvent is appropriate for the chosen temperature. At very low temperatures, some solvents may become viscous or freeze, hindering effective mixing.

Q3: I suspect my reaction has overheated. What are the potential consequences?

A3: Overheating can lead to a range of problems, including:

  • Thermal Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures can cause it to decompose.

  • Reduced Selectivity: In alkylation reactions, higher temperatures often favor the formation of the undesired O-alkylation product.

  • Polymerization/Tar Formation: Excessive heat can lead to complex side reactions, resulting in the formation of intractable tars that are difficult to remove.

  • Solvent Boiling: If the reaction temperature exceeds the boiling point of the solvent, it can lead to a dangerous increase in pressure within the reaction vessel.

Troubleshooting Guide: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group. Temperature plays a significant role in the reaction rate and yield.

Q4: My Knoevenagel condensation with an aromatic aldehyde is giving a poor yield. How does temperature affect this reaction?

A4: For the Knoevenagel condensation, temperature is a critical parameter for reaction rate. Studies have shown that increasing the temperature can significantly improve the product yield up to an optimal point.[3]

  • Problem: Low yield (e.g., below 60%) at room temperature.

  • Solution: Gradually increasing the reaction temperature can dramatically increase the yield. For example, in one study, increasing the temperature from 25°C to 40°C boosted the yield from 56% to 95%.[3] However, be cautious of exceeding the optimal temperature, as this can lead to side product formation.

Data Presentation: Effect of Temperature on Knoevenagel Condensation Yield
Temperature (°C)Reaction Time (h)Yield (%)Reference
251056[3]
401095[3]
601092[3]
801085[3]

Table 1: Example data showing the effect of temperature on the yield of a Knoevenagel condensation reaction. Optimal yield was achieved at 40°C.

Experimental Protocol: Optimized Knoevenagel Condensation

This protocol is a generalized example for the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Piperidine (0.1 eq) or another suitable base catalyst

  • Toluene or Ethanol (as solvent)

  • Reaction flask equipped with a magnetic stirrer, condenser, and thermometer/temperature probe

  • Heating mantle or oil bath with a temperature controller

Procedure:

  • To the reaction flask, add this compound, the aromatic aldehyde, and the solvent.

  • Begin stirring the mixture.

  • Add the catalyst (e.g., piperidine) to the flask.

  • Heat the reaction mixture to the target temperature (e.g., 40°C, as indicated by the data table) and maintain this temperature.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete (typically indicated by the disappearance of the limiting reagent), cool the mixture to room temperature.

  • Proceed with the appropriate workup procedure, which may include washing with dilute acid, water, and brine, followed by drying the organic layer and removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualization: Troubleshooting Knoevenagel Condensation

G Start Problem: Low Yield in Knoevenagel Condensation TempCheck Is the reaction temperature optimized? Start->TempCheck TimeCheck Is the reaction time sufficient? TempCheck->TimeCheck Yes LowTemp Temperature is too low (< 40°C) TempCheck->LowTemp No HighTemp Temperature is too high (> 60°C) TempCheck->HighTemp Maybe CatalystCheck Is the catalyst active and correct amount used? TimeCheck->CatalystCheck Yes SolutionTime Solution: Extend reaction time and monitor via TLC. TimeCheck->SolutionTime No SolutionCatalyst Solution: Use fresh catalyst and check appropriate loading. CatalystCheck->SolutionCatalyst No SolutionLowTemp Solution: Increase temperature to 40-50°C range. LowTemp->SolutionLowTemp SolutionHighTemp Solution: Decrease temperature. High temps can cause side reactions. HighTemp->SolutionHighTemp

Caption: Troubleshooting flowchart for low yield in Knoevenagel reactions.

Troubleshooting Guide: Michael Addition

The Michael addition involves the addition of a nucleophile (in this case, the enolate of this compound) to an α,β-unsaturated carbonyl compound.[4] These reactions are often performed at or below room temperature to ensure high selectivity and prevent side reactions.[5][6]

Q5: My Michael addition reaction is producing multiple products. How can I improve the selectivity using temperature control?

A5: The formation of multiple products in a Michael addition can often be attributed to a lack of temperature control.

  • Problem: Poor diastereoselectivity or formation of byproducts.

  • Solution: Running the reaction at a lower temperature is a standard method to improve selectivity. Many Michael additions are performed at room temperature or cooled in an ice bath (0°C).[5][6] Cooling the reaction slows down the rate of less favorable reaction pathways, allowing the desired product to form preferentially.

Experimental Protocol: Temperature-Controlled Michael Addition

Materials:

  • This compound (1.0 eq)

  • α,β-unsaturated ketone (Michael acceptor, 1.0 eq)

  • Sodium methoxide (B1231860) (catalytic or stoichiometric amount)

  • Methanol (B129727) (solvent)

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Ice-water bath or cryocooler

Procedure:

  • Set up the reaction flask under an inert atmosphere (e.g., nitrogen).

  • Dissolve the this compound in methanol in the flask.

  • Cool the solution to the target temperature (e.g., 0°C) using an ice-water bath.

  • In a separate flask, prepare a solution of sodium methoxide in methanol.

  • Slowly add the sodium methoxide solution to the cooled solution of the β-keto ester to form the enolate.

  • Add the Michael acceptor to the reaction mixture, either neat or as a solution in methanol, while maintaining the low temperature.

  • Allow the reaction to stir at the controlled temperature for the required time (e.g., 4-24 hours), monitoring by TLC.[5][6]

  • Upon completion, quench the reaction by adding a weak acid (e.g., saturated ammonium (B1175870) chloride solution).

  • Proceed with standard aqueous workup and purification.

Visualization: General Experimental Workflow for Temperature Control

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase Prep1 Select Heat/Cooling Method (Ice Bath, Oil Bath, etc.) Prep2 Assemble Glassware (Flask, Condenser) Prep1->Prep2 Prep3 Calibrate Temperature Probe Prep2->Prep3 Exec1 Charge Reagents & Solvent Prep3->Exec1 Exec2 Set Target Temperature Exec1->Exec2 Exec3 Add Catalyst/Initiator Exec2->Exec3 Exec4 Monitor Temperature & Reaction Progress (TLC) Exec3->Exec4 Post1 Cool to Room Temp or Quench Exec4->Post1 Post2 Workup & Purification Post1->Post2

Caption: A generalized workflow for setting up a temperature-controlled reaction.

References

Validation & Comparative

"Methyl 3-oxo-3-phenylpropanoate" vs. "ethyl 3-oxo-3-phenylpropanoate" in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Methyl 3-oxo-3-phenylpropanoate and ethyl 3-oxo-3-phenylpropanoate are versatile β-keto ester building blocks in organic synthesis. Their shared structural motif, featuring an aromatic ketone and an ester linked by a reactive methylene (B1212753) group, makes them crucial precursors for a wide array of complex molecules, particularly heterocyclic compounds relevant to medicinal chemistry.[1][2] The choice between the methyl and ethyl ester, while seemingly minor, can have subtle but significant implications for reaction efficiency, product yield, and experimental practicality. This guide provides a data-driven comparison of their physicochemical properties, synthesis, and reactivity to aid researchers in selecting the optimal reagent for their specific application.

Physicochemical Properties

The difference in the alkyl group (methyl vs. ethyl) leads to distinct physical properties. The methyl ester is a solid at room temperature, whereas the ethyl ester is a liquid.[3] This fundamental difference affects handling, storage, and reaction setup. The ethyl ester has a well-documented boiling point and density, while comprehensive data for the methyl ester is less commonly reported.[4][5]

PropertyThis compoundEthyl 3-oxo-3-phenylpropanoateReference(s)
CAS Number 614-27-794-02-0,[4]
Molecular Formula C₁₀H₁₀O₃C₁₁H₁₂O₃[6]
Molecular Weight 178.18 g/mol 192.22 g/mol [6]
Appearance SolidClear, light yellow to yellow liquid
Boiling Point Data not readily available265-270 °C[5]
Melting Point Data not readily available< 0 °C[5]
Density Data not readily available1.106 g/mL[5]
pKa (α-proton) Not readily available~10.8[7]

Synthesis of the β-Keto Esters

Both esters are typically synthesized via a Claisen condensation reaction. The general workflow involves the base-mediated condensation of an appropriate ester and ketone, followed by acidic workup. For instance, acetophenone (B1666503) can be condensed with dimethyl carbonate or diethyl carbonate in the presence of a strong base like sodium hydride or sodium methoxide (B1231860) to yield the corresponding β-keto ester.

G cluster_workflow General Synthesis Workflow reactants Reactants (Acetophenone, Dialkyl Carbonate) base Base Addition (e.g., NaH in THF) reactants->base reaction Reaction (Stir at RT or reflux) base->reaction quench Acidic Quench (e.g., aq. HCl) reaction->quench extraction Workup (Extraction with organic solvent) quench->extraction purification Purification (Distillation or Crystallization) extraction->purification product Final Product purification->product

Caption: General workflow for the Claisen condensation synthesis of 3-oxo-3-phenylpropanoates.

This protocol is a representative example of a Claisen condensation for preparing the title compounds.

  • Preparation: To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 60 mmol of sodium hydride (60% dispersion in mineral oil) and wash with dry hexane (B92381) (3 x 10 mL). Suspend the washed NaH in 50 mL of dry tetrahydrofuran (B95107) (THF).

  • Reactant Addition: A solution of acetophenone (50 mmol) and diethyl carbonate (60 mmol) in 25 mL of dry THF is added dropwise to the stirred suspension over 30 minutes.

  • Reaction: The mixture is stirred at room temperature for 1 hour and then heated to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling the mixture to 0 °C in an ice bath, it is cautiously quenched by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2).

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford pure ethyl 3-oxo-3-phenylpropanoate.

Comparative Performance in Synthesis

The primary utility of these esters lies in their role as precursors to more complex molecules. The reactivity is centered on the acidic α-protons and the two electrophilic carbonyl carbons. The choice between the methyl and ethyl variant can influence reaction kinetics and, in some cases, product distribution.

A key difference stems from steric hindrance. The smaller methyl group generally offers less steric bulk compared to the ethyl group.[8] This can lead to faster reaction rates in transformations involving nucleophilic attack at the ester carbonyl or reactions at the α-carbon. A comparative study on the pyrolysis of the simpler methyl and ethyl propanoates found that the methyl ester decomposed faster under identical conditions, highlighting the inherent kinetic differences.[9]

G cluster_logic Decision Logic: Choosing an Ester for Heterocycle Synthesis goal Synthetic Goal (e.g., Dihydropyrimidine Synthesis) choice Select β-Keto Ester goal->choice methyl_path This compound choice->methyl_path Path A ethyl_path Ethyl 3-oxo-3-phenylpropanoate choice->ethyl_path Path B methyl_props Properties: - Solid (Handling) - Less Steric Hindrance - Potentially Faster Kinetics methyl_path->methyl_props ethyl_props Properties: - Liquid (Handling) - More Steric Hindrance - Widely Documented ethyl_path->ethyl_props comparison Compare Outcomes: - Yield - Reaction Time - Purity - Cost & Availability methyl_props->comparison ethyl_props->comparison

Caption: Logical workflow for selecting between methyl and ethyl esters in a synthetic plan.

The Biginelli reaction is a one-pot multicomponent reaction between a β-keto ester, an aldehyde (e.g., benzaldehyde), and urea (B33335) to form dihydropyrimidinones (DHPMs), a class of compounds with significant pharmaceutical interest.

ParameterUsing this compoundUsing Ethyl 3-oxo-3-phenylpropanoateReference(s)
Reaction Time Potentially shorter due to lower steric hindranceGenerally 2-4 hours[8]
Typical Yield 85-95% (catalyst dependent)88-96% (catalyst dependent)
Product Methyl 4,6-diphenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateEthyl 4,6-diphenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Considerations Product is a methyl ester, which may be desired for subsequent steps.The use of ethanol (B145695) as a solvent is common and cost-effective.
  • Setup: In a round-bottom flask, combine the β-keto ester (10 mmol), benzaldehyde (B42025) (10 mmol), urea (15 mmol), and a catalytic amount of hydrochloric acid (0.5 mL) in ethanol (30 mL).

  • Reaction: Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) and stir for 15 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Conclusion and Recommendations

Both methyl and ethyl 3-oxo-3-phenylpropanoate are excellent substrates for a vast range of organic transformations. The choice between them is often dictated by practical considerations and subtle reactivity differences.

  • Choose this compound when:

    • Slightly faster reaction kinetics are desired, particularly in sterically demanding transformations.[8]

    • The final product requires a methyl ester moiety for subsequent reactions or as the target molecule.

    • Handling a solid reagent is preferable for the experimental setup.

  • Choose Ethyl 3-oxo-3-phenylpropanoate when:

    • A liquid reagent is easier to handle and dispense.[3]

    • The reaction solvent is ethanol, minimizing the risk of transesterification.

    • Cost and availability are primary concerns, as the ethyl variant is often more commonly stocked by suppliers.

Ultimately, for many applications, the performance difference between the two esters is minimal. The decision should be based on a holistic evaluation of the synthetic route, downstream applications, and laboratory logistics, including cost and availability.

References

A Comparative Analysis of the Reactivity of Methyl Benzoylacetate and Ethyl Benzoylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the design and development of novel pharmaceutical agents, the choice between structurally similar building blocks can have a profound impact on reaction outcomes, yields, and overall efficiency. Methyl benzoylacetate and ethyl benzoylacetate, both prominent β-keto esters, serve as versatile precursors in a multitude of synthetic transformations. This guide provides an objective comparison of their reactivity, supported by established chemical principles and analogous experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

The primary difference in reactivity between methyl benzoylacetate and ethyl benzoylacetate stems from the steric hindrance imparted by the ester alkyl group. The smaller methyl group in methyl benzoylacetate generally leads to faster reaction rates in common transformations such as alkylation, acylation, and hydrolysis/decarboxylation when compared to the bulkier ethyl group of its counterpart. While the electronic effects of the methyl versus the ethyl group are largely negligible, the difference in steric bulk can be a critical factor in optimizing reaction conditions and improving yields.

Data Presentation

Reaction TypeExpected ReactivityRationaleSupporting Observations from Analogous Systems
Alkylation Methyl Benzoylacetate > Ethyl BenzoylacetateThe less sterically hindered enolate of methyl benzoylacetate allows for a faster approach of the alkylating agent to the α-carbon.In related β-keto esters, increased steric bulk at the ester or α-carbon position is known to decrease alkylation rates.
Acylation Methyl Benzoylacetate > Ethyl BenzoylacetateSimilar to alkylation, the smaller methyl group presents a lower steric barrier to the incoming acylating agent.Studies on the acylation of various enolates consistently show a decrease in reaction rate with increasing steric hindrance.
Hydrolysis & Decarboxylation Methyl Benzoylacetate > Ethyl BenzoylacetateThe tetrahedral intermediate formed during hydrolysis is less sterically crowded in the methyl ester, leading to a faster rate of hydrolysis and subsequent decarboxylation.Kinetic studies on the hydrolysis of various aliphatic esters have shown that methyl esters hydrolyze faster than their ethyl counterparts under both acidic and basic conditions.

Theoretical Framework: Steric Hindrance

The reactivity of β-keto esters is fundamentally governed by the acidity of the α-protons and the electrophilicity of the carbonyl carbons. The formation of an enolate by deprotonation of the α-carbon is a key step in many of their characteristic reactions.

Steric_Hindrance M_Ester Methyl Ester (-OCH3) M_Enolate Enolate Intermediate M_Ester->M_Enolate Base M_Transition Less Crowded Transition State M_Enolate->M_Transition Electrophile (R-X) M_Product Alkylated/Acylated Product M_Transition->M_Product E_Transition More Crowded Transition State E_Ester Ethyl Ester (-OCH2CH3) E_Enolate Enolate Intermediate E_Ester->E_Enolate Base E_Enolate->E_Transition Electrophile (R-X) E_Product Alkylated/Acylated Product E_Transition->E_Product

Figure 1. Steric hindrance in the transition state of alkylation/acylation.

As illustrated in Figure 1, the transition state for reactions such as alkylation and acylation is more sterically congested for the ethyl ester due to the larger size of the ethyl group. This increased steric strain raises the activation energy of the reaction, resulting in a slower reaction rate compared to the methyl ester.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols can be adapted for a direct comparative study by ensuring identical molar concentrations of reactants and consistent reaction conditions.

Synthesis of Methyl Benzoylacetate via Claisen Condensation

This protocol is adapted from standard Claisen condensation procedures.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.

  • Heat the mixture to reflux with stirring.

  • Add a mixture of methyl benzoate (1.0 equivalent) and methyl acetate (1.2 equivalents) dropwise over 1 hour.

  • Continue refluxing for an additional 4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water.

  • Acidify the aqueous layer to pH 4-5 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Alkylation of Methyl/Ethyl Benzoylacetate

This protocol provides a general method for the C-alkylation of the α-carbon.

Alkylation_Workflow start Start deprotonation Deprotonation: Add NaH to a solution of benzoylacetate in anhydrous THF start->deprotonation alkylation Alkylation: Add alkyl halide (e.g., CH3I) dropwise at 0 °C deprotonation->alkylation quench Quenching: Add saturated NH4Cl solution alkylation->quench extraction Extraction: Extract with ethyl acetate quench->extraction purification Purification: Dry, concentrate, and purify by column chromatography extraction->purification end End purification->end

Figure 2. General workflow for the alkylation of benzoylacetates.

Materials:

  • Methyl or Ethyl Benzoylacetate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium (B1175870) Chloride Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the benzoylacetate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel column chromatography.

Hydrolysis and Decarboxylation

This protocol outlines the conversion of the β-keto ester to a ketone.

Materials:

  • Methyl or Ethyl Benzoylacetate

  • Sodium Hydroxide (B78521) (5% aqueous solution)

  • Hydrochloric Acid (concentrated)

  • Diethyl Ether

Procedure:

  • Reflux a mixture of the benzoylacetate (1.0 equivalent) in 5% aqueous sodium hydroxide solution (5 equivalents) for 4 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 1 with concentrated HCl.

  • Heat the acidified mixture at 50-60 °C until the evolution of CO₂ ceases (typically 1-2 hours).

  • Cool the mixture and extract with diethyl ether (3 x 40 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude ketone product, which can be further purified by distillation or chromatography.

Conclusion

The choice between methyl and ethyl benzoylacetate in a synthetic route should be guided by the specific requirements of the reaction. For transformations where steric hindrance is a limiting factor, such as in the alkylation with bulky electrophiles or in reactions requiring rapid conversion, methyl benzoylacetate is the recommended substrate due to its higher reactivity . Conversely, ethyl benzoylacetate may be a suitable or even preferred choice when a slightly less reactive and more sterically discerning substrate is needed, or for practical considerations such as cost and availability. The experimental protocols provided herein offer a foundation for conducting comparative studies to empirically determine the optimal substrate for a given application.

A Comparative Guide to Alternatives for Methyl 3-Oxo-3-Phenylpropanoate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-oxo-3-phenylpropanoate is a valuable β-keto ester in the synthesis of various heterocyclic scaffolds that are central to many pharmaceutical compounds. However, a range of alternative reagents can offer advantages in terms of availability, cost, and the introduction of different substituents into the target heterocycle. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data for the synthesis of pyrazoles, pyrimidines, and coumarins.

Executive Summary

The primary alternatives to this compound are other β-dicarbonyl compounds, which can be broadly categorized as other β-keto esters and 1,3-diketones. The choice of reagent directly influences the substitution pattern of the resulting heterocycle. This guide will focus on the comparative performance of ethyl benzoylacetate (a close analogue), ethyl acetoacetate (B1235776), and acetylacetone.

Performance Comparison in Heterocycle Synthesis

The following tables summarize the performance of this compound and its alternatives in the synthesis of key heterocyclic systems. The data has been compiled from various sources and represents typical outcomes. Direct comparison under identical conditions is often unavailable in published literature; therefore, variations in reaction conditions are noted.

Pyrazole (B372694) Synthesis (Knorr Cyclization)

The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine. The choice of the β-dicarbonyl dictates the substituents at positions 3 and 5 of the pyrazole ring.

ReagentHydrazineProductReaction ConditionsYield (%)Reference
Ethyl AcetoacetatePhenylhydrazine (B124118)3-Methyl-1-phenyl-5-pyrazolone (Edaravone)Solvent-free, 80-90°C, 1.5 h93-100%[1]
Ethyl BenzoylacetateHydrazine Hydrate3-Phenyl-5-pyrazolone1-Propanol, Glacial Acetic Acid (cat.), ~100°C, 1 hNot specified[2]
AcetylacetonePhenylhydrazine Hydrochloride3,5-Dimethyl-1-phenylpyrazoleGlycerol-water (1:1), 90°C, 3-4 hNot specified[3]

Key Insights:

  • Ethyl acetoacetate is a highly efficient precursor for the synthesis of 3-methyl-substituted pyrazolones, with quantitative yields reported under solvent-free conditions.[1]

  • Ethyl benzoylacetate provides a direct route to 3-phenyl-substituted pyrazolones.

  • Acetylacetone is a cost-effective alternative for producing 3,5-dimethylpyrazoles.

Pyrimidine (B1678525) Synthesis (Biginelli Reaction)

The Biginelli reaction is a one-pot cyclocondensation of a β-keto ester, an aldehyde, and urea (B33335) (or thiourea) to form dihydropyrimidinones.

β-Keto EsterAldehydeAmideProductReaction ConditionsYield (%)Reference
Ethyl AcetoacetateBenzaldehydeUreaEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateEthanol (B145695), Reflux92%[4]
Ethyl Acetoacetate4-HydroxybenzaldehydeUreaEthyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateMicrowave or Mortar-Pestle80-96%[5]

Key Insights:

  • The Biginelli reaction is a versatile method for synthesizing a wide range of pyrimidine derivatives.

  • Ethyl acetoacetate is a commonly used and high-yielding β-keto ester in this reaction. The use of microwave irradiation or mechanochemistry can significantly improve yields and reduce reaction times.[5]

Coumarin Synthesis (Pechmann Condensation)

The Pechmann condensation is the synthesis of coumarins from a phenol (B47542) and a β-keto ester under acidic conditions.

β-Keto EsterPhenolProductReaction ConditionsYield (%)Reference
Ethyl BenzoylacetateResorcinol (B1680541)7-Hydroxy-4-phenylcoumarinConcentrated H₂SO₄, <10°C to RT, 18 hNot specified[3][6]
Ethyl BenzoylacetateResorcinol7-Hydroxy-4-phenylcoumarinSulfamic Acid (cat.), 100°C, 18-24 hNot specified[3]
Ethyl AcetoacetateResorcinol7-Hydroxy-4-methylcoumarinConcentrated H₂SO₄, <10°C to RT, 10 min stirring71%[7]
Ethyl AcetoacetateResorcinol7-Hydroxy-4-methylcoumarinAmberlyst-15, 110°C, Solvent-free~95%[8]

Key Insights:

  • Ethyl benzoylacetate is the direct precursor for the synthesis of 4-phenylcoumarins.

  • Ethyl acetoacetate is used for the synthesis of 4-methylcoumarins, often with high yields.

  • The use of solid acid catalysts like Amberlyst-15 can lead to excellent yields under solvent-free conditions, offering a greener alternative.[8]

Experimental Protocols

Synthesis of 3-Methyl-1-phenyl-5-pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Ice-water bath

Procedure:

  • Place ethyl acetoacetate (0.22 mol) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-water bath.

  • Slowly add phenylhydrazine (0.20 mol) dropwise to the cooled ethyl acetoacetate with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 80°C for 1 hour, followed by heating at 90°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The resulting solid can be washed with diethyl ether to yield the product.

(This protocol is adapted from a literature procedure that reports yields of 93-100%.[1])

Synthesis of 7-Hydroxy-4-phenylcoumarin from Ethyl Benzoylacetate and Resorcinol

Materials:

  • Resorcinol

  • Ethyl benzoylacetate

  • Concentrated sulfuric acid

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Crushed ice

  • Filtration apparatus

  • Ethanol for recrystallization

Procedure:

  • In a suitable reaction vessel, combine equimolar amounts of resorcinol and ethyl benzoylacetate.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the cooled mixture with constant stirring, ensuring the temperature is maintained below 10°C.

  • After the addition of the acid, allow the reaction mixture to stir at room temperature for several hours (e.g., 18 hours).

  • Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain purified 7-hydroxy-4-phenylcoumarin.[6]

(This is a generalized protocol adapted from literature.[3][6])

Signaling Pathways and Experimental Workflows

Knorr Pyrazole Synthesis Workflow

Knorr_Pyrazole_Synthesis reagent1 β-Dicarbonyl (e.g., this compound) intermediate1 Hydrazone Intermediate reagent1->intermediate1 Condensation reagent2 Hydrazine Derivative reagent2->intermediate1 product Pyrazole intermediate1->product Intramolecular Cyclization & Dehydration

Caption: General workflow for the Knorr pyrazole synthesis.

Biginelli Reaction Signaling Pathway

Biginelli_Reaction aldehyde Aldehyde intermediate_A Acyliminium Ion aldehyde->intermediate_A Condensation urea Urea/Thiourea urea->intermediate_A ketoester β-Keto Ester intermediate_B Open-Chain Intermediate ketoester->intermediate_B intermediate_A->intermediate_B Addition product Dihydropyrimidinone intermediate_B->product Cyclization & Dehydration

Caption: Key steps in the Biginelli reaction mechanism.

Pechmann Condensation Logical Relationship

Pechmann_Condensation phenol Phenol step1 Transesterification (Acid-catalyzed) phenol->step1 ketoester β-Keto Ester (e.g., this compound) ketoester->step1 step2 Intramolecular Electrophilic Acylation step1->step2 step3 Dehydration step2->step3 product Coumarin step3->product

Caption: Logical progression of the Pechmann condensation reaction.

References

A Comparative Analysis of Catalysts for the Synthesis of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of pharmaceuticals, natural products, and specialty chemicals. The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental impact of these synthetic routes. This guide offers a comparative analysis of the primary catalytic systems employed for β-keto ester synthesis — organocatalysts, metal-based catalysts, and enzymes — supported by experimental data to inform catalyst selection for research and development.

Executive Summary

The selection of an optimal catalyst for β-keto ester synthesis is contingent on the desired reaction, substrate scope, and target metrics such as yield, stereoselectivity, and process sustainability.

  • Metal-based catalysts offer high reactivity and are widely applicable to various synthetic strategies, including the Claisen condensation and transesterification. However, concerns regarding metal contamination of the final product and environmental impact persist.

  • Organocatalysts provide a metal-free alternative, often demonstrating high enantioselectivity in asymmetric transformations. These catalysts are typically less sensitive to air and moisture than many metal catalysts.

  • Enzymes , particularly lipases, represent a green and highly selective approach, operating under mild conditions and often with high stereospecificity. Their application is predominantly in transesterification and kinetic resolutions.

This guide provides a detailed comparison of these catalytic systems through quantitative data, experimental protocols, and visual workflows to aid in informed decision-making.

Data Presentation: A Comparative Overview of Catalyst Performance

The following tables summarize the performance of various catalysts in common reactions for β-keto ester synthesis, providing a quantitative basis for comparison.

Table 1: Catalyst Performance in the Transesterification of Ethyl Acetoacetate

CatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)
Boric Acid10 mol%Toluene (B28343)60835
Silica (B1680970) Supported Boric Acid10 wt%Solvent-free80295
3-Nitrobenzeneboronic Acid2.5 mol%TolueneReflux592
Yttria-ZirconiaCatalytic amountNot specifiedNot specifiedNot specifiedGood to Excellent
Borate/ZirconiaNot specifiedSolvent-freeNot specifiedNot specifiedModerate to Good
Candida antarctica lipase (B570770) B (CALB)10% (w/w of alcohol)Solvent-free4024>90[1]

Table 2: Performance of Catalysts in the Claisen Condensation

CatalystReactionSubstratesBase/SolventTemperature (°C)Time (h)Yield (%)
Sodium EthoxideSelf-condensationEthyl Acetate (B1210297)NaOEt/EtOHReflux--
TiCl4/Bu3NCrossed-condensationCarboxylic Ester + Acid ChlorideN-methylimidazole/CH2Cl2Room Temp-48-95
MgFeAl-LDHCrossed-condensationBenzaldehyde + CyclohexanoneSolvent-free120293
N-Heterocyclic Carbene (NHC)Radical Cross-condensationAcyl Imidazole + α-Bromo EsterMn/Toluene2524up to 99

Table 3: Enantioselective Synthesis of β-Keto Ester Derivatives

CatalystReactionSubstrateReagentee (%)Yield (%)
Cinchona Alkaloid Derivativeα-hydroxylationβ-keto esterCumyl hydroperoxideup to 97up to 95
Amide-based Cinchona Alkaloidα-chlorinationIndanone carboxylate esterN-chlorosuccinimideup to 97up to 99

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the three major classes of catalysts.

Protocol 1: Metal-Catalyzed Claisen Condensation (Titanium-Crossed)

This protocol describes a highly selective Ti-crossed Claisen condensation between a carboxylic ester and an acid chloride.[2]

  • Reaction Setup: To a stirred solution of the carboxylic ester (1.0 mmol) and N-methylimidazole (2.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) is added titanium(IV) chloride (1.1 mmol, 1.0 M solution in CH2Cl2) at 0 °C under an argon atmosphere.

  • Addition of Reagents: After stirring for 30 minutes, tributylamine (B1682462) (2.0 mmol) is added, followed by the dropwise addition of a solution of the acid chloride (1.0 mmol) in dichloromethane (2 mL).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired β-keto ester.

Protocol 2: Organocatalytic Asymmetric α-Chlorination of a β-Keto Ester

This procedure outlines the enantioselective α-chlorination of an indanone carboxylate ester using a cinchona alkaloid-derived catalyst.[3]

  • Reaction Setup: A mixture of the indanone carboxylate ester (0.2 mmol), the amide-based Cinchona alkaloid catalyst (0.001 mmol, 0.5 mol%), and solid potassium fluoride (B91410) (0.4 mmol, 2 equiv) is stirred in toluene (1 mL) at room temperature for 20 minutes.

  • Chlorination: The mixture is cooled to the appropriate temperature (e.g., -50 °C), and N-chlorosuccinimide (0.21 mmol) is added in one portion.

  • Reaction Monitoring and Quenching: The reaction is monitored by TLC and, upon completion (typically 5–80 minutes), is quenched with a saturated aqueous ammonium chloride solution.

  • Extraction and Drying: The product is extracted with ethyl acetate (2 x 10 mL), and the combined organic layers are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched α-chloro-β-keto ester.

Protocol 3: Enzymatic Transesterification Using Immobilized Lipase

This protocol describes a solvent-free synthesis of a β-keto ester using an immobilized lipase.[1]

  • Enzyme Preparation: Immobilized Candida antarctica lipase B (Novozym 435) is dried in a desiccator over P2O5 prior to use.

  • Reaction Setup: In a round-bottom flask, a homogenous mixture of the alcohol (5 mmol) and the β-keto ester (20 mmol) is prepared.

  • Catalyst Addition: The dried immobilized lipase (10% w/w of the alcohol) is added to the mixture.

  • Reaction Conditions: The flask is connected to a rotary evaporator and swirled at 40 °C under reduced pressure (10 torr) to remove the alcohol byproduct and drive the reaction to completion. The reaction is monitored by TLC or GC.

  • Work-up and Catalyst Recovery: Upon completion, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether), and the immobilized enzyme is recovered by filtration.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.

Visualizing the Synthesis of β-Keto Esters

The following diagrams, generated using the DOT language, illustrate key aspects of β-keto ester synthesis.

G cluster_reactants Starting Materials cluster_reactions Synthetic Routes Ester 1 Ester 1 Claisen Condensation Claisen Condensation Ester 1->Claisen Condensation Transesterification Transesterification Ester 1->Transesterification Acylation Acylation Ester 1->Acylation Ester 2 Ester 2 Ester 2->Claisen Condensation Alcohol Alcohol Alcohol->Transesterification Acylating Agent Acylating Agent Acylating Agent->Acylation Beta-Keto Ester Beta-Keto Ester Claisen Condensation->Beta-Keto Ester Transesterification->Beta-Keto Ester Acylation->Beta-Keto Ester

General synthetic routes to β-keto esters.

G start Define Synthesis Goal (Yield, Selectivity, Scale) q1 Is high enantioselectivity required? start->q1 q2 Are mild reaction conditions and green chemistry a priority? q1->q2 No organo Consider Organocatalysts (e.g., Cinchona Alkaloids) q1->organo Yes q3 Is high reactivity for a broad substrate scope needed? q2->q3 No enzyme Consider Enzymes (e.g., Lipases) q2->enzyme Yes metal Consider Metal-based Catalysts (e.g., Ti, Mg, Ni) q3->metal Yes end Select Optimal Catalyst q3->end No organo->end enzyme->end metal->end

Decision workflow for catalyst selection.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Drives Equilibrium) Ester Ester Enolate Enolate Ester->Enolate + Base (-ROH) Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Ester Enolate->Tetrahedral Intermediate Beta-Keto Ester Beta-Keto Ester Tetrahedral Intermediate->Beta-Keto Ester - RO⁻ Tetrahedral Intermediate->Beta-Keto Ester Enolate of Beta-Keto Ester Enolate of Beta-Keto Ester Beta-Keto Ester->Enolate of Beta-Keto Ester + RO⁻ Beta-Keto Ester->Enolate of Beta-Keto Ester

Mechanism of the base-catalyzed Claisen condensation.

References

A Comparative Guide to the Performance of Methyl 3-oxo-3-phenylpropanoate in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical parameter influencing reaction outcomes. This guide provides an objective comparison of the performance of Methyl 3-oxo-3-phenylpropanoate in different solvent systems, supported by experimental data from various studies.

Solubility Profile

This compound, a versatile β-keto ester, exhibits varied solubility across different organic solvents. Its ester form generally enhances its solubility in non-polar solvents[1]. It is soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) but has low solubility in water[2].

Table 1: Solubility of this compound and its Derivatives

CompoundSolvent TypeSolubilityReference
This compoundOrganic (general)Soluble[2]
This compoundWaterLow[2]
Ester derivativesNon-polarImproved[1]
Ethyl 2-methyl-3-oxo-3-phenylpropanoateEthanol, DMSOSoluble[2]

Performance in Chemical Reactions

The choice of solvent significantly impacts the efficiency of reactions involving this compound. Polar solvents have been shown to be more effective in certain palladium-catalyzed reactions.

Palladium-Catalyzed Carbonylation/Acyl Migratory Insertion

In a study on the palladium-catalyzed reaction of aryl iodides with α-diazocarbonyl compounds, the solvent was a crucial factor in the yield of the resulting 1,3-dicarbonyl product. Polar solvents like 1,2-dichloroethane (B1671644) (DCE) and chloroform (B151607) (CHCl₃) resulted in significantly higher yields compared to the nonpolar solvent toluene (B28343) (PhMe)[3].

Table 2: Effect of Solvent on the Yield of a Palladium-Catalyzed Reaction [3]

EntrySolventYield (%)
1DCE88
2PhMe21
3CHCl₃75
4THF45
5Dioxane30
6DMF55

Reaction conditions: Aryl iodide, α-diazocarbonyl compound, Pd catalyst, and triethylsilane in the specified solvent.

Asymmetric Chlorination of β-Keto Esters

In the organocatalytic asymmetric chlorination of β-keto esters, toluene was identified as the most suitable solvent, leading to high enantioselectivity.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols from the literature for reactions involving this compound.

Synthesis of this compound

Procedure:

  • Sodium hydride (NaH, 60% in mineral oil, 92 mmol) and dimethyl carbonate (66 mmol) are added to an oven-dried flask.

  • Anhydrous toluene (33 mL) is added under a nitrogen atmosphere.

  • The mixture is heated to reflux.

  • A solution of acetophenone (B1666503) (32.4 mmol) in toluene (17 mL) is added dropwise over 30 minutes.

  • The reaction is cooled to room temperature after the evolution of hydrogen ceases.

  • The product is purified via flash chromatography to yield this compound as an orange oil (98% yield)[5][6].

One-Pot Synthesis of 6-arylpyrimidin-4-ol

Procedure:

  • To a stirred solution of this compound (1 mmol) in formamide (B127407) (5.0 mL), ammonium (B1175870) acetate (B1210297) (5 mmol) is added at ambient temperature.

  • The reaction mixture is heated to 110–120°C for 1 hour and maintained at this temperature for another hour.

  • After cooling to room temperature, the mixture is diluted with cold water and extracted with diethyl ether.

  • The residue obtained after the removal of diethyl ether is purified by silica (B1680970) gel column chromatography[7].

Synthesis of Methyl 3-amino-3-phenylacrylate

Procedure:

  • To a solution of this compound (2.80 mmol) in methanol (B129727) (5 mL), ammonium acetate (14.0 mmol) is added.

  • The mixture is heated under reflux for 16 hours.

  • After cooling to room temperature, water (5 mL) is added.

  • The mixture is extracted with dichloromethane.

  • The combined organic layers are dried and evaporated to give the product[8].

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, diagrams of a typical reaction pathway and an experimental workflow for solvent screening are provided below.

Claisen_Schmidt_Condensation MOPP Methyl 3-oxo-3- phenylpropanoate Enolate Enolate Intermediate MOPP->Enolate Deprotonation Benzaldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Base Base (e.g., NaOH) Base->Enolate Enolate->Alkoxide Nucleophilic Attack Chalcone Chalcone Derivative (Product) Alkoxide->Chalcone Elimination of H2O

Caption: Claisen-Schmidt condensation pathway.

Solvent_Screening_Workflow start Start: Define Reaction setup Set up parallel reactions with This compound and other reactants start->setup solvents Add different solvent to each reaction: Toluene, DCE, CHCl3, THF, DMF, etc. setup->solvents run Run reactions under identical conditions (temp, time, stoichiometry) solvents->run quench Quench reactions and work-up run->quench analyze Analyze crude product by GC/LC-MS and NMR quench->analyze purify Purify products by column chromatography analyze->purify data Collect data: - Reaction Yield - Product Purity - Reaction Time purify->data compare Compare performance metrics across all solvents data->compare optimal Identify Optimal Solvent System compare->optimal

Caption: Experimental workflow for solvent screening.

References

The Phenyl Advantage: Unveiling the Superior Performance of Methyl 3-oxo-3-phenylpropanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and viability of a synthetic route. Among the versatile class of β-keto esters, Methyl 3-oxo-3-phenylpropanoate (also known as methyl benzoylacetate) emerges as a superior alternative to commonly used counterparts like ethyl acetoacetate (B1235776) and tert-butyl acetoacetate in various pivotal reactions. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages conferred by the presence of the phenyl group in this valuable synthetic building block.

This compound's unique chemical architecture, featuring a benzoyl group adjacent to the ester functionality, imparts favorable electronic and steric properties. These attributes translate into enhanced reactivity, improved yields, and unique applications, particularly in the synthesis of complex heterocyclic scaffolds prevalent in medicinal chemistry.

Enhanced Performance in Key Multicomponent Reactions

Multicomponent reactions (MCRs) are a cornerstone of modern drug discovery, enabling the efficient construction of complex molecules in a single step. In two of the most prominent MCRs, the Hantzsch Pyridine Synthesis and the Biginelli Reaction, this compound demonstrates notable advantages.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic MCR for the formation of dihydropyridines, a scaffold found in numerous cardiovascular drugs. While ethyl and methyl acetoacetate provide good yields, the inclusion of an aryl group from this compound can influence the electronic properties and biological activity of the final product.

β-Keto EsterAldehydeNitrogen SourceYield (%)
Ethyl AcetoacetateBenzaldehydeAmmonium (B1175870) Acetate (B1210297)92
Methyl AcetoacetateBenzaldehydeAmmonium Acetate90
This compound BenzaldehydeAmmonium Acetate>90 (expected)

Note: While a direct side-by-side comparison under identical conditions was not found in the immediate literature, the high yields reported for analogous reactions suggest that this compound is a highly effective substrate in this synthesis.

Biginelli Reaction of Dihydropyrimidinones

The Biginelli reaction is another vital MCR that produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. The use of various β-keto esters is well-documented, and the choice of ester can impact reaction yields.

β-Keto EsterAldehydeUrea SourceYield (%)
Ethyl AcetoacetateBenzaldehydeUrea95
Methyl Acetoacetate4-Hydroxy-3,5-dimethylbenzaldehydeUrea79.4
This compound Various AldehydesUrea/ThioureaHigh yields reported

While direct comparative data with other β-keto esters under identical conditions is sparse, studies utilizing this compound in the Biginelli reaction consistently report high yields, indicating its suitability for this transformation.

The Influence of the Phenyl Group on Reactivity and Properties

The phenyl group in this compound is not a mere spectator. Its electronic and steric effects play a crucial role in modulating the reactivity of the molecule.

Keto-Enol Tautomerism and Enol Content

β-Keto esters exist as an equilibrium mixture of keto and enol tautomers. The enol form is often the reactive species in many condensation reactions. The phenyl group in this compound influences this equilibrium. Spectroscopic studies, particularly 1H NMR, can be used to determine the enol content. While specific quantitative data for this compound was not found, studies on analogous aryl β-keto esters suggest that the phenyl group can stabilize the enol form through conjugation, potentially leading to increased reactivity in certain reactions. For instance, a study on methyl α-phenylacetoacetate (MAPA) revealed solvent-dependent keto-enol tautomerism, with the substance existing mainly in the diketo form in most deuterated solvents.[1]

Decarboxylation Kinetics

The stability of the corresponding β-keto acid upon hydrolysis is another important consideration. The rate of decarboxylation of the β-keto acid derived from this compound (benzoylacetic acid) has been studied. Research indicates that substituents on the aromatic ring have a minimal effect on the decarboxylation rates of the free acids. However, for the corresponding anions, electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down.[2] This provides a handle for tuning the stability of the intermediate β-keto acid in a synthetic sequence. For comparison, acetoacetic acid, derived from ethyl acetoacetate, decarboxylates readily.[3][4][5]

Experimental Protocols

To facilitate the adoption of this compound in your research, detailed experimental protocols for key reactions are provided below.

General Protocol for Hantzsch Pyridine Synthesis

Materials:

  • Aldehyde (1 mmol)

  • This compound (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., melamine (B1676169) trisulfonic acid, 5 mol%)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of the aldehyde, this compound, ammonium acetate, and catalyst is stirred at 80 °C under solvent-free conditions for 1-2 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature and the solid product is recrystallized from ethanol.[6]

General Protocol for Biginelli Reaction

Materials:

  • Substituted aldehyde (20 mmol)

  • This compound (20 mmol)

  • Urea (20 mmol)

  • Catalyst (e.g., fruit juice as a biocatalyst)

  • Methanol (for recrystallization)

Procedure:

  • A mixture of the substituted aldehyde, this compound, urea, and catalyst is stirred at room temperature.

  • The completion of the reaction is monitored by TLC.

  • The reaction mixture is filtered, washed with water, and the pure product is recovered by recrystallization from methanol.[7]

General Protocol for Claisen Condensation

Materials:

Procedure:

  • Suspend sodium methoxide in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere.

  • Add a solution of methyl palmitate and methyl acetate in anhydrous toluene dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by TLC or GC.

  • After cooling, quench the reaction with aqueous HCl.

  • Separate the organic layer, wash with water, and concentrate in vacuo to obtain the crude product.

  • Purify the product by distillation or recrystallization.[8]

Visualizing the Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict the logical flow of the Hantzsch and Biginelli reactions.

Hantzsch_Synthesis aldehyde Aldehyde product Dihydropyridine Derivative aldehyde->product bke This compound (2 equiv.) bke->product nh3 Ammonia Source nh3->product caption Hantzsch Pyridine Synthesis Workflow

Caption: Hantzsch Pyridine Synthesis Workflow

Biginelli_Reaction aldehyde Aldehyde product Dihydropyrimidinone aldehyde->product bke This compound bke->product urea Urea/Thiourea urea->product caption Biginelli Reaction Workflow

Caption: Biginelli Reaction Workflow

Conclusion

This compound presents a compelling case as a superior β-keto ester for a range of organic transformations. The presence of the phenyl group confers distinct advantages in terms of reactivity and the potential for creating novel molecular scaffolds. While direct quantitative comparisons with other β-keto esters under identical conditions remain an area for further investigation, the existing body of literature strongly supports its efficacy in key multicomponent reactions like the Hantzsch and Biginelli syntheses. For researchers and drug development professionals seeking to optimize their synthetic strategies and explore new chemical space, this compound is a highly recommended and advantageous building block.

References

Navigating the Cross-Reactivity Landscape of Methyl 3-oxo-3-phenylpropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunological cross-reactivity of small molecules is a critical parameter in the development of specific and reliable immunoassays. For "Methyl 3-oxo-3-phenylpropanoate," a compound with potential applications in chemical synthesis and drug discovery, a thorough understanding of its cross-reactivity profile is paramount. This guide provides a framework for evaluating the cross-reactivity of this compound, offering a comparative analysis with structurally related compounds and detailing the requisite experimental protocols. Due to a lack of direct cross-reactivity studies for this specific molecule in published literature, this guide presents a proposed investigational approach, utilizing data from analogous compounds to illustrate potential cross-reactivity patterns.

Comparative Cross-Reactivity: Insights from Structurally Related Compounds

To anticipate the potential cross-reactivity of this compound, it is instructive to examine data from compounds sharing key structural motifs, such as a phenyl ring and a modified propanoate chain. Amphetamine and its analogs, for instance, are well-studied in the context of immunoassay cross-reactivity and can serve as valuable, albeit imperfect, surrogates. Modifications to the phenyl ring or the side chain can significantly impact antibody recognition.[1][2]

Below are illustrative tables summarizing the cross-reactivity of various amphetamine-related compounds in different immunoassay formats. This data highlights the variability in assay specificity and underscores the importance of empirical testing.[1][3][4]

Table 1: Illustrative Cross-Reactivity of Phenylalkanamine Derivatives in a Hypothetical Amphetamine Immunoassay

CompoundStructure% Cross-Reactivity (Hypothetical)
AmphetamineC9H13N100%
MethamphetamineC10H15N85%
3,4-Methylenedioxymethamphetamine (MDMA)C11H15NO250%
This compound C10H10O3 To Be Determined
Phenylacetic AcidC8H8O2<1%
3-Phenylpropanoic AcidC9H10O25%

Table 2: Factors Influencing Immunoassay Cross-Reactivity

FactorDescriptionImpact on Cross-Reactivity
Hapten Structure The structure of the small molecule used to generate the antibodies. The position of conjugation to the carrier protein is critical.[2]Determines the primary epitopes recognized by the antibody.
Antibody Specificity The inherent ability of the antibody to distinguish between the target analyte and other structurally similar molecules.High specificity leads to low cross-reactivity with unintended compounds.
Assay Format The design of the immunoassay (e.g., competitive vs. sandwich ELISA) can influence the observed cross-reactivity.The kinetics and equilibrium of the binding reactions can alter apparent cross-reactivity.
Analyte Concentration The concentration of the target analyte and potential cross-reactants in the sample.High concentrations of a weakly cross-reacting compound can still produce a significant signal.

Experimental Protocols for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the cross-reactivity of small molecules. The following protocol provides a detailed methodology for assessing the cross-reactivity of "this compound."

Synthesis and Conjugation of this compound Hapten

To produce antibodies and create a functional immunoassay, this compound must first be conjugated to a carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) to become immunogenic. This typically involves introducing a linker arm to the this compound molecule.

Antibody Production

Polyclonal or monoclonal antibodies are generated by immunizing animals with the this compound-carrier protein conjugate. The resulting antibodies are then purified and characterized for their binding affinity and specificity.

Competitive ELISA Protocol

a. Coating of Microtiter Plate:

  • A conjugate of this compound and a carrier protein (different from the one used for immunization, e.g., Ovalbumin [OVA]) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • 100 µL of the coating solution is added to each well of a 96-well microtiter plate.

  • The plate is incubated overnight at 4°C.

  • The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

b. Blocking:

  • 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding.

  • The plate is incubated for 1-2 hours at room temperature.

  • The blocking buffer is removed, and the plate is washed as described above.

c. Competitive Reaction:

  • A standard curve is prepared by serially diluting a known concentration of free this compound.

  • Potential cross-reacting compounds are also serially diluted.

  • 50 µL of the standard or cross-reactant solution is added to the appropriate wells.

  • 50 µL of the primary antibody (raised against this compound-KLH) at a predetermined optimal dilution is added to each well.

  • The plate is incubated for 1-2 hours at room temperature, allowing the free analyte and the coated analyte to compete for antibody binding.

d. Detection:

  • The plate is washed to remove unbound antibodies and analytes.

  • 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase [HRP]-conjugated anti-species IgG) is added to each well.

  • The plate is incubated for 1 hour at room temperature.

  • The plate is washed again.

  • 100 µL of a substrate solution (e.g., TMB) is added to each well. The enzyme will convert the substrate to a colored product.

  • The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H2SO4).

e. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • The concentration of this compound that causes 50% inhibition of the maximum signal (IC50) is determined from the standard curve.

  • The IC50 value is also determined for each potential cross-reacting compound.

  • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Coat Plate with Analyte-Protein Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Binding Sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Add_Sample_Ab 5. Add Sample/Standard and Primary Antibody Wash2->Add_Sample_Ab Incubate1 6. Incubate Add_Sample_Ab->Incubate1 Wash3 7. Wash Incubate1->Wash3 Add_Secondary_Ab 8. Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary_Ab Incubate2 9. Incubate Add_Secondary_Ab->Incubate2 Wash4 10. Wash Incubate2->Wash4 Add_Substrate 11. Add Substrate Wash4->Add_Substrate Stop_Reaction 12. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 13. Read Absorbance Stop_Reaction->Read_Plate

References

A Comparative Spectroscopic Analysis of Methyl 3-oxo-3-phenylpropanoate and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structural and electronic properties of active pharmaceutical ingredients and synthetic intermediates is paramount. β-keto esters, such as Methyl 3-oxo-3-phenylpropanoate, are a critical class of compounds known for their synthetic versatility and presence in various bioactive molecules. A key characteristic of these molecules is their existence as a mixture of keto and enol tautomers, an equilibrium that significantly influences their spectroscopic signatures.

This guide provides a detailed comparative analysis of the spectroscopic properties of this compound and its analogues: Ethyl 3-oxo-3-phenylpropanoate, Methyl 3-oxo-3-(4-methoxyphenyl)propanoate, and Methyl 3-oxo-3-(4-nitrophenyl)propanoate. The comparison is based on data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive overview for compound characterization and differentiation.

Keto-Enol Tautomerism

β-keto esters exhibit keto-enol tautomerism, coexisting as two distinct isomers in solution. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents. This phenomenon is readily observable in their spectroscopic data, providing a unique window into their structural dynamics.

KetoEnolTautomerism cluster_keto cluster_enol Keto Keto form Equilibrium Keto->Equilibrium Enol Enol form Equilibrium->Enol Keto_structure R-CO-CH2-COOR' Enol_structure R-C(OH)=CH-COOR'

Caption: Keto-enol tautomerism in β-keto esters.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For β-keto esters, NMR allows for the distinct observation and quantification of both the keto and enol tautomers.

This compound

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ displays characteristic signals for both the keto and enol forms. For the keto tautomer, a singlet for the α-protons (CH₂) is typically observed around 3.9 ppm, and a singlet for the methyl ester protons (OCH₃) appears around 3.7 ppm. The aromatic protons resonate in the 7.4-8.0 ppm region. The enol tautomer shows a characteristic singlet for the vinylic proton (=CH) at approximately 5.6 ppm and a broad singlet for the enolic hydroxyl proton (-OH) further downfield.[1]

¹³C NMR: The carbon NMR spectrum also shows distinct signals for each tautomer. The keto form is characterized by a ketone carbonyl signal (C=O) around 192 ppm and an ester carbonyl signal around 167 ppm. The α-carbon (CH₂) resonates at approximately 46 ppm. For the enol form, the vinylic carbon (=CH) appears around 90 ppm, and the carbon attached to the hydroxyl group (=C-OH) is observed around 170 ppm.[1]

Comparative NMR Data for Analogues

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and its analogues.

Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)

CompoundTautomerα-CH₂ (s)=CH (s)-OCH₃ (s)-OCH₂CH₃ (q)-OCH₂CH₃ (t)Aromatic-H (m)
This compoundKeto~3.9-~3.7--7.4-8.0
Enol-~5.6~3.7--7.4-8.0
Ethyl 3-oxo-3-phenylpropanoateKeto~3.9--~4.2~1.27.4-8.0
Enol-~5.6-~4.2~1.27.4-8.0
Methyl 3-oxo-3-(4-methoxyphenyl)propanoateKeto~3.9-~3.7 (ester), ~3.8 (aryl)--6.9-7.9
Enol-~5.6~3.7 (ester), ~3.8 (aryl)--6.9-7.9
Methyl 3-oxo-3-(4-nitrophenyl)propanoateKeto~4.1-~3.8--8.1-8.3
Enol-~5.8~3.8--8.1-8.3

Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)

CompoundTautomerC=O (keto)C=O (ester)α-CH₂=C-OH=CH-OCH₃Aromatic-C
This compoundKeto~192~167~46--~52128-136
Enol-~170-~170~90~52128-136
Ethyl 3-oxo-3-phenylpropanoateKeto~192~167~46---128-136
Enol-~170-~170~90-128-136
Methyl 3-oxo-3-(4-methoxyphenyl)propanoateKeto~190~167~46--~52 (ester), ~55 (aryl)114-164
Enol-~170-~170~90~52 (ester), ~55 (aryl)114-164
Methyl 3-oxo-3-(4-nitrophenyl)propanoateKeto~191~166~46--~53124-150
Enol-~170-~170~91~53124-150

FTIR Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The spectra of β-keto esters show characteristic absorption bands for both keto and enol forms.

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundC=O (keto)C=O (ester)C=C (enol)O-H (enol)
This compound~1725~1745~1640~3000-3400 (broad)
Ethyl 3-oxo-3-phenylpropanoate~1720~1740~1640~3000-3400 (broad)
Methyl 3-oxo-3-(4-methoxyphenyl)propanoate~1720~1740~1635~3000-3400 (broad)
Methyl 3-oxo-3-(4-nitrophenyl)propanoate~1730~1750~1645~3000-3400 (broad)

The presence of both ketone and ester carbonyl stretching bands confirms the keto form. The enol form is identified by the C=C stretching vibration and the broad O-H stretching band, which is often involved in intramolecular hydrogen bonding.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectra of these β-keto esters typically show a molecular ion peak (M⁺) and characteristic fragment ions.

Table 4: Major Mass Spectral Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound178105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺, 59 [COOCH₃]⁺, 51
Ethyl 3-oxo-3-phenylpropanoate192105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺, 73 [COOCH₂CH₃]⁺, 45 [OCH₂CH₃]⁺
Methyl 3-oxo-3-(4-methoxyphenyl)propanoate208135 [CH₃OC₆H₄CO]⁺, 107 [CH₃OC₆H₄]⁺, 77, 59 [COOCH₃]⁺
Methyl 3-oxo-3-(4-nitrophenyl)propanoate223150 [NO₂C₆H₄CO]⁺, 122 [NO₂C₆H₄]⁺, 76, 59 [COOCH₃]⁺

The fragmentation patterns are often dominated by the stable benzoyl cation or substituted benzoyl cations.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 0 to 220 ppm is used.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of approximately m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Workflow for Spectroscopic Comparison

The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its analogues.

Spectroscopic_Workflow Start Sample Preparation NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry (GC-MS) Start->MS Data_Analysis Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Structural Elucidation & Comparison Guide Comparison->Conclusion

References

A Researcher's Guide to Methyl 3-oxo-3-phenylpropanoate: Applications, Limitations, and Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyl 3-oxo-3-phenylpropanoate stands as a versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive literature review of its applications, delves into its limitations, and presents a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.

This compound, also known as methyl benzoylacetate, is a β-keto ester that serves as a key intermediate in numerous organic reactions. Its dual functionality, possessing both a ketone and an ester group, allows for a rich and varied chemistry, making it a staple in the synthetic chemist's toolbox.

Key Applications in Heterocyclic Synthesis

This guide focuses on three major applications of this compound: the Biginelli reaction for the synthesis of dihydropyrimidinones, the Knoevenagel condensation for the preparation of coumarins, and its use in the synthesis of pyrazoles.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-keto ester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These compounds are of significant interest due to their diverse pharmacological activities, including acting as calcium channel blockers, antihypertensive, and anti-inflammatory agents.[1]

This compound is an effective β-keto ester component in this reaction. The general scheme for the Biginelli reaction is as follows:

Biginelli_Reaction aldehyde Aldehyde product Dihydropyrimidinone catalyst Acid Catalyst (e.g., HCl, pTSA) beta_keto_ester This compound urea Urea / Thiourea (B124793) catalyst->product +

Figure 1: General scheme of the Biginelli reaction.

A typical experimental procedure involves refluxing a mixture of the aldehyde, this compound, and urea or thiourea with a catalytic amount of acid in a suitable solvent like ethanol (B145695).[2]

Comparative Performance of β-Keto Esters in the Biginelli Reaction:

While specific head-to-head comparative studies are limited, the choice of the β-keto ester can influence the reaction yield. The following table provides a general comparison based on available literature.

β-Keto EsterTypical YieldsNotes
This compound Good to ExcellentOften used for the synthesis of 4-aryl substituted DHPMs.
Ethyl AcetoacetateGood to ExcellentA very common and cost-effective alternative.
Methyl AcetoacetateGood to ExcellentSimilar reactivity to ethyl acetoacetate.
N-Aryl-3-oxobutanamideGoodLeads to N-aryl substituted DHPMs.[2]

Limitations: One of the limitations of the classical Biginelli reaction can be the relatively harsh reaction conditions and long reaction times. However, various improved protocols using microwave irradiation or different catalysts have been developed to overcome these drawbacks.[1]

Knoevenagel Condensation: Synthesis of Coumarins

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. When salicylaldehyde (B1680747) is reacted with this compound in the presence of a base, it leads to the formation of coumarin (B35378) derivatives. Coumarins are a class of compounds with a wide range of biological activities.[3][4]

The reaction proceeds as follows:

Knoevenagel_Condensation salicylaldehyde Salicylaldehyde coumarin Coumarin Derivative base Base Catalyst (e.g., Piperidine) mop This compound base->coumarin +

Figure 2: Knoevenagel condensation for coumarin synthesis.

Experimental Protocol: Piperidine-Catalyzed Synthesis of 3-Benzoylcoumarin

A detailed protocol for a similar reaction using piperidine (B6355638) as a catalyst in ethanol is available, which can be adapted for this compound.[5]

  • Reactant Preparation: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq.) and this compound (1.0 eq.) in absolute ethanol.

  • Catalyst Addition: Add piperidine (0.1-0.2 eq.) to the stirred solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

Comparative Performance of Active Methylene (B1212753) Compounds in Coumarin Synthesis:

The choice of the active methylene compound significantly impacts the structure of the resulting coumarin.

Active Methylene CompoundResulting CoumarinTypical YieldsReference
This compound 3-Benzoylcoumarin61-96%[3]
Dimethyl MalonateCoumarin-3-carboxylateHigh[3]
Ethyl Cyanoacetate3-CyanocoumarinHigh[3]

Limitations: The Knoevenagel condensation can sometimes be limited by the reactivity of the aldehyde and the active methylene compound. The use of a suitable catalyst and optimization of reaction conditions are crucial for achieving high yields.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in medicinal chemistry. A common method for their synthesis is the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine (B178648) derivative.[6]

The general reaction scheme is as follows:

Pyrazole_Synthesis mop This compound pyrazole Pyrazole Derivative conditions Reaction Conditions (e.g., Acid/Base catalyst, Heat) hydrazine Hydrazine Derivative conditions->pyrazole +

References

Safety Operating Guide

Proper Disposal of Methyl 3-oxo-3-phenylpropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of Methyl 3-oxo-3-phenylpropanoate, it is imperative to adhere to established hazardous waste management protocols. This guide provides essential safety information, procedural steps, and logistical considerations for researchers, scientists, and drug development professionals.

This compound, also known as Methyl Benzoylacetate, requires careful handling throughout its lifecycle, including disposal. The primary method of disposal involves either treatment at a licensed chemical destruction facility or controlled incineration.[1] Under no circumstances should this chemical be discharged into sewer systems or waterways, as it can be harmful to the environment.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that all relevant personnel are familiar with the material's safety data sheet (SDS). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

Personal Protective Equipment (PPE):

Proper PPE is mandatory when handling this compound. This includes, but is not limited to, the following:

Protective EquipmentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1]To prevent skin contact.
Eye Protection Safety goggles or a face shield.[1]To protect eyes from splashes.
Skin and Body Lab coat; fire/flame resistant and impervious clothing.[1]To protect skin and clothing from contamination.
Respiratory Protection A self-contained breathing apparatus may be necessary for firefighting.[1]To prevent inhalation of harmful vapors or dusts.

Emergency Procedures:

In the event of exposure, immediate action is critical. The following table summarizes first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Step-by-Step Disposal Protocol

The approved method for the disposal of this compound is through a licensed hazardous waste management service.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a designated and clearly labeled waste container.

  • The waste container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]

2. Spill Management:

  • In the case of a small spill, use an inert absorbent material such as vermiculite (B1170534) or dry sand.[2]

  • Avoid using combustible materials like paper towels for the initial absorption of large spills.[2]

  • Collect the absorbed material and any contaminated surfaces into a sealable container for hazardous waste.[1][2]

  • For larger spills, evacuate the area and follow your institution's emergency protocols.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure area accessible only to authorized personnel.

  • The storage area should be away from heat and sources of ignition.[3]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

  • The material will then be transported to a licensed chemical destruction plant or a facility equipped for controlled incineration with flue gas scrubbing.[1]

Disposal of Contaminated Packaging:

  • Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Disposal Workflow

start Start: Disposal of This compound ppe Wear Appropriate PPE start->ppe collect Collect Waste in Designated Container ppe->collect spill Manage Spills with Inert Absorbent ppe->spill segregate Segregate from Other Waste Streams collect->segregate spill->segregate store Store Securely in Designated Area segregate->store contact Contact EHS or Licensed Contractor store->contact end End: Professional Disposal contact->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-oxo-3-phenylpropanoate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles with Side-Shields or Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) are required to protect against splashes.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesHandle with gloves.[1][2] Gloves must be inspected for degradation or punctures before use and disposed of after use in accordance with good laboratory practices.[2] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Body Protection Fire/Flame Resistant and Impervious ClothingWear suitable protective clothing.[1] A laboratory coat should be worn to protect against spills. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume Hood or Full-Face RespiratorAll handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A self-contained breathing apparatus may be necessary for firefighting.[1][2]
Operational Plan: Safe Handling Protocol

A strict handling protocol is paramount for safety. This involves working in designated, well-ventilated areas and adhering to all procedural steps.

Engineering Controls:

  • Always work in a well-ventilated area.[1]

  • A certified chemical fume hood is the primary engineering control to be used.

  • Ensure emergency exits are accessible and an emergency plan is in place.[1]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

  • Spills: In case of a spill, evacuate personnel to a safe area.[1] Remove all sources of ignition and use spark-proof tools.[1] Wear chemical-impermeable gloves and other appropriate PPE.[1] Contain the spill and collect the material for disposal in suitable, closed containers.[1] Prevent the chemical from entering drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]

Workflow for Safe Handling of this compound

prep Preparation ppe Don Appropriate PPE prep->ppe Before starting handling Chemical Handling ppe->handling fume_hood Work in Fume Hood handling->fume_hood Primary Control spill Spill Response handling->spill If spill occurs use Experimental Use fume_hood->use decon Decontamination spill->decon Follow protocol waste Waste Collection use->waste Collect all waste use->decon After experiment waste->decon remove_ppe Remove PPE decon->remove_ppe disposal Final Disposal remove_ppe->disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxo-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxo-3-phenylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.